molecular formula C4H12KNaO10 B7908141 Potassium sodium tartrate tetrahydrate

Potassium sodium tartrate tetrahydrate

Cat. No.: B7908141
M. Wt: 282.22 g/mol
InChI Key: VZOPRCCTKLAGPN-ZFJVMAEJSA-L
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Description

Potassium sodium tartrate tetrahydrate is a useful research compound. Its molecular formula is C4H12KNaO10 and its molecular weight is 282.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate;tetrahydrate
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InChI

InChI=1S/C4H6O6.K.Na.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;4*1H2/q;2*+1;;;;/p-2/t1-,2-;;;;;;/m1....../s1
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InChI Key

VZOPRCCTKLAGPN-ZFJVMAEJSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
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Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+]
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Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
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Molecular Formula

C4H12KNaO10
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DSSTOX Substance ID

DTXSID20980375
Record name Potassium sodium 2,3-dihydroxybutanedioate--water (1/1/1/4)
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Molecular Weight

282.22 g/mol
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Physical Description

Colourless crystals or white crystalline powder, Translucent or white solid; Effloresces slightly in warm air; [Merck Index] White odorless crystals; [Alfa Aesar MSDS]
Record name POTASSIUM SODIUM TARTRATE
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Record name Potassium sodium tartrate tetrahydrate
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Boiling Point

200 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100
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Solubility

1 gram is soluble in 1 ml of water, insoluble in ethanol, VERY SOLUBLE IN HOT WATER, Insol in alcohol, SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C
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Density

Density: 1.77 (Air=1)
Details Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 12th ed. New York, NY: Van Nostrand Rheinhold Co., 1993, p. 958
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Color/Form

COLORLESS CRYSTALS, CRYSTALS ARE OFTEN COATED WITH WHITE POWDER

CAS No.

6381-59-5, 304-59-6
Record name Potassium sodium tartrate [USP]
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Record name Potassium sodium 2,3-dihydroxybutanedioate--water (1/1/1/4)
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Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt, hydrate (1:1:1:4)
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Melting Point

70-80 °C, 90-100 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100
Record name POTASSIUM SODIUM TARTRATE
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Foundational & Exploratory

A Technical Guide to the Piezoelectric Properties of Potassium Sodium Tartrate Tetrahydrate (Rochelle Salt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, holds a significant place in the history of materials science as one of the first materials in which piezoelectricity was discovered by the Curie brothers in 1880.[1] Its strong piezoelectric effect and unique ferroelectric properties have made it a subject of extensive research and a material of choice for various applications, including transducers, sensors, and actuators.[2][3][4] This technical guide provides an in-depth overview of the piezoelectric properties of Rochelle salt, compiling quantitative data, detailing experimental protocols for its characterization, and visualizing key concepts and workflows.

Rochelle salt exhibits a complex crystalline structure that is temperature-dependent. Above 24°C (297 K) and below -18°C (255 K), it exists in a paraelectric phase with an orthorhombic crystal structure (space group P2₁2₁2).[5][6] Between these two Curie temperatures, it transitions into a ferroelectric phase with a monoclinic crystal structure (space group P2₁), where it exhibits spontaneous polarization along the crystallographic a-axis.[6][7] This temperature sensitivity significantly influences its piezoelectric and dielectric properties.

Piezoelectric, Dielectric, and Elastic Properties

The piezoelectric effect in Rochelle salt, as in other piezoelectric materials, is described by the coupling between its mechanical and electrical properties. This relationship is defined by the piezoelectric constitutive equations, which can be expressed in tensor form. The following tables summarize the available quantitative data for the piezoelectric, dielectric, and elastic coefficients of Rochelle salt. It is important to note that the values can vary depending on the crystal quality, measurement conditions, and temperature.

Table 1: Piezoelectric Coefficients of Rochelle Salt

CoefficientValue (pm/V or pC/N)Crystal Axis/DirectionReference
d₁₄> 100Shear stress in the YZ plane, electric field along X[8]
d₂₅Non-negligibleShear stress in the XZ plane, electric field along Y[9]
d₃₆Non-negligibleShear stress in the XY plane, electric field along Z[9]
d₂₁700Normal stress along X, electric field along Y[10]
d₂₂2200Normal stress along Y, electric field along Y[10]
d₂₃2100Normal stress along Z, electric field along Y[10]
d₃₃ (effective, in composite)~30Normal stress and electric field along Z[4]

Note: The piezoelectric tensor for the monoclinic ferroelectric phase of Rochelle salt has more non-zero components than the orthorhombic paraelectric phase. The data presented here is a compilation from various sources and may not represent a complete tensor for a single sample under specific conditions.

Table 2: Dielectric Constants of Rochelle Salt

CoefficientValue (relative permittivity)ConditionsReference
ε₁₁Can reach up to 18,000In the ferroelectric phase, highly temperature-dependent[11]
ε₁₁ (at upper Curie point)~3500 - 5100Dependent on annealing[12]
ε₂₂~10Near room temperature[13]
ε₃₃~10Near room temperature[13]

Table 3: Elastic Moduli of Rochelle Salt

CoefficientValue (10⁸ N/m²)Crystal Axis/DirectionReference
Young's Modulus (a-axis)2.17Along the a-axis[4]
Young's Modulus (b-axis)3.18Along the b-axis[4]
Young's Modulus (c-axis)3.62Along the c-axis[4]

Experimental Protocols

Crystal Growth of Rochelle Salt

High-quality single crystals are essential for accurate characterization of the piezoelectric properties of Rochelle salt.

Materials:

  • Potassium bitartrate (B1229483) (Cream of Tartar)

  • Sodium carbonate (Washing Soda)

  • Distilled water

  • Beakers

  • Heating plate or alcohol lamp

  • Stirring rod

  • Filter paper

  • Shallow dish or crystallizing dish

Procedure:

  • Preparation of the Saturated Solution:

    • Dissolve potassium bitartrate in boiling distilled water until no more solute dissolves, creating a saturated solution.

    • Slowly add sodium carbonate to the hot solution. The solution will fizz as carbon dioxide is released. Continue adding sodium carbonate until the fizzing stops, indicating that all the potassium bitartrate has reacted to form potassium sodium tartrate.

  • Crystallization:

    • Filter the hot, supersaturated solution through filter paper to remove any impurities.

    • Pour the clear solution into a shallow dish and allow it to cool slowly at room temperature.

    • As the solution cools, small seed crystals of Rochelle salt will form.

  • Growing a Large Single Crystal:

    • Select a well-formed seed crystal from the initial crystallization.

    • Prepare a new supersaturated solution of Rochelle salt.

    • Suspend the seed crystal in the supersaturated solution using a thin thread.

    • Allow the solution to cool slowly and evaporate over several days to weeks. The seed crystal will grow into a large single crystal.

Measurement of Piezoelectric Coefficients using the Resonance-Antiresonance Method

The resonance-antiresonance method is a widely used technique to determine the piezoelectric and elastic constants of a material. This method is based on measuring the electrical impedance of a piezoelectric resonator as a function of frequency.

Equipment:

  • Impedance analyzer or a combination of a function generator, oscilloscope, and a sensing resistor.

  • Crystal holder with electrodes.

  • Temperature-controlled chamber.

  • Sample of Rochelle salt with a specific geometry (e.g., a thin plate or bar with electrodes on opposite faces).

Procedure:

  • Sample Preparation:

    • Cut a single crystal of Rochelle salt into a specific shape (e.g., a rectangular plate for exciting a specific vibrational mode). The orientation of the cut relative to the crystallographic axes is crucial for measuring specific tensor components.

    • Apply conductive electrodes (e.g., silver paste or sputtered gold) to the appropriate faces of the crystal.

  • Measurement Setup:

    • Mount the prepared sample in the crystal holder, ensuring good electrical contact with the electrodes.

    • Place the holder in a temperature-controlled chamber to study the temperature dependence of the properties.

    • Connect the impedance analyzer to the electrodes of the sample.

  • Data Acquisition:

    • Sweep the frequency of the applied AC voltage across a range that includes the expected resonance and antiresonance frequencies of the sample.

    • Record the magnitude and phase of the electrical impedance as a function of frequency.

    • The resonance frequency (fᵣ) corresponds to the minimum impedance, and the antiresonance frequency (fₐ) corresponds to the maximum impedance.

  • Calculation of Properties:

    • From the measured resonance and antiresonance frequencies, along with the sample's dimensions and density, the electromechanical coupling factor (k), elastic compliance (s), and piezoelectric strain coefficient (d) can be calculated using the appropriate equations derived from the IEEE Standard on Piezoelectricity.[14]

Visualizations

Piezoelectric Constitutive Equations

The fundamental relationship between the electrical and mechanical properties of a piezoelectric material is described by the constitutive equations. These equations can be represented in a diagram to illustrate the coupling.

piezoelectric_constitutive_equations cluster_mechanical Mechanical Domain cluster_electrical Electrical Domain Stress Stress (T) Strain Strain (S) Stress->Strain Elastic Compliance (s) D_Field Electric Displacement (D) Stress->D_Field Direct Piezoelectric Effect (d) E_Field Electric Field (E) E_Field->Strain Converse Piezoelectric Effect (d) E_Field->D_Field Dielectric Permittivity (ε)

Piezoelectric Constitutive Equations
Experimental Workflow for Piezoelectric Characterization

The process of characterizing the piezoelectric properties of Rochelle salt involves several key steps, from crystal synthesis to data analysis.

experimental_workflow cluster_synthesis Material Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start synthesis Crystal Growth of Rochelle Salt start->synthesis cutting Crystal Cutting & Orientation synthesis->cutting electroding Electrode Deposition cutting->electroding setup Resonance-Antiresonance Measurement Setup electroding->setup data_acq Impedance vs. Frequency Data Acquisition setup->data_acq calculation Calculation of Piezoelectric, Dielectric, and Elastic Constants data_acq->calculation results Tabulated & Graphed Results calculation->results

Piezoelectric Characterization Workflow
Crystal Structure Transition in Rochelle Salt

Rochelle salt undergoes a phase transition from a paraelectric orthorhombic structure to a ferroelectric monoclinic structure, which is the origin of its unique piezoelectric and ferroelectric properties.

crystal_structure_transition Paraelectric_HighT Paraelectric Phase (T > 24°C) Orthorhombic (P2₁2₁2) Ferroelectric Ferroelectric Phase (-18°C < T < 24°C) Monoclinic (P2₁) Paraelectric_HighT->Ferroelectric Cooling Ferroelectric->Paraelectric_HighT Heating Paraelectric_LowT Paraelectric Phase (T < -18°C) Orthorhombic (P2₁2₁2) Ferroelectric->Paraelectric_LowT Cooling Paraelectric_LowT->Ferroelectric Heating

Crystal Structure Phase Transitions

References

The Scientific Ascent of Rochelle Salt: A Technical Guide to its Historical Discovery and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the history and scientific discovery of Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O). Tailored for researchers, scientists, and drug development professionals, this document details the seminal experiments that unveiled its unique piezoelectric and ferroelectric properties, shaping the course of materials science and solid-state physics. The guide includes summaries of quantitative data, detailed experimental protocols, and logical diagrams to illustrate key concepts and workflows.

A Historical Overview: From Apothecary to Advanced Material

Rochelle salt was first prepared around 1675 by apothecary Pierre Seignette in La Rochelle, France. For centuries, it was primarily used for its laxative properties. Its scientific importance began to emerge in the 19th century. In 1824, Sir David Brewster observed that the crystal exhibited pyroelectricity, the generation of an electric charge in response to a temperature change.

However, the watershed moment came in 1880 when French physicists Pierre and Jacques Curie systematically investigated the electrical properties of various crystals. They demonstrated that Rochelle salt produced a significant electric charge when subjected to mechanical stress—a phenomenon they termed "piezoelectricity".[1] Along with quartz, Rochelle salt displayed the most pronounced piezoelectric effect among the materials they tested.[1]

The early 20th century saw the first major practical application of this discovery. During World War I, French physicist Paul Langevin and his colleagues developed an ultrasonic submarine detector, a precursor to modern sonar.[1] This device utilized a transducer made of thin quartz crystals glued between steel plates to generate and detect ultrasonic waves, a concept influenced by the known strong piezoelectric properties of materials like Rochelle salt.[1][2]

The next leap in understanding came in 1920, when Joseph Valasek, a graduate student at the University of Minnesota, discovered a unique electrical property in Rochelle salt.[3] While investigating the material for use in a seismograph, he observed that its electric polarization did not just respond to an electric field but showed a hysteresis loop, analogous to magnetic hysteresis in iron.[3][4] This discovery marked the identification of the first ferroelectric material, a class of substances with a spontaneous electric polarization that can be reversed by an external electric field.[4][5]

dot digraph "Historical Timeline of Rochelle Salt's Scientific Discovery" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Fig. 1: Key Milestones in the Scientific History of Rochelle Salt", fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot

Fig. 1: Key Milestones in the Scientific History of Rochelle Salt

Quantitative Data Summary

Rochelle salt exhibits unique physical and electrical properties, which are summarized in the tables below. It is notable for having two Curie points, defining a temperature range within which it behaves as a ferroelectric material.

Table 1: General Physical and Thermal Properties
PropertyValueUnits
Chemical FormulaKNaC₄H₄O₆·4H₂O-
Molecular Weight282.23 g/mol
Crystal SystemOrthorhombic (paraelectric), Monoclinic (ferroelectric)-
Density~1.77g/cm³
Melting Point70 - 80°C
Decomposition Temp.220°C
Lower Curie Point (TC1)-18 (255)°C (K)
Upper Curie Point (TC2)24 (297)°C (K)

Data sourced from multiple references, including specific Curie points.[4][6][7]

Table 2: Piezoelectric and Elastic Coefficients

Rochelle salt's piezoelectric tensor is complex. The shear components d₁₄, d₂₅, and d₃₆ are particularly significant.[8] The values can vary with temperature, especially near the Curie points.

CoefficientTypeValue (approximate)Units
d₂₁Piezoelectric Charge7.0(6) x 10⁻¹⁰C/N
d₂₂Piezoelectric Charge2.2(9) x 10⁻⁹C/N
d₂₃Piezoelectric Charge2.1(9) x 10⁻⁹C/N
d₂₅Piezoelectric Charge3.7(8) x 10⁻¹¹C/N
d₃₃ (effective)Piezoelectric Charge30 - 120pC/N
s₁₁Elastic Compliance50.210⁻¹³ cm²/dyne
s₂₂Elastic Compliance30.410⁻¹³ cm²/dyne
s₃₃Elastic Compliance31.710⁻¹³ cm²/dyne
s₄₄Elastic Compliance82.010⁻¹³ cm²/dyne
s₅₅Elastic Compliance333.010⁻¹³ cm²/dyne
s₆₆Elastic Compliance106.010⁻¹³ cm²/dyne

Piezoelectric coefficients d₂ₓ sourced from X-ray diffraction studies.[9] Effective d₃₃ values are from composite material studies.[10] Elastic compliance data from ultrasonic methods.[11]

Key Experimental Protocols

The discovery and characterization of Rochelle salt's properties were enabled by several key experimental setups. The following sections provide detailed methodologies for these foundational experiments.

Crystal Growth Protocol

Large, high-quality single crystals are essential for studying piezoelectric and ferroelectric properties.

Objective: To grow large single crystals of Rochelle salt from a supersaturated aqueous solution.

Materials:

  • Potassium bitartrate (B1229483) (Cream of Tartar)

  • Sodium carbonate (Washing Soda)

  • Distilled water

  • Beakers (600 ml, 250 ml), heating apparatus (lab burner or hot plate), glass stir rod, filter paper, funnel, forceps.[5]

Methodology:

  • Synthesis: A saturated solution is created by reacting potassium bitartrate with sodium carbonate in hot distilled water. Typically, ~80g of cream of tartar is mixed with 100g of water, brought to a simmer, and sodium carbonate is added slowly until the fizzing (CO₂ evolution) ceases.[12]

  • Purification: The hot solution is filtered to remove any unreacted solids or impurities.[12]

  • Nucleation: The clear, filtered solution is allowed to cool slowly. As it cools and evaporates, small seed crystals will form.[13]

  • Seeding and Growth: A well-formed seed crystal is selected and suspended (e.g., via a thin thread) in a fresh, carefully prepared supersaturated solution.[13]

  • Incubation: The setup is kept in a location with a stable temperature to allow the seed to grow as solute deposits onto its surface. The solution may need to be carefully replaced or re-saturated over time to achieve a large crystal.[12][13]

The Curies' Piezoelectricity Experiment (Reconstructed)

The Curies' 1880 experiment conclusively demonstrated the direct piezoelectric effect.[14] Their setup was elegant in its simplicity, using a quadrant electrometer they developed to measure the small charges produced.[6][14][15]

Objective: To detect and measure the electric charge generated by a Rochelle salt crystal under mechanical stress.

Apparatus:

  • A precisely cut Rochelle salt crystal.

  • A mechanism for applying a known weight (stress) to the crystal.

  • Tinfoil electrodes affixed to the crystal faces.

  • A quadrant electrometer for measuring small electrical charges.[16][17]

  • Connecting wires.

Methodology:

  • Sample Preparation: A slab of Rochelle salt is cut along a specific crystallographic axis. Two opposing faces are coated with tinfoil, which act as electrodes.[6]

  • Circuit Connection: The tinfoil electrodes are connected via wires to the quadrants of the electrometer.

  • Mechanical Loading: The crystal is placed in a mechanical press or a setup where a known weight can be applied or removed, compressing or stretching the crystal.[14]

  • Charge Measurement:

    • With no stress applied, the electrometer is zeroed.

    • A known weight is applied to the crystal, inducing mechanical stress.

    • The piezoelectric effect generates a surface charge on the crystal faces, which flows to the electrometer.

    • The electrometer's needle deflects, and this deflection is measured (often by reflecting a light beam off a mirror attached to the needle onto a scale). This deflection is proportional to the generated charge.[16]

    • By calibrating the electrometer with a known charge source, the charge generated by the crystal for a given force can be quantified.

dot digraph "Direct Piezoelectric Effect Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Fig. 2: Logical Workflow of the Direct Piezoelectric Effect", fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot

Fig. 2: Logical Workflow of the Direct Piezoelectric Effect
Ferroelectric Hysteresis Measurement (Sawyer-Tower Circuit)

The discovery of ferroelectricity by Valasek was based on observing the hysteresis loop.[18] The Sawyer-Tower circuit, developed later, became a standard method for visualizing and measuring this property.

Objective: To observe the ferroelectric hysteresis loop (Polarization vs. Electric Field) of a Rochelle salt crystal.

Apparatus:

  • Rochelle salt crystal sample with electrodes.

  • High-voltage AC power supply (function generator and amplifier).

  • A standard linear reference capacitor (C₀) of known capacitance, much larger than the sample's capacitance.

  • An oscilloscope with X-Y input mode.[19]

Methodology:

  • Circuit Assembly: The Rochelle salt sample (acting as a capacitor Cₓ) and the standard reference capacitor (C₀) are connected in series.[19]

  • Signal Application: A high-voltage sinusoidal AC signal is applied across the series combination.

  • Oscilloscope Connection:

    • The voltage across the entire series circuit (proportional to the applied electric field E) is connected to the X-axis (horizontal input) of the oscilloscope.

    • The voltage across the standard capacitor C₀ is connected to the Y-axis (vertical input).

  • Measurement Principle:

    • The total charge (Q) flowing through the series circuit is stored on both capacitors.

    • The voltage across the reference capacitor is Vᵧ = Q / C₀. Since C₀ is constant, Vᵧ is directly proportional to the charge Q on the sample.

    • The charge per unit area of the sample is its polarization (P). Therefore, the Y-axis voltage is proportional to the polarization of the Rochelle salt crystal.

    • The X-axis voltage is proportional to the electric field applied to the crystal.

  • Observation: The oscilloscope displays a plot of Vᵧ versus Vₓ, which corresponds to a P-E hysteresis loop, directly visualizing the ferroelectric nature of the material. The spontaneous polarization (Pₛ) and coercive field (Eₑ) can be measured from the loop's intercepts.[19]

dot digraph "Sawyer-Tower Experimental Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Fig. 3: Workflow for Ferroelectric Hysteresis Measurement", fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot

Fig. 3: Workflow for Ferroelectric Hysteresis Measurement

Conclusion

The scientific journey of Rochelle salt, from a simple purgative to a cornerstone of solid-state physics, highlights a remarkable evolution in material science. The foundational experiments conducted by the Curie brothers, Langevin, and Valasek not only revealed the profound physical properties of this specific material but also established new classes of phenomena—piezoelectricity and ferroelectricity—that are fundamental to countless modern technologies. This guide serves as a technical reference to these pivotal discoveries, providing the quantitative data and experimental context necessary for today's researchers to build upon this historic legacy.

References

Unveiling the Crystal Architecture of Potassium Sodium Tartrate Tetrahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and symmetry of potassium sodium tartrate tetrahydrate, commonly known as Rochelle salt. This compound is of significant interest due to its piezoelectric and ferroelectric properties, which are intrinsically linked to its precise atomic arrangement. This document summarizes key crystallographic data, details experimental methodologies for its characterization, and presents logical relationships governing its structural phases.

Crystallographic Data

The crystal structure of this compound has been extensively studied, revealing different structures depending on the chirality of the tartrate molecule and the temperature. The two primary forms are the racemic mixture (dl-tartrate) and the pure L(+)-tartrate enantiomer (Rochelle salt).

Potassium Sodium dl-Tartrate Tetrahydrate

The racemic form crystallizes in a triclinic system. The unit cell contains two molecules of KNaC₄H₄O₆·4H₂O.[1]

Parameter Value
Crystal SystemTriclinic
Space GroupP1
a9.80 Å
b9.66 Å
c8.21 Å
α110°52'
β101°28'
γ119°44'

Data sourced from Sadanaga, R. (1950).[1]

In this structure, the d- and l-tartrate molecules form pairs. The potassium and sodium ions each exhibit six-fold coordination, surrounded by oxygen atoms from the tartrate groups and water molecules.[1]

Potassium Sodium L(+)-Tartrate Tetrahydrate (Rochelle Salt)

Rochelle salt is renowned for its temperature-dependent phase transitions. It exhibits a paraelectric phase at high and low temperatures and a ferroelectric phase in between.

High-Temperature Paraelectric Phase (T > 297 K)

Parameter Value (at 308 K)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2
a11.884(2) Å
b14.256(4) Å
c6.228(1) Å
V1055.1(4) ų

Data sourced from multiple studies.[2][3]

Ferroelectric Phase (255 K < T < 297 K)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁11

The spontaneous polarization in this phase is directed along the a-axis.[2]

Low-Temperature Paraelectric Phase (T < 255 K)

The structure returns to an orthorhombic system, though with subtle differences from the high-temperature phase. Recent multi-temperature studies suggest the high and low-temperature paraelectric phases may be structurally the same phase at different temperatures.[4][5]

Experimental Protocols

The determination of the crystal structure of this compound has been primarily achieved through single-crystal X-ray diffraction and neutron diffraction techniques.

Single-Crystal X-ray Diffraction

This is the most common method for determining the atomic arrangement in crystalline solids.

Methodology:

  • Crystal Growth: Single crystals of this compound are grown from a saturated aqueous solution by slow evaporation.[6]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head of a diffractometer.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[6]

    • The diffraction pattern is recorded as the crystal is rotated. Data at multiple temperatures can be collected to study phase transitions.[4][6]

  • Structure Solution and Refinement:

    • The initial crystal structure is determined using direct methods or Patterson methods from the collected diffraction data.[7][8]

    • The atomic coordinates and displacement parameters are then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction intensities.[2]

Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating hydrogen atoms, which is crucial for understanding the hydrogen bonding network in Rochelle salt.

Methodology:

  • Neutron Source: A beam of thermal or cold neutrons is generated from a nuclear reactor or a spallation source.[9]

  • Sample Preparation: A larger single crystal than that used for X-ray diffraction is typically required.

  • Data Collection: The crystal is placed in the neutron beam, and the scattered neutrons are detected to obtain a diffraction pattern.[9]

  • Structure Refinement: The data is analyzed similarly to X-ray diffraction data, with the key difference being that neutrons scatter from atomic nuclei rather than electrons. This allows for the precise determination of hydrogen atom positions.[9]

Structural Relationships and Phase Transitions

The ferroelectric behavior of Rochelle salt is intimately linked to changes in its crystal structure, particularly the arrangement of the tartrate molecules and the hydrogen-bonding network.

G Logical Flow of Phase Transitions in Rochelle Salt cluster_key_concepts Key Structural Features HT_PE High-Temperature Paraelectric Phase (T > 297 K) Orthorhombic (P2₁2₁2) FE Ferroelectric Phase (255 K < T < 297 K) Monoclinic (P2₁11) Spontaneous Polarization HT_PE->FE Cooling FE->HT_PE Heating LT_PE Low-Temperature Paraelectric Phase (T < 255 K) Orthorhombic (P2₁2₁2) FE->LT_PE Cooling Disorder Disorder of K⁺ ions and water molecules FE->Disorder HBonds Hydrogen Bond Network Dynamics FE->HBonds LT_PE->FE Heating

Caption: Phase transitions of Rochelle salt with key structural drivers.

The transition to the ferroelectric phase is associated with the ordering of certain atoms and the dynamics of the hydrogen bond network, particularly involving the water molecules and hydroxyl groups of the tartrate ions.[5][7] The disorder of one of the potassium atoms and some of the water molecules is a significant feature of the paraelectric phases.[2]

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_diffraction Diffraction Experiments cluster_analysis Data Analysis Crystal_Growth Crystal Growth (Slow Evaporation) XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Neutron Neutron Diffraction (for H-atom location) Crystal_Growth->Neutron Structure_Solution Structure Solution (Direct/Patterson Methods) XRD->Structure_Solution Neutron->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Final_Structure Final Crystal Structure (Atomic Coordinates, Symmetry) Refinement->Final_Structure

Caption: Workflow for determining crystal structure.

References

Chemical formula and molecular weight of potassium sodium tartrate tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of potassium sodium tartrate tetrahydrate, a compound with significant applications in various scientific fields, including protein crystallization and organic synthesis.

Chemical Identity and Properties

This compound, commonly known as Rochelle salt, is a double salt of tartaric acid. It is a colorless to white crystalline solid that is soluble in water.

PropertyValue
Chemical Formula C4H12KNaO10[1][2][3][4] or KNaC4H4O6·4H2O[5][6]
Molecular Weight 282.22 g/mol [1][2][4][5][6]
CAS Number 6381-59-5[5][6]
Synonyms Rochelle salt, Seignette salt, L(+)-Tartaric acid potassium sodium salt[5][6]
Appearance Clear to white solid[5]
Melting Point 70° C[5]
Specific Gravity 1.79[5]
Solubility in Water Soluble[5]

Experimental Protocols

A key application of this compound is in the preparation of reagents for biochemical assays. One such application is its use in the preparation of a 3,5-dinitrosalicylic acid solution for the determination of reducing sugars.[4] It is also a constituent of Fehling's solution and has been used in the preparation of the Lowry reagent for determining protein concentration.[4]

Preparation of this compound

The synthesis of this compound typically involves the following steps:

  • Dissolution: Tartar, with a minimum tartaric acid content of 68%, is dissolved in water or the mother liquor from a previous batch.

  • Basification: The solution is basified to a pH of 8 using a hot, saturated sodium hydroxide (B78521) solution.

  • Decolorization and Purification: The solution is decolorized with activated charcoal and undergoes chemical purification before being filtered.

  • Evaporation and Crystallization: The filtrate is evaporated at 100°C to a concentration of 42°Bé and then transferred to granulators for slow cooling, which allows for the crystallization of Seignette's salt.

  • Separation and Washing: The resulting crystals are separated from the mother liquor by centrifugation and washed.

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis A Dissolve Tartar B Basify with NaOH to pH 8 A->B C Decolorize & Purify B->C D Filter C->D E Evaporate Filtrate D->E F Crystallize E->F G Centrifuge & Wash F->G H This compound Crystals G->H I Prepare Reagent Solution (e.g., for Reducing Sugar Assay) H->I Use in Assay J Perform Biochemical Assay I->J K Data Analysis J->K L Results K->L

References

Solubility of potassium sodium tartrate tetrahydrate in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, in aqueous and organic media. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide details quantitative solubility data, provides a robust experimental protocol for solubility determination, and illustrates the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. Below are tabulated summaries of its solubility in water and various organic solvents.

Solubility in Water

This compound exhibits high solubility in water, which increases significantly with temperature.

Temperature (°C)Solubility ( g/100 mL)
026[1]
647.4[1]
14142.8 (expressed as 0.7 mL/g)[2]
2063.0[3]
2666[1][4]
30102 (anhydrous)
100250 (expressed as 0.4 mL/g)[2]
Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally low.

SolventSolubility
EthanolInsoluble[1]
MethanolSoluble
AcetoneInsoluble[1]
IsopropanolNo data available
GlycerolSoluble (in a 0.26 M solution with 35% v/v glycerol)[5]

Experimental Protocol: Determination of Equilibrium Solubility by the Gravimetric Method

The following protocol details the isothermal equilibrium method, a reliable technique for determining the thermodynamic solubility of a crystalline compound like this compound.

Principle

A saturated solution of the compound is prepared by allowing an excess of the solid to equilibrate with the solvent at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then determined by gravimetric analysis.

Materials and Apparatus
  • This compound (crystalline)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatic shaker bath or magnetic stirrer with a hot plate

  • Calibrated thermometer

  • Syringe filters (0.45 µm pore size)

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with screw caps

  • Pipettes and volumetric flasks

  • Drying oven

Procedure
  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a known volume of the solvent to each vial.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish). This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the container with the filtered saturated solution to determine the mass of the solution.

    • Place the container in a drying oven at a suitable temperature (e.g., 105°C) to evaporate the solvent completely.

    • Once the solvent is evaporated, cool the container in a desiccator to room temperature and weigh it again.

    • Repeat the drying and weighing steps until a constant mass of the residue (the dissolved solute) is obtained.

  • Calculation:

    • Mass of the solvent = Mass of the solution - Mass of the residue

    • Solubility ( g/100 g solvent) = (Mass of the residue / Mass of the solvent) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

experimental_workflow start Start prep Sample Preparation: Add excess solute to vials start->prep solvent Add known volume of solvent prep->solvent equilibration Equilibration: Agitate at constant temperature solvent->equilibration settling Allow excess solid to settle equilibration->settling filtration Withdraw and filter supernatant settling->filtration weigh_solution Weigh filtered solution filtration->weigh_solution evaporation Evaporate solvent in oven weigh_solution->evaporation weigh_residue Weigh dried residue evaporation->weigh_residue calculation Calculate solubility weigh_residue->calculation end End calculation->end

Caption: Workflow for determining solubility via the isothermal equilibrium method.

References

Synthesis and preparation of high-purity potassium sodium tartrate tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Preparation of High-Purity Potassium Sodium Tartrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity this compound (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt. This document details the underlying chemistry, experimental procedures, and analytical methods required to produce and verify a high-purity final product suitable for research, pharmaceutical, and other advanced applications.

Introduction

This compound is a double salt of L-(+)-tartaric acid that crystallizes in the orthorhombic system.[1] It is widely recognized for its piezoelectric properties and has historical significance in early electronics.[2] In modern scientific applications, it serves as a reagent in various analytical methods, including Fehling's solution for the determination of reducing sugars and the Biuret reagent for protein concentration measurement.[2] Furthermore, its role as a precipitant in protein crystallography makes it a valuable tool in structural biology and drug development.[3] The synthesis of high-purity Rochelle salt is crucial for these applications to avoid interference from impurities.

The primary synthesis route involves the neutralization of potassium bitartrate (B1229483) (cream of tartar) with a sodium salt, typically sodium carbonate or sodium hydroxide (B78521). Subsequent purification steps are essential to remove unreacted starting materials, byproducts, and other contaminants.

Synthesis of this compound

The synthesis is based on the reaction between potassium bitartrate and sodium carbonate in an aqueous solution. The reaction proceeds as follows:

2KHC₄H₄O₆ (Potassium Bitartrate) + Na₂CO₃ (Sodium Carbonate) → 2KNaC₄H₄O₆ (Potassium Sodium Tartrate) + H₂O (Water) + CO₂ (Carbon Dioxide)

Experimental Protocol: Laboratory Scale Synthesis

This protocol is designed to yield high-purity this compound.

Materials:

  • Potassium bitartrate (KHC₄H₄O₆), high-purity grade

  • Anhydrous sodium carbonate (Na₂CO₃), analytical reagent grade

  • Deionized or distilled water

  • Activated charcoal (optional, for decolorization)

  • Celite or diatomaceous earth (for filtration)

Equipment:

  • Glass beakers (various sizes)

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bars

  • Thermometer

  • pH meter or pH indicator strips

  • Büchner funnel and flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Crystallizing dish

  • Desiccator

Procedure:

  • Preparation of Potassium Bitartrate Slurry: In a 1 L beaker, prepare a slurry by adding 188 g of potassium bitartrate to 250 mL of deionized water.

  • Heating and Dissolution: Gently heat the slurry to approximately 80°C while continuously stirring. The potassium bitartrate will not fully dissolve at this stage.

  • Neutralization with Sodium Carbonate: Slowly and incrementally add 53 g of anhydrous sodium carbonate to the heated slurry.[4] Vigorous effervescence (release of CO₂) will occur.[5] Add the sodium carbonate in small portions to control the foaming.

  • pH Adjustment: Continue the addition of sodium carbonate until the effervescence ceases. After the reaction has subsided, check the pH of the solution. The target pH is between 7.0 and 8.5. If necessary, adjust the pH with small additions of sodium carbonate (to increase pH) or a dilute solution of tartaric acid (to decrease pH).

  • Completion of Reaction: Maintain the solution at 80°C with stirring for 30 minutes to ensure the reaction goes to completion. The solution should become clear.

  • Decolorization (Optional): If the solution has a noticeable color, add 2-3 g of activated charcoal and stir for 15-20 minutes at 80°C.[5]

  • Hot Filtration: Filter the hot solution through a pre-heated Büchner funnel lined with filter paper and a thin layer of Celite to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Transfer the clear, hot filtrate to a crystallizing dish, cover it, and allow it to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can increase the yield of crystals.[6]

  • Isolation and Washing of Crystals: Decant the mother liquor and collect the crystals by filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Dry the crystals on a watch glass at room temperature or in a desiccator. The final product is this compound.

Process Flow Diagram for Synthesis

Synthesis_Workflow A Prepare Slurry (Potassium Bitartrate + Water) B Heat to 80°C A->B C Add Sodium Carbonate (Neutralization) B->C D pH Adjustment (pH 7.0-8.5) C->D E Hot Filtration D->E F Cooling and Crystallization E->F G Isolate and Wash Crystals F->G H Drying G->H I High-Purity Product H->I

Caption: Workflow for the synthesis of high-purity this compound.

Purification of this compound

Recrystallization is the primary method for enhancing the purity of the synthesized salt. This process relies on the difference in solubility of the salt and its impurities at different temperatures.

Experimental Protocol: Recrystallization

Procedure:

  • Dissolution: In a beaker, dissolve the crude potassium sodium tartrate crystals in a minimum amount of hot deionized water (approximately 70-80°C). The solubility increases significantly with temperature.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration as described in the synthesis protocol.

  • Slow Cooling: Cover the beaker and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, more perfect crystals.

  • Crystal Growth: For the growth of large single crystals, a seed crystal can be suspended in the saturated solution.[7]

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a minimal amount of ice-cold deionized water, and dry as previously described.

Purification Workflow Diagram

Purification_Workflow A Dissolve Crude Product in Hot Water B Hot Filtration (Optional) A->B C Slow Cooling to Room Temperature B->C D Crystal Formation C->D E Isolate and Wash Purified Crystals D->E F Drying E->F G High-Purity Crystalline Product F->G

Caption: Workflow for the purification of this compound by recrystallization.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be employed to confirm the identity and purity of the final product.

Titration for Assay

This method determines the percentage purity of the potassium sodium tartrate.

Principle: The salt is ignited to convert it to potassium and sodium carbonates, which are then titrated with a standardized acid.

Procedure:

  • Accurately weigh approximately 2 g of the dried sample into a porcelain crucible.

  • Gently heat the crucible until the salt is thoroughly carbonized.[8]

  • Increase the temperature to a dull red heat to complete the ignition.

  • Cool the crucible and place it in a beaker. Add 50 mL of water and 50 mL of 0.5 N sulfuric acid.

  • Boil the solution for 30 minutes to ensure all the carbonate reacts.

  • Filter the solution and wash the crucible and filter paper with hot water until the washings are neutral to litmus.

  • Cool the combined filtrate and washings and titrate the excess sulfuric acid with 0.5 N sodium hydroxide using methyl orange as an indicator.[8]

Calculation: Each mL of 0.5 N sulfuric acid is equivalent to 0.05254 g of C₄H₄KNaO₆.[8]

X-ray Diffraction (XRD)

XRD is used to confirm the crystalline structure of the tetrahydrate form.

Procedure:

  • Finely powder a small sample of the dried crystals.

  • Mount the powder on a sample holder.

  • Perform powder XRD analysis using a diffractometer with Cu-Kα radiation (λ = 1.5406 Å).[1]

  • Scan a suitable 2θ range (e.g., 10-70 degrees).

  • Compare the resulting diffraction pattern with standard reference patterns for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to detect and quantify tartaric acid and other organic impurities.

Procedure:

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol.[9]

  • Column: A reverse-phase C18 column is commonly used.[9]

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm or 246 nm) is employed.[9][10]

  • Sample Preparation: Prepare a standard solution of high-purity potassium sodium tartrate and a solution of the synthesized sample in the mobile phase.

  • Inject the samples and analyze the chromatograms for the presence of impurity peaks.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaKNaC₄H₄O₆·4H₂O[2]
Molar Mass282.22 g/mol [2]
AppearanceColorless to white crystals
Crystal SystemOrthorhombic[1]
Melting Point70-80 °C
Solubility in Water26 g/100 mL at 0°C, 66 g/100 mL at 26°C[6]
pH (5% solution)7.0 - 8.5

Table 2: Purity Specifications (Typical)

ParameterSpecificationReference
Assay (anhydrous basis)≥ 99.0%[11]
Loss on Drying21.0% - 27.0%[11]
Heavy Metals≤ 0.001%[11]
Ammonia≤ 0.002%[11]

Table 3: Example XRD Peak Data

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
18.784.72100
21.564.1245
27.893.2060
30.152.9635
35.432.5350
(Note: Peak positions and intensities can vary slightly based on experimental conditions and sample preparation. This table is illustrative based on typical data.)

Logical Relationships in Synthesis and Analysis

The overall process can be visualized as a series of interconnected stages, each with specific inputs, processes, and outputs.

Logical_Relationships cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis Stage Start Starting Materials (KHC₄H₄O₆, Na₂CO₃, H₂O) Reaction Chemical Reaction (Neutralization) Start->Reaction Crude_Product Crude Product in Solution Reaction->Crude_Product Crystallization Recrystallization Crude_Product->Crystallization Purified_Product Purified Crystalline Product Crystallization->Purified_Product Titration Assay by Titration Purified_Product->Titration XRD Structural Analysis (XRD) Purified_Product->XRD HPLC Impurity Profiling (HPLC) Purified_Product->HPLC Final_Product High-Purity Potassium Sodium Tartrate Tetrahydrate Titration->Final_Product XRD->Final_Product HPLC->Final_Product

Caption: Logical relationships between the synthesis, purification, and analysis stages.

Conclusion

The synthesis and preparation of high-purity this compound require careful control of reaction conditions, followed by meticulous purification and comprehensive analytical verification. The protocols and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to produce and validate this important chemical compound for its various applications. Adherence to these methodologies will ensure a final product of high purity, suitable for the most demanding scientific and industrial uses.

References

An In-depth Technical Guide to the Orthorhombic Crystal System of Rochelle Salt

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Rochelle salt, or sodium potassium tartrate tetrahydrate (NaKC₄H₄O₆·4H₂O), holds a significant place in the history of materials science as the first compound in which ferroelectricity was discovered.[1][2] Its remarkable piezoelectric and ferroelectric properties, which are intrinsically linked to its crystal structure, have made it a subject of extensive study.[3] This technical guide provides a comprehensive examination of the orthorhombic crystal system of Rochelle salt, its unique temperature-dependent phase transitions, key physical properties, and the experimental protocols used for its characterization. While its primary applications are in transducers and electronics, its chiral nature and use as a precipitant in protein crystallography also make its structural properties of interest to chemical and pharmaceutical sciences.[4]

The Orthorhombic Crystal System of Rochelle Salt

In its paraelectric state, Rochelle salt crystallizes in the orthorhombic system. A defining feature of this system is the presence of three unequal crystallographic axes (a ≠ b ≠ c) that are mutually perpendicular (α = β = γ = 90°). The specific space group for Rochelle salt in this phase is P2₁2₁2.[4][5] This non-centrosymmetric space group is a crucial prerequisite for the existence of piezoelectricity, a property where mechanical stress induces an electrical charge.[6]

The crystal structure is complex, comprising a framework of tartrate molecules linked to sodium and potassium ions, with water molecules playing a critical role in stabilizing the structure through a network of hydrogen bonds.[7][8] The peculiar dielectric properties observed along the a-axis are thought to arise from the ordering of dipoles within this hydrogen bond network.[7]

Temperature-Dependent Phase Transitions

Rochelle salt is distinguished by its two Curie points, which define the boundaries of its ferroelectric phase. The material undergoes two second-order phase transitions as a function of temperature.[1]

  • High-Temperature Paraelectric Phase: Above the upper Curie point (T₂ ≈ 297 K or 24°C), the crystal is in a paraelectric state with an orthorhombic (P2₁2₁2) structure.[1][5][9]

  • Ferroelectric Phase: Between the two Curie points, from approximately 255 K (-18°C) to 297 K (24°C), the crystal symmetry lowers to monoclinic (space group P2₁).[4][5][9] In this phase, the material exhibits spontaneous electric polarization along the crystallographic a-axis.[1][5]

  • Low-Temperature Paraelectric Phase: Below the lower Curie point (T₁ ≈ 255 K or -18°C), the crystal paradoxically returns to a paraelectric state, re-adopting the same orthorhombic (P2₁2₁2) symmetry as the high-temperature phase.[4][9]

Recent multi-temperature diffraction studies suggest that the high-temperature and low-temperature paraelectric phases are structurally the same, differing only by temperature-related atomic displacements.[10][11]

G PE1 High-Temp Paraelectric Phase (> 297 K) Crystal System: Orthorhombic Space Group: P2₁2₁2 FE Ferroelectric Phase (255 K to 297 K) Crystal System: Monoclinic Space Group: P2₁ PE1->FE Cooling T₂ = 297 K (24°C) FE->PE1 Heating PE2 Low-Temp Paraelectric Phase (< 255 K) Crystal System: Orthorhombic Space Group: P2₁2₁2 FE->PE2 Cooling T₁ = 255 K (-18°C) PE2->FE Heating

Phase transition pathway of Rochelle salt as a function of temperature.

Quantitative Data

The structural and physical properties of Rochelle salt are highly dependent on temperature. The following tables summarize key quantitative data across its different phases.

Table 1: Crystallographic Data for Rochelle Salt

Phase Temperature Range Crystal System Space Group Unit Cell Parameters (Å)
High-Temp Paraelectric > 297 K (> 24°C) Orthorhombic P2₁2₁2 a=11.9247, b=14.3066, c=6.2444 (at 308 K)[5]
Ferroelectric 255 K to 297 K (-18 to 24°C) Monoclinic P2₁ Varies with temperature[12]

| Low-Temp Paraelectric | < 255 K (< -18°C) | Orthorhombic | P2₁2₁2 | Varies with temperature[12] |

Table 2: Key Physical Properties of Rochelle Salt

Property Value Notes
Chemical Formula NaKC₄H₄O₆·4H₂O Sodium potassium tartrate tetrahydrate.[13]
Upper Curie Temperature (T₂) ~297 K (24°C) Transition from paraelectric to ferroelectric phase.[9]
Lower Curie Temperature (T₁) ~255 K (-18°C) Transition from ferroelectric to paraelectric phase.[9]
Spontaneous Polarization Along the a-axis Occurs only in the ferroelectric (monoclinic) phase.[1]
Piezoelectric Effect High A defining characteristic, enabled by its non-centrosymmetric structure.[2][3]

| Melting Point | ~343-353 K (70-80°C) | Decomposes and loses water of crystallization.[13] |

Experimental Protocols

Characterizing the crystal structure and properties of Rochelle salt involves several key experimental techniques.

Crystal Growth

High-quality single crystals are essential for accurate structural and physical measurements. A common method is slow evaporation or cooling from an aqueous solution.[10][14]

  • Solution Preparation: Dissolve high-purity Rochelle salt in distilled water at an elevated temperature (e.g., 333 K) to create a supersaturated solution.[5]

  • Seeding: Introduce a small, high-quality seed crystal into the solution as it begins to cool to room temperature.

  • Growth: Cover the container to prevent contamination and allow for slow cooling or evaporation over several hours to days. Large, transparent crystals will form.[5]

  • Harvesting: Once crystals reach the desired size, they are carefully removed from the solution and dried.

Single-Crystal X-ray Diffraction (XRD)

XRD is the definitive method for determining the crystal structure, space group, and lattice parameters as a function of temperature.

  • Sample Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer, often equipped with a cryo-cooling system (e.g., a nitrogen stream) to control the temperature precisely.[10] Data is collected at multiple temperatures, for instance, by cooling from 308 K down to 100 K, to capture the structural details of the high-temperature paraelectric, ferroelectric, and low-temperature paraelectric phases.[10][11]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic coordinates and displacement parameters are then refined to generate a precise structural model for each phase.[10]

Ferroelectric and Piezoelectric Characterization

These measurements confirm the ferroelectric nature and quantify the electromechanical response.

  • Sample Preparation: A thin plate is cut from the single crystal, typically perpendicular to the ferroelectric a-axis. Electrodes (e.g., silver paste or sputtered gold) are applied to the two major faces.

  • Ferroelectric Hysteresis: The sample is placed in a ferroelectric test system (historically a Sawyer-Tower circuit). An alternating electric field is applied across the electrodes, and the resulting polarization is measured. The observation of a square-like hysteresis loop in the P-E (Polarization vs. Electric Field) plot within the temperature range of 255 K to 297 K is the definitive proof of ferroelectricity.

  • Piezoelectric Measurement: The converse piezoelectric effect can be measured by applying a voltage and measuring the resulting strain or displacement using techniques like laser interferometry.[15] This provides quantitative values for the piezoelectric coefficients.

G cluster_synthesis Synthesis & Preparation cluster_analysis Analysis cluster_results Data & Model growth 1. Crystal Growth (Aqueous Solution Method) prep 2. Sample Preparation (Cutting & Polishing) growth->prep xrd 3. Structural Analysis (Multi-Temperature XRD) prep->xrd phys 4. Physical Property Analysis (Dielectric & Ferroelectric Tests) prep->phys structure Crystal Structure & Phase Transitions xrd->structure properties Piezoelectric & Ferroelectric Data phys->properties

General experimental workflow for the characterization of Rochelle salt.

Conclusion

The orthorhombic crystal system of Rochelle salt is fundamental to its celebrated status as a pioneering ferroelectric and piezoelectric material. Its unique property of exhibiting an intermediate ferroelectric monoclinic phase bracketed by two paraelectric orthorhombic phases has made it a model system for studying the mechanisms of phase transitions. The detailed characterization of its structure and properties through established experimental protocols continues to provide valuable insights for the fields of solid-state physics, materials science, and crystallography.

References

Understanding the tetrahydrate form of potassium sodium tartrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tetrahydrate Form of Potassium Sodium Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium sodium tartrate tetrahydrate, also known as Rochelle salt. It delves into its core physicochemical properties, detailed experimental protocols for its characterization, and its applications in various scientific domains. This document is intended to be a valuable resource for professionals in research, science, and drug development.

Physicochemical Properties

This compound (KNaC₄H₄O₆·4H₂O) is a double salt of tartaric acid.[1] It presents as large, colorless, odorless monoclinic needles or a white crystalline powder.[1][2][3][4]

Quantitative Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

PropertyValueReferences
Molar Mass282.22 g/mol [1][5]
Density1.79 g/cm³[1][2][5][6]
Melting Point70-80 °C[3][7]
Boiling Point220 °C[2]
pH (aqueous solution)6.0 - 8.5[2][3]

Table 2: Solubility in Water

Temperature (°C)Solubility (g / 100 mL)References
026[1]
1040.6[8]
2054.8[8]
2666[1][2]
3076.4[8]

Table 3: Crystal Structure Properties

PropertyValueReferences
Crystal SystemOrthorhombic[1]
Space GroupP2₁2₁2[9]
Unit Cell Dimensionsa = 11.884 Å, b = 14.256 Å, c = 6.228 Å[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and application of this compound.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application-Specific Analysis Synthesis Synthesis of KNaC4H4O6·4H2O Recrystallization Recrystallization Synthesis->Recrystallization XRD X-ray Diffraction (XRD) (Crystal Structure) Recrystallization->XRD TGA_DSC Thermal Analysis (TGA/DSC) (Thermal Stability) Recrystallization->TGA_DSC FTIR_Raman Spectroscopy (FTIR/Raman) (Functional Groups) Recrystallization->FTIR_Raman Piezoelectric Piezoelectric Testing Recrystallization->Piezoelectric Crystallography Protein Crystallization Trials Recrystallization->Crystallography Chemical_Reactivity Chemical Reactivity Analysis (e.g., Fehling's Test) Recrystallization->Chemical_Reactivity

Characterization Workflow for this compound.
X-ray Diffraction (XRD) for Crystal Structure Analysis

Objective: To determine the crystal structure and lattice parameters of this compound.

Methodology:

  • Sample Preparation: A single crystal of this compound is mounted on a goniometer head. For powder XRD, the crystalline sample is finely ground to a homogenous powder.[11]

  • Instrument Setup: An X-ray diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å) is used.[11] The instrument is calibrated using a standard reference material.

  • Data Collection: The crystal is irradiated with the X-ray beam, and the diffraction pattern is collected by a detector as the crystal is rotated. For powder XRD, the sample is scanned over a range of 2θ angles.

  • Data Analysis: The collected diffraction data is processed to determine the unit cell dimensions, space group, and atomic coordinates. For powder patterns, the peaks are indexed to identify the crystal planes.[11]

Thermal Analysis (TGA/DSC)

Objective: To investigate the thermal stability and decomposition of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: A simultaneous thermal analyzer (TGA/DSC) is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate.[12]

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[12]

  • Data Analysis: The TGA curve shows mass loss as a function of temperature, indicating dehydration and decomposition events. The DSC curve shows the heat flow, indicating endothermic or exothermic transitions such as melting and decomposition.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[9]

  • Instrument Setup: An FTIR spectrometer is used. A background spectrum of the empty sample chamber is recorded.

  • Data Collection: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[11]

  • Data Analysis: The resulting spectrum is analyzed to identify absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=O, C-O).

Applications and Mechanisms

This compound has several important applications in scientific research and industry.

Fehling's Test for Reducing Sugars

Rochelle salt is a key component of Fehling's solution, which is used to detect reducing sugars. The tartrate ions chelate with Cu²⁺ ions to form a stable, deep blue complex, preventing the precipitation of copper(II) hydroxide (B78521) in the alkaline solution.[6]

G cluster_reagents Fehling's Solution FehlingA Fehling's A (CuSO4 solution) Complex [Cu(tartrate)2] complex (Deep Blue) FehlingA->Complex FehlingB Fehling's B (KNa-Tartrate in NaOH) FehlingB->Complex OxidizedSugar Oxidized Sugar (Carboxylic Acid) Complex->OxidizedSugar Oxidizes CuprousOxide Cuprous Oxide (Cu2O) (Red Precipitate) Complex->CuprousOxide Reduced to ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->OxidizedSugar ReducingSugar->CuprousOxide Reduces Heat Heat Heat->Complex Heat->ReducingSugar

Mechanism of Fehling's Test.

Experimental Protocol for Fehling's Test:

  • Prepare Fehling's Solution: Mix equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate in sodium hydroxide) immediately before use.[6]

  • Add Sample: Add a few drops of the sample to be tested to the freshly prepared Fehling's solution in a test tube.

  • Heat: Gently heat the mixture in a water bath.[2]

  • Observe: The formation of a red precipitate of copper(I) oxide indicates the presence of a reducing sugar.[2]

Protein Crystallography

This compound can be used as a precipitant in protein crystallization experiments.[9] The high salt concentration reduces the solubility of the protein, promoting the formation of well-ordered crystals suitable for X-ray diffraction studies.

G cluster_setup Vapor Diffusion Setup ProteinSolution Protein Solution (in buffer) Droplet Crystallization Droplet (Protein + Precipitant) ProteinSolution->Droplet PrecipitantSolution Precipitant Solution (containing Rochelle Salt) PrecipitantSolution->Droplet VaporDiffusion Vapor Diffusion Droplet->VaporDiffusion Supersaturation Supersaturation VaporDiffusion->Supersaturation Nucleation Nucleation Supersaturation->Nucleation CrystalGrowth Crystal Growth Nucleation->CrystalGrowth

Protein Crystallization Workflow using Vapor Diffusion.

General Protocol for Protein Crystallization (Vapor Diffusion):

  • Prepare Solutions: Prepare a purified and concentrated protein solution and a range of precipitant solutions containing varying concentrations of potassium sodium tartrate and buffer.[14]

  • Set up Crystallization Drop: On a cover slip, mix a small volume (e.g., 1-2 µL) of the protein solution with an equal volume of the precipitant solution.[15]

  • Seal the Well: Invert the coverslip and seal it over a reservoir containing a larger volume of the precipitant solution.[15]

  • Incubate: Store the crystallization plate in a stable environment and monitor for crystal growth over time.

Catalytic Decomposition of Hydrogen Peroxide

Potassium sodium tartrate is involved in the catalytic decomposition of hydrogen peroxide in the presence of a cobalt(II) chloride catalyst. The tartrate forms a complex with the cobalt ions, which facilitates the decomposition of hydrogen peroxide.

G CoCl2 Co(II) Chloride (Pink) Co_Tartrate_Complex Co(II)-Tartrate Complex CoCl2->Co_Tartrate_Complex Tartrate Potassium Sodium Tartrate Tartrate->Co_Tartrate_Complex Intermediate Co(III) Intermediate (Green) Co_Tartrate_Complex->Intermediate Oxidized by H2O2 H2O2 Hydrogen Peroxide H2O2->Intermediate Intermediate->CoCl2 Regenerated O2_H2O O2 + H2O Intermediate->O2_H2O Decomposes H2O2

Catalytic Cycle of H2O2 Decomposition.

Experimental Protocol for Catalytic Decomposition:

  • Prepare Solution: Dissolve potassium sodium tartrate in warm water (approximately 70°C).[4]

  • Add Hydrogen Peroxide: Add a 6% hydrogen peroxide solution to the tartrate solution.[4]

  • Initiate Reaction: Add a few drops of 0.1 M cobalt(II) chloride solution as a catalyst.[4]

  • Observe: A vigorous reaction with gas evolution and a color change to green (indicating the formation of a Co(III) intermediate) will be observed. The solution will return to its original pink color upon completion of the reaction, demonstrating the catalytic nature of cobalt chloride.[4][5]

References

An In-depth Technical Guide to CAS Number 6381-59-5: Potassium Sodium Tartrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and experimental data for Potassium Sodium Tartrate Tetrahydrate (CAS 6381-59-5), commonly known as Rochelle salt or Seignette's salt. This document is intended to be a key resource, consolidating critical data and methodologies for laboratory and research applications.

Chemical and Physical Properties

This compound is a double salt of L-(+)-tartaric acid.[1][2] It is a colorless, odorless crystalline solid that exhibits piezoelectricity, a property that was historically significant in the development of early electronic transducers.[1][2][3] The compound is known to be deliquescent, meaning it can absorb moisture from the air and deteriorate in damp conditions.[1] It begins to lose some of its water of crystallization at 60°C and all of it by 215°C.

Table 1: General Properties of this compound

PropertyValueReference(s)
CAS Number 6381-59-5[1][4]
Molecular Formula KNaC₄H₄O₆·4H₂O[1][4]
Molecular Weight 282.22 g/mol [1][4]
Appearance Colorless crystals or white crystalline powder[1][5]
Odor Odorless[1]
Taste Cool, saline taste[6]
Density 1.79 g/cm³[1][4][7]
Crystal Structure Orthorhombic[1][8]

Table 2: Thermal and pH Properties

PropertyValueReference(s)
Melting Point 70 - 80 °C[5][6]
Boiling Point 200 °C[5]
Decomposition Temp. > 100°C[9]
pH 6.0 - 8.5 (aqueous solution)[5][9]

Table 3: Solubility Data

SolventSolubilityTemperature (°C)Reference(s)
Water 26 g / 100 mL0[1]
Water 66 g / 100 mL26[1][8]
Ethanol Insoluble-[1]

Spectroscopic and Structural Data

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FTIR) spectrum of this compound has been recorded to identify its functional groups.[8][10] The spectrum shows characteristic peaks corresponding to the various vibrational modes of the tartrate molecule and the water of hydration.[8][10]

X-ray Diffraction (XRD)

Single crystal and powder X-ray diffraction studies confirm that this compound crystallizes in the orthorhombic system.[8] The well-defined Bragg peaks observed in its powder XRD pattern indicate a high degree of crystallinity.[8] The lattice parameters have been determined as a = 11.884 Å, b = 14.256 Å, and c = 6.228 Å.[8] The crystal structure consists of tartrate molecules linked to sodium and potassium ions both directly and through water molecules.[11]

Applications in Research and Analysis

This compound is a critical component in several widely used analytical reagents, primarily due to its ability to act as a chelating agent.[1][2][3]

  • Fehling's Solution: It is an essential ingredient in Fehling's solution, which is used to differentiate between reducing and non-reducing sugars.[1][4][12] The tartrate ions chelate the Cu(II) ions, keeping them soluble in the alkaline solution.[11][13][14]

  • Biuret Reagent: In the Biuret test for detecting peptide bonds (and thus proteins), potassium sodium tartrate stabilizes the cupric ions in the alkaline medium, preventing their precipitation as copper hydroxide (B78521).[2][6][7][15]

  • Protein Crystallography: It is commonly used as a precipitant in protein crystallization experiments, aiding in the growth of high-quality crystals for X-ray crystallography studies.[1][3][16]

  • Organic Synthesis: It is employed in aqueous workups to break up emulsions, particularly after reactions using aluminum-based hydride reagents.[2][3]

Experimental Protocols

Preparation of Fehling's Solution

Fehling's solution is prepared by combining two separate solutions, Fehling's A and Fehling's B, in equal volumes immediately before use.[1][4][13]

  • Fehling's Solution A: A blue-colored aqueous solution of copper(II) sulfate (B86663).

    • Methodology: Dissolve approximately 7 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of distilled water. A few drops of dilute sulfuric acid can be added.[13][17][18][19]

  • Fehling's Solution B: A colorless aqueous solution of this compound (Rochelle salt) and sodium hydroxide.

    • Methodology: Dissolve approximately 35 g of this compound and 10-12 g of sodium hydroxide (NaOH) in 100 mL of distilled water.[18][19]

G cluster_A Preparation of Fehling's A cluster_B Preparation of Fehling's B A1 Dissolve ~7g CuSO4·5H2O A2 in 100 mL Distilled Water A1->A2 A3 Add 2 drops dilute H2SO4 A2->A3 A4 Store Solution A A3->A4 Mix Mix Equal Volumes of A and B (Immediately Before Use) A4->Mix B1 Dissolve ~35g KNaC4H4O6·4H2O B2 and ~10g NaOH B1->B2 B3 in 100 mL Distilled Water B2->B3 B4 Store Solution B B3->B4 B4->Mix Final Fehling's Reagent (Deep Blue Solution) Mix->Final

Caption: Workflow for the preparation of Fehling's Reagent.

Fehling's Test for Reducing Sugars

This test identifies reducing sugars, which possess a free aldehyde or α-hydroxy-ketone group.

  • Methodology:

    • Add 1-2 mL of the sample to be tested into a clean test tube. Prepare a control tube with distilled water.[12]

    • Add an equal volume (1-2 mL) of freshly prepared Fehling's reagent to each tube.[4]

    • Place the test tubes in a boiling water bath for several minutes.[4][12]

    • Observe any color change.

  • Results Interpretation:

    • Positive Test: The formation of a reddish-brown precipitate of copper(I) oxide (Cu₂O) indicates the presence of a reducing sugar.[4][12]

    • Negative Test: The solution remains blue, indicating the absence of a reducing sugar.[12]

G Start Start: Sample + Control Tubes Step1 Add 1-2 mL of sample/control to tubes Start->Step1 Step2 Add equal volume of fresh Fehling's Reagent Step1->Step2 Step3 Place tubes in boiling water bath Step2->Step3 Observe Observe for color change Step3->Observe Positive Positive Result: Red-Brown Precipitate (Cu2O) Observe->Positive Precipitate Forms Negative Negative Result: Solution remains blue Observe->Negative No Change

Caption: Experimental workflow for performing Fehling's Test.

Preparation of Biuret Reagent

The Biuret reagent is used to detect the presence of peptide bonds.

  • Methodology: There are several variations in reagent concentration. A common qualitative preparation involves:

    • Weigh 1.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of this compound (KNaC₄H₄O₆·4H₂O).[5][16]

    • Dissolve both solids in 500 mL of distilled water.[5][16]

    • In a separate container, prepare a 10% NaOH solution. Add 300 mL of 10% NaOH solution to the copper-tartrate mixture while stirring.[5]

    • Add distilled water to bring the final volume to 1 liter.[5][16]

    • Store the reagent in a plastic bottle.[5]

G cluster_salts Prepare Salt Solution cluster_alkali Prepare Alkali S1 Weigh 1.5g CuSO4·5H2O and 6.0g KNaC4H4O6·4H2O S2 Dissolve in 500 mL Distilled Water S1->S2 Mix Add NaOH to Salt Solution (with stirring) S2->Mix A1 Prepare/obtain 300 mL of 10% NaOH A1->Mix Dilute Add distilled water to a final volume of 1 L Mix->Dilute Store Store in Plastic Bottle Dilute->Store

Caption: Workflow for the preparation of Biuret Reagent.

Biuret Test for Proteins

This colorimetric test is based on the formation of a coordination complex between Cu²⁺ ions and the nitrogen atoms involved in peptide bonds under alkaline conditions.

  • Methodology:

    • Take 1-2 mL of the sample solution in a dry test tube.[7]

    • Add an equal volume (1-2 mL) of Biuret reagent.[7]

    • Shake the mixture well and allow it to stand at room temperature for 5 minutes.[7]

    • Observe any color change.

  • Results Interpretation:

    • Positive Test: The solution turns from blue to violet or purple, confirming the presence of peptide bonds.[7]

    • Negative Test: The solution remains blue.[7]

G Protein Protein (with peptide bonds) Complex Purple Cu2+-Peptide Coordination Complex Protein->Complex Cu2 Cu2+ ions (from Biuret Reagent) Cu2->Complex Alkaline Alkaline Conditions (NaOH in Reagent) Alkaline->Complex Chelate Tartrate (Stabilizes Cu2+) Chelate->Cu2 stabilizes

Caption: Principle of the Biuret Test reaction.

Safety and Handling

This compound is generally considered to have low toxicity and is not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be observed.

Table 4: Toxicological and Safety Data

ParameterValue / InformationReference(s)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[15]
GHS Precautionary Statements P261, P280, P302+P352, P305+P351+P338[15]
Acute Oral LD50 Based on ATE data, the classification criteria are not met. ATE > 2000 mg/kg.[20]
Acute Dermal LD50 Based on ATE data, the classification criteria are not met. ATE > 2000 mg/kg.[20]
Handling Avoid generating dust. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][21]
Stability Stable under normal conditions.[9]
Incompatibilities Strong oxidizing agents.[9]

ATE: Acute Toxicity Estimate

This guide serves as a foundational resource for professionals working with this compound. For further specific applications or safety protocols, consulting the primary literature and relevant safety data sheets is recommended.

References

Methodological & Application

Application Notes and Protocols for Using Potassium Sodium Tartrate Tetrahydrate in Protein Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium sodium tartrate tetrahydrate, commonly known as Rochelle salt, is a well-established precipitant in the field of protein crystallography. Its ability to induce crystallization by modulating the solubility of proteins makes it a valuable tool for obtaining high-quality crystals suitable for X-ray diffraction analysis.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in protein crystallization experiments, targeting researchers, scientists, and professionals in drug development.

Rochelle salt is a double salt of tartaric acid and is known for its piezoelectric properties.[2] In protein crystallography, it functions as a precipitant, promoting the formation of a crystalline lattice by competing for water molecules, thereby increasing the effective protein concentration.[3] It is often used in initial screening experiments to identify promising crystallization conditions and can be further optimized to yield diffraction-quality crystals.

Data Presentation: Quantitative Crystallization Data

The following tables summarize successful crystallization conditions using this compound for various proteins, compiled from multiple studies. This data is intended to serve as a starting point for designing crystallization screens and for optimizing initial hits.

Table 1: Successful Crystallization Conditions Incorporating Potassium Sodium Tartrate

Protein TargetPotassium Sodium Tartrate ConcentrationBuffer SystempHOther ReagentsMethodTemperature (°C)
Bacteriorhodopsin (bR)0.1 M0.1 M Sodium Acetate4.535% PEG 1500Not SpecifiedNot Specified
Thaumatin28 mg/mL - 560 mg/mL0.1 M PIPES6.8NoneHanging-drop vapor-diffusion20
Generic Protein Screen1.0 M0.1 M HEPES7.5NoneNot SpecifiedNot Specified
Generic Protein Screen0.8 M0.1 M HEPES7.5NoneNot SpecifiedNot Specified
Generic Protein Screen0.2 M0.1 M Bis-Tris propane6.520% w/v PEG 3350Not SpecifiedNot Specified

Table 2: Comparative Success of Tartrate Salts in Crystallization Screens

Precipitant SaltNumber of Proteins Crystallized (out of 23)Success Rate (%)
Sodium Malonate1982.6
Sodium Acetate1147.8
Sodium Tartrate 11 47.8
Sodium Formate1147.8
Ammonium Sulfate1147.8

Data adapted from a comparative study of 12 different salts.[1]

Experimental Protocols

Protocol 1: Initial Screening using the Hanging-Drop Vapor Diffusion Method

This protocol describes a general procedure for setting up an initial crystallization screen using this compound with the hanging-drop vapor diffusion technique.[4][5][6]

Materials:

  • Purified protein solution (5-25 mg/mL)

  • This compound stock solution (e.g., 2.0 M)

  • Buffer stock solutions (e.g., 1.0 M stocks of HEPES, Tris, Sodium Acetate, etc.)

  • 24-well or 96-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Sealing grease or tape

  • Microscope for observing crystals

Procedure:

  • Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare a range of reservoir solutions. For a coarse screen, you can vary the concentration of potassium sodium tartrate (e.g., 0.4 M, 0.8 M, 1.2 M, 1.6 M) and the pH using different buffers. A typical reservoir volume is 500 µL to 1 mL.

  • Prepare the Hanging Drop:

    • On a clean, siliconized cover slip, pipette 1 µL of your protein solution.

    • Pipette 1 µL of the reservoir solution from a corresponding well and add it to the protein drop.

    • Avoid introducing bubbles. Gentle mixing by pipetting up and down can be performed but is not always necessary.

  • Seal the Well:

    • Carefully invert the cover slip so the drop is hanging.

    • Place the cover slip over the corresponding well of the crystallization plate, ensuring an airtight seal with the grease or tape.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C). Temperature stability is crucial for reproducible results.

  • Observation: Regularly observe the drops under a microscope over several days to weeks. Document any changes, such as precipitation, phase separation, or the appearance of crystals.

Protocol 2: Optimization of Initial Crystallization Hits

Once initial crystals or promising "hits" (e.g., microcrystals, crystalline precipitate) are obtained, the conditions must be optimized to produce larger, single, diffraction-quality crystals.

Strategy:

Optimization involves systematically varying the parameters around the initial successful condition. This is often done using a grid screen approach.

Procedure:

  • Identify Key Variables: The primary variables to optimize are the precipitant concentration (potassium sodium tartrate), protein concentration, and pH.

  • Set up a Grid Screen:

    • Prepare a finer gradient of potassium sodium tartrate concentrations around the initial hit. For example, if the initial hit was at 0.8 M, screen from 0.6 M to 1.0 M in 0.05 M or 0.1 M increments.

    • Vary the pH in smaller increments (e.g., 0.1-0.2 pH units) around the initial condition.

  • Vary Protein Concentration: If possible, test different protein concentrations (e.g., half, double the initial concentration).

  • Consider Additives: Introduce additives from commercial screens that can sometimes improve crystal quality. These can include small molecules, detergents (for membrane proteins), or other salts.

  • Refine the Drop Ratio: Vary the ratio of protein to reservoir solution in the hanging drop (e.g., 2:1, 1:2). This alters the equilibration pathway.[7]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in protein crystallization.

Experimental_Workflow Experimental Workflow for Protein Crystallization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Harvesting Protein_Purification Protein Purification (>95% purity) Buffer_Exchange Buffer Exchange & Concentration Protein_Purification->Buffer_Exchange Screening Initial Crystallization Screening Buffer_Exchange->Screening Reagent_Prep Precipitant & Buffer Stock Preparation Reagent_Prep->Screening Observation Microscopic Observation Screening->Observation Optimization Optimization of 'Hits' Observation->Optimization Identify 'Hits' Crystal_Harvesting Crystal Harvesting & Cryo-protection Observation->Crystal_Harvesting Diffraction-quality crystals obtained Optimization->Observation Iterate XRay_Diffraction X-Ray Diffraction Data Collection Crystal_Harvesting->XRay_Diffraction Structure_Determination Structure Determination XRay_Diffraction->Structure_Determination

Experimental workflow for protein crystallization.

Logic_Optimization Logical Relationships in Crystallization Optimization cluster_outcome Desired Outcome Initial_Hit Initial Hit (e.g., Microcrystals) Precipitant_Conc [Precipitant] (Potassium Sodium Tartrate) Initial_Hit->Precipitant_Conc Protein_Conc [Protein] Initial_Hit->Protein_Conc pH_Buffer pH & Buffer Initial_Hit->pH_Buffer Optimal_Crystal Diffraction-Quality Crystal Precipitant_Conc->Optimal_Crystal Protein_Conc->Optimal_Crystal pH_Buffer->Optimal_Crystal Temperature Temperature Temperature->Optimal_Crystal Additives Additives Additives->Optimal_Crystal Drop_Ratio Drop Ratio Drop_Ratio->Optimal_Crystal

Logical relationships in crystallization optimization.

References

Application Notes and Protocols: Preparation of Fehling's Solution with Rochelle Salt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fehling's solution is a widely utilized chemical reagent in analytical chemistry, particularly in the fields of biochemistry and drug development, for the detection of reducing substances.[1] It is principally used to differentiate between water-soluble aldehydes and ketone functional groups.[2] A common application is the determination of reducing sugars, which is crucial in various biological and pharmaceutical assays.[1][3] The reagent is composed of two separate solutions, Fehling's A (an aqueous solution of copper(II) sulfate) and Fehling's B (an alkaline solution of potassium sodium tartrate, also known as Rochelle salt), which are mixed in equal volumes immediately prior to use to form the active deep blue reagent.[2][4]

The Rochelle salt in Fehling's solution acts as a chelating agent, forming a stable bis(tartrate) complex with Cu²⁺ ions in an alkaline medium.[1][5] This prevents the precipitation of copper(II) hydroxide (B78521).[6] When heated in the presence of a reducing agent, such as an aldehyde, the copper(II) ions are reduced to copper(I) ions, resulting in the formation of a characteristic brick-red precipitate of copper(I) oxide.[2][5]

This document provides a detailed protocol for the preparation of Fehling's solution, intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the quantitative composition of Fehling's solutions A and B. Several formulations exist; a commonly cited and reliable formulation is presented below.

SolutionReagentChemical FormulaMolar Mass ( g/mol )Concentration (g/L)
Fehling's A Copper(II) Sulfate (B86663) PentahydrateCuSO₄·5H₂O249.6869.3 g/L
Fehling's B Potassium Sodium Tartrate Tetrahydrate (Rochelle Salt)KNaC₄H₄O₆·4H₂O282.22346 g/L
Sodium HydroxideNaOH40.00100 g/L

Note: The concentrations are based on a final volume of 1 liter of each solution.

Experimental Protocols

1. Preparation of Fehling's Solution A (Copper(II) Sulfate Solution)

  • Materials:

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), analytical reagent grade

    • Distilled or deionized water

    • Dilute sulfuric acid

    • 500 mL volumetric flask

    • Beaker

    • Glass stirring rod

    • Weighing scale

  • Procedure:

    • Weigh out 34.65 g of copper(II) sulfate pentahydrate.[4]

    • Transfer the copper sulfate to a beaker containing approximately 400 mL of distilled water.

    • Stir the solution with a glass rod until the copper sulfate is completely dissolved.

    • Add a few drops of dilute sulfuric acid to the solution.[7]

    • Carefully transfer the solution to a 500 mL volumetric flask.

    • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

    • Add distilled water to the volumetric flask until the meniscus reaches the 500 mL mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Store in a clean, properly labeled glass bottle with a rubber stopper at room temperature.[1][8]

2. Preparation of Fehling's Solution B (Alkaline Rochelle Salt Solution)

  • Materials:

    • This compound (KNaC₄H₄O₆·4H₂O), analytical reagent grade

    • Sodium hydroxide (NaOH), pellets or flakes, analytical reagent grade

    • Distilled or deionized water

    • 500 mL volumetric flask

    • Beaker

    • Glass stirring rod

    • Weighing scale

  • Procedure:

    • Weigh out 173 g of this compound (Rochelle salt) and 50 g of sodium hydroxide.[4]

    • Carefully transfer the sodium hydroxide to a beaker containing approximately 400 mL of distilled water. Caution: The dissolution of sodium hydroxide is highly exothermic. The beaker will become hot. Handle with care.

    • Stir the solution gently until the sodium hydroxide is completely dissolved. Allow the solution to cool to room temperature.

    • Once cooled, add the weighed Rochelle salt to the sodium hydroxide solution.

    • Stir until the Rochelle salt is completely dissolved.

    • Transfer the solution to a 500 mL volumetric flask.

    • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

    • Add distilled water to the volumetric flask until the meniscus reaches the 500 mL mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Store in a clean, properly labeled glass bottle with a rubber stopper at room temperature.[1][8]

3. Preparation of Active Fehling's Solution (for immediate use)

  • Procedure:

    • Just before performing a test, mix equal volumes of Fehling's solution A and Fehling's solution B in a clean test tube or flask.[1][4]

    • The resulting solution should be a deep blue color and is the active Fehling's reagent.[3]

    • This mixed solution is not stable and should be used immediately.[7][9]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with extreme care.

  • Copper(II) sulfate is harmful if swallowed and is an irritant. Avoid contact with skin and eyes.

  • Work in a well-ventilated area.

Mandatory Visualization

Fehling_Solution_Preparation_Workflow cluster_A Preparation of Fehling's Solution A cluster_B Preparation of Fehling's Solution B cluster_C Preparation of Active Fehling's Reagent A1 Weigh Copper(II) Sulfate Pentahydrate A2 Dissolve in Distilled Water A1->A2 A3 Add Dilute Sulfuric Acid A2->A3 A4 Transfer to Volumetric Flask A3->A4 A5 Add Water to Volume A4->A5 A6 Homogenize A5->A6 A_storage Store Solution A A6->A_storage Mix Mix Equal Volumes of Solution A and Solution B A_storage->Mix B1 Weigh Sodium Hydroxide & Rochelle Salt B2 Dissolve NaOH in Distilled Water (Cool) B1->B2 B3 Dissolve Rochelle Salt in NaOH Solution B2->B3 B4 Transfer to Volumetric Flask B3->B4 B5 Add Water to Volume B4->B5 B6 Homogenize B5->B6 B_storage Store Solution B B6->B_storage B_storage->Mix Active Active Fehling's Solution (Deep Blue) Mix->Active Perform Test Perform Test Active->Perform Test

Caption: Workflow for the preparation of Fehling's solutions A, B, and the active reagent.

Fehling_Test_Principle reagents Fehling's Reagent (Cu(II)-tartrate complex) heat Heat reagents->heat aldehyde Reducing Agent (e.g., Aldehyde) aldehyde->heat products Oxidized Product (Carboxylate) + Copper(I) Oxide (Cu₂O) heat->products precipitate Brick-Red Precipitate products->precipitate

Caption: Principle of the Fehling's test reaction with a reducing agent.

References

Application Notes: The Role of Potassium Sodium Tartrate in the Biuret Reagent for Protein Concentration Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Biuret test is a widely used colorimetric assay for the quantitative determination of protein concentration. The principle of the assay is based on the reaction of cupric ions (Cu²⁺) with peptide bonds in an alkaline environment, which results in the formation of a characteristic purple-colored complex. The intensity of the color produced is directly proportional to the concentration of protein in the sample and can be measured spectrophotometrically at a wavelength of 540 nm.[1][2] The Biuret reagent is a composite solution, and one of its critical components is potassium sodium tartrate, also known as Rochelle salt.

The Critical Role of Potassium Sodium Tartrate

In the alkaline conditions required for the Biuret reaction, cupric ions (Cu²⁺) from copper sulfate (B86663) are prone to precipitation as cupric hydroxide (B78521) (Cu(OH)₂). This would render the cupric ions unavailable to react with the peptide bonds, leading to inaccurate protein measurements. Potassium sodium tartrate is included in the Biuret reagent to prevent this precipitation.[3][4]

Potassium sodium tartrate is a chelating agent, which means it can form multiple coordination bonds with a single metal ion.[4] In the Biuret reagent, the tartrate ions chelate the Cu²⁺ ions, forming a soluble complex that keeps the copper ions in solution and available for the reaction with peptide bonds.[2][3] This stabilization of cupric ions is essential for the accuracy, reliability, and stability of the Biuret assay.

Quantitative Data Summary

ParameterValue/InformationSource(s)
Function of Potassium Sodium Tartrate Chelating agent, stabilizes Cu²⁺ ions, prevents precipitation[2][3][4]
Wavelength of Maximum Absorbance 540 nm[1][2]
Typical Protein Concentration Range 1 - 10 mg/mL
Reagent Stability (with Tartrate) A Biuret reagent formulation containing potassium sodium tartrate was found to be stable for up to 15 days at room temperature. Another formulation was stable for up to 6 months. The stability can be influenced by the overall composition of the reagent.[5]
Common Interfering Substances Ammonium salts, Tris buffer, glycerol, and sucrose.[6]

Experimental Protocols

1. Preparation of Biuret Reagent

This protocol describes the preparation of a stable Biuret reagent for protein concentration measurement.

Materials:

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

  • Sodium hydroxide (NaOH)

  • Potassium iodide (KI) - optional, as a preservative

  • Distilled or deionized water

  • Volumetric flasks and beakers

  • Magnetic stirrer and stir bar

Procedure:

  • In a 1 L volumetric flask, dissolve 1.5 g of copper (II) sulfate pentahydrate and 6.0 g of this compound in approximately 500 mL of distilled water.[7]

  • In a separate beaker, carefully prepare a 10% (w/v) sodium hydroxide solution by dissolving 10 g of NaOH in 100 mL of distilled water. Caution: This is an exothermic reaction and the solution will become hot. Handle with care.

  • Slowly add 300 mL of the 10% NaOH solution to the copper sulfate and potassium sodium tartrate solution while stirring continuously with a magnetic stirrer.[7]

  • (Optional) Add 1.0 g of potassium iodide to the solution to inhibit the reduction of copper ions.

  • Add distilled water to the flask to bring the final volume to 1 L.

  • Store the reagent in a plastic bottle at room temperature. The reagent is stable for an extended period, but should be discarded if a black precipitate forms.[7]

2. Protein Concentration Measurement using the Biuret Assay

This protocol outlines the steps for determining the protein concentration of an unknown sample using a standard curve prepared with Bovine Serum Albumin (BSA).

Materials:

  • Biuret reagent (prepared as above)

  • Bovine Serum Albumin (BSA) standard solution (e.g., 10 mg/mL)

  • Unknown protein sample

  • Test tubes and rack

  • Pipettes and tips

  • Spectrophotometer and cuvettes

Procedure:

A. Preparation of BSA Standard Curve:

  • Label a set of test tubes for the blank and BSA standards (e.g., 0, 2, 4, 6, 8, 10 mg/mL).

  • Prepare the BSA standards by diluting the 10 mg/mL stock solution with distilled water as shown in the table below.

TubeVolume of 10 mg/mL BSA (mL)Volume of Distilled Water (mL)Final BSA Concentration (mg/mL)
Blank01.00
10.20.82
20.40.64
30.60.46
40.80.28
51.00.010

B. Sample Preparation:

  • Dilute the unknown protein sample with distilled water to ensure its concentration falls within the range of the BSA standard curve (1-10 mg/mL).

C. Assay Procedure:

  • Pipette 1.0 mL of each BSA standard, the diluted unknown sample, and the blank into their respective labeled test tubes.

  • Add 4.0 mL of the Biuret reagent to each tube.

  • Mix the contents of each tube thoroughly by vortexing or inverting.

  • Incubate the tubes at room temperature for 30 minutes.[8]

  • Set the spectrophotometer to a wavelength of 540 nm.

  • Use the "Blank" tube to zero the spectrophotometer.

  • Measure the absorbance of each BSA standard and the unknown sample.

D. Data Analysis:

  • Plot a standard curve of absorbance at 540 nm (y-axis) versus the corresponding BSA concentration in mg/mL (x-axis).

  • Determine the protein concentration of the unknown sample by interpolating its absorbance value on the standard curve.

  • Remember to account for the dilution factor when calculating the concentration of the original, undiluted sample.

Visualizations

Biuret_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagent_Prep Prepare Biuret Reagent Add_Reagent Add 4.0 mL Biuret Reagent Reagent_Prep->Add_Reagent Standard_Prep Prepare BSA Standards (0-10 mg/mL) Add_Sample 1.0 mL of Standard/Sample to Tubes Standard_Prep->Add_Sample Sample_Prep Prepare/Dilute Unknown Sample Sample_Prep->Add_Sample Add_Sample->Add_Reagent Mix Mix Thoroughly Add_Reagent->Mix Incubate Incubate 30 min at Room Temp Mix->Incubate Zero_Spec Zero Spectrophotometer at 540 nm with Blank Incubate->Zero_Spec Measure_Abs Measure Absorbance of Standards & Sample Zero_Spec->Measure_Abs Plot_Curve Plot Standard Curve (Abs vs. Conc.) Measure_Abs->Plot_Curve Determine_Conc Determine Unknown Concentration Plot_Curve->Determine_Conc

Caption: Experimental workflow for protein concentration determination using the Biuret assay.

Biuret_Reaction_Principle cluster_reagent Biuret Reagent (Alkaline) cluster_reaction Reaction CuSO4 CuSO₄ Cu_Tartrate_Complex Soluble Cu²⁺-Tartrate Complex CuSO4->Cu_Tartrate_Complex Cu²⁺ ions Tartrate Potassium Sodium Tartrate Tartrate->Cu_Tartrate_Complex Chelates & Stabilizes NaOH NaOH Protein Protein (Peptide Bonds) NaOH->Protein Provides Alkaline pH Purple_Complex Purple Cu²⁺-Peptide Complex (Abs @ 540 nm) Cu_Tartrate_Complex->Purple_Complex Protein->Purple_Complex

Caption: Role of potassium sodium tartrate in the Biuret reaction.

References

Application of Rochelle Salt in Aqueous Workups for Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rochelle salt, chemically known as potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a double salt of tartaric acid.[1][2][3] In the realm of organic synthesis, it has emerged as a highly effective reagent for aqueous workups, particularly in reactions employing aluminum-based hydride reagents such as Lithium Aluminum Hydride (LAH) and Diisobutylaluminum Hydride (DIBAL-H).[4] Its primary function is to facilitate the removal of aluminum salts, which often form troublesome emulsions and gelatinous precipitates during the quenching process, thereby simplifying the isolation of the desired organic product.[4][5] This document provides detailed application notes, protocols, and a comparative overview of Rochelle salt in common aqueous workup procedures.

Mechanism of Action: Chelation of Metal Salts

The efficacy of Rochelle salt in breaking emulsions stems from the ability of the tartrate dianion to act as a bidentate chelating agent for metal ions, particularly aluminum (Al³⁺). During the workup of reactions involving aluminum hydride reagents, the quenching process with water or acid initially produces aluminum hydroxides (Al(OH)₃), which are notoriously gelatinous and can trap the product, leading to lower yields and difficult phase separations.[6]

The tartrate ion in Rochelle salt coordinates with the aluminum ions, forming a water-soluble aluminum-tartrate complex. This complex prevents the formation of the gelatinous aluminum hydroxide (B78521) precipitate, resulting in two clear, easily separable aqueous and organic layers.[4]

Chelation_Mechanism Chelation of Aluminum Ion by Tartrate cluster_product Product Al3+ Al³⁺ (from Al-based reagent) Complex Water-Soluble Aluminum-Tartrate Complex Al3+->Complex Chelation Tartrate Tartrate Dianion (from Rochelle Salt) Tartrate->Complex

Caption: Chelation of Al³⁺ by Tartrate from Rochelle Salt.

Applications in Organic Synthesis

Rochelle salt finds its primary application in the workup of reactions involving metal-based reagents that produce problematic metal salt byproducts.

Workup of Lithium Aluminum Hydride (LAH) Reductions

LAH is a powerful reducing agent, but its workup is often complicated by the formation of aluminum salts. The use of a saturated aqueous solution of Rochelle salt is a widely adopted method to circumvent these issues.[4][5]

Workup of Diisobutylaluminum Hydride (DIBAL-H) Reductions

Similar to LAH, DIBAL-H reductions produce aluminum byproducts that can lead to emulsions. A Rochelle salt workup is highly recommended for these reactions to ensure a clean and efficient product isolation.[7][8] In some cases, it has been noted that a Rochelle salt workup is superior to the Fieser method for DIBAL-H reactions.[6]

Workup of Grignard Reactions

While less common than for aluminum hydride reductions, Rochelle salt can be beneficial in the workup of Grignard reactions, especially when emulsions are problematic. The tartrate can help to complex the magnesium salts (Mg²⁺), facilitating a cleaner phase separation.

Workup of Sodium Borohydride (B1222165) Reductions

The use of Rochelle salt in sodium borohydride (NaBH₄) reductions is less frequently reported. Boron-based byproducts are often water-soluble or can be removed by co-distillation with methanol.[9] However, in instances where stubborn emulsions form, a Rochelle salt wash could be a viable solution.[10]

Data Presentation: Comparison of Workup Methods

While rigorous quantitative head-to-head comparisons are sparse in the literature, the following table summarizes the qualitative advantages and disadvantages of common workup procedures for aluminum hydride reductions based on literature reports and anecdotal evidence.

Workup MethodReagentsAdvantagesDisadvantagesTypical Product Recovery
Rochelle Salt Workup Saturated aq. KNaC₄H₄O₆·4H₂O- Effectively breaks emulsions- Forms two clear, easily separable layers- Avoids gelatinous precipitates- Generally mild conditions- Can require long stirring times (30 min to overnight)- Introduces organic salt into the aqueous layerGenerally reported as good to high, though can be substrate-dependent.
Fieser Workup H₂O, then 15% aq. NaOH, then H₂O- Well-established procedure- Can result in a granular, filterable precipitate- Can be inconsistent; may still form gelatinous precipitates- Can be problematic for diol products which may adsorb onto the aluminum salts- Reported low yields in some cases (e.g., 30% for a DIBAL-H reduction)[6]Variable; can be high, but also reports of low recovery exist.[6][11]
Acidic Workup Dilute aq. HCl or H₂SO₄- Dissolves aluminum salts to form water-soluble species- Results in clear layers- Not suitable for acid-sensitive functional groups- Can be highly exothermic and requires careful additionCan be high if the product is acid-stable.
Basic Workup Dilute aq. NaOH- Can dissolve amphoteric aluminum hydroxide- Not suitable for base-sensitive functional groups- Can still lead to emulsionsCan be high if the product is base-stable.

Experimental Protocols

Preparation of Saturated Rochelle Salt Solution

A saturated aqueous solution of Rochelle salt is a common reagent in the following protocols.

Procedure:

  • To a suitable container, add Rochelle salt (this compound) to deionized water with stirring.

  • Continue adding the salt until no more dissolves and a solid residue remains at the bottom of the container.

  • The resulting supernatant is the saturated Rochelle salt solution.

Note: The solubility of Rochelle salt in water is approximately 660 g/L at 26 °C.[12]

Protocol for Workup of a Lithium Aluminum Hydride (LAH) Reduction

This protocol is a general guideline and may need to be optimized for specific reactions.

LAH_Workup_Workflow LAH Reduction Workup with Rochelle Salt A 1. Cool Reaction Mixture to 0 °C B 2. Quench Excess LAH (e.g., with Ethyl Acetate) A->B C 3. Add Saturated Rochelle Salt Solution B->C D 4. Warm to Room Temperature and Stir Vigorously C->D E 5. Separate Organic and Aqueous Layers D->E F 6. Extract Aqueous Layer with Organic Solvent E->F G 7. Combine Organic Layers, Dry, and Concentrate F->G

References

Application Notes: Growth of Potassium Sodium Tartrate Tetrahydrate Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, is a double salt of tartaric acid.[1] First prepared in approximately 1675 by apothecary Pierre Seignette, this compound is notable for being one of the first materials discovered to exhibit piezoelectricity.[2] This property allows the material to generate an electrical charge in response to applied mechanical stress, which led to its extensive use in early electronics such as microphones and phonograph pickups.[2][3] Beyond its piezoelectric applications, Rochelle salt is utilized as a food additive (E337), a laxative in medicine, a reagent in the silvering of mirrors, and as a component in Fehling's solution and the Biuret reagent.[1][2] In research, it is a common precipitant in protein crystallography.[4]

The growth of large, high-quality single crystals of this compound is a crucial process for both research and various technological applications. The primary methods for growing these crystals from an aqueous solution are the slow evaporation and slow cooling techniques. The selection of a particular method depends on the desired crystal size, quality, and the available equipment. These application notes provide detailed protocols for the synthesis of Rochelle salt and the subsequent growth of single crystals.

Data Presentation

For successful crystal growth, understanding the material's properties and its solubility is essential. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula KNaC₄H₄O₆·4H₂O
Molar Mass 282.22 g/mol
Appearance Colorless crystals or white crystalline powder[5][6]
Crystal System Orthorhombic
Density 1.77 g/cm³[5]
Melting Point 70-80 °C[5]
Boiling Point 220 °C (decomposes)
pH of 1% aqueous solution 6.5 - 8.5[5]

Table 2: Solubility of this compound in Water

Temperature (°C)Solubility (g / 100 mL)
14~143 (0.7 mL/g)[7]
2063[7]
2666[8]
100~250 (0.4 mL/g)[7]

Experimental Protocols

Protocol 1: Synthesis of Potassium Sodium Tartrate (Rochelle Salt)

This protocol outlines the synthesis of Rochelle salt from common laboratory or household chemicals.

Materials and Equipment:

  • Potassium bitartrate (B1229483) (Cream of Tartar, KHC₄H₄O₆)

  • Sodium carbonate (Washing Soda, Na₂CO₃) or Sodium bicarbonate (Baking Soda, NaHCO₃)

  • Distilled water

  • Glass beakers (600 mL and 250 mL)

  • Heating source (e.g., hot plate with magnetic stirring)

  • Glass stirring rod

  • Filter paper (or coffee filter) and funnel

  • Spatula

  • Safety goggles

Procedure:

  • Prepare a slurry: In a 600 mL beaker, add approximately 80 grams of potassium bitartrate to 100 mL of distilled water to form a slurry.[8]

  • Heat the mixture: Gently heat the slurry to a boil while continuously stirring.[8]

  • Neutralization: Slowly add sodium carbonate in small portions using a spatula. The solution will fizz as carbon dioxide is released. Continue adding sodium carbonate until the fizzing ceases, which indicates that the potassium bitartrate has been fully neutralized.[3][8] The solution should become clear.

  • Filtration: While the solution is still hot, filter it through a filter paper-lined funnel into a clean 250 mL beaker to remove any impurities or unreacted solids.[8] If crystals form on the filter paper, the solution can be gently reheated to redissolve them.

  • Crystallization: Cover the beaker with a paper towel or perforated film to prevent contamination while allowing for evaporation. Let the solution cool to room temperature. Crystals of this compound will begin to form as the solution cools and evaporates.[9] For faster crystallization, the beaker can be placed in a refrigerator.[9]

  • Harvesting: Once a sufficient amount of crystalline material has formed, carefully decant the remaining liquid. The crystals can be transferred onto a clean piece of filter paper to dry.

Protocol 2: Single Crystal Growth by Slow Evaporation

This method is straightforward and can produce large, well-formed crystals over time.

Materials and Equipment:

  • Synthesized or commercially available this compound

  • Distilled water

  • Clean glass jar or beaker

  • Nylon thread or fishing line

  • A support for the thread (e.g., pencil, stir rod)

  • Tweezers

Procedure:

  • Prepare a saturated solution: Prepare a saturated solution of Rochelle salt in distilled water at room temperature. To do this, add the salt to the water while stirring until no more salt dissolves and a small amount of undissolved solid remains at the bottom. Gently heat the solution to dissolve a bit more salt and then allow it to cool back to room temperature.

  • Select a seed crystal: A small, well-formed crystal is required to initiate growth. A seed crystal can be obtained by pouring a small amount of the saturated solution into a shallow dish and allowing it to evaporate quickly. Select a single, transparent crystal with clear facets.

  • Mount the seed crystal: Carefully tie the selected seed crystal to a thin nylon thread.

  • Suspend the seed crystal: Suspend the seed crystal in the saturated solution by hanging it from a support placed across the mouth of the jar.[3] Ensure the crystal is fully submerged and not touching the sides or bottom of the container.

  • Crystal Growth: Cover the container with a piece of paper or perforated film to keep out dust while allowing for slow evaporation. Place the setup in a location with a stable temperature and where it will not be disturbed.

  • Monitoring and Harvesting: Observe the crystal's growth over several days to weeks.[3] Once the crystal has reached the desired size, or if the solution level becomes too low, carefully remove it from the solution and dry it with a soft, lint-free cloth.

Protocol 3: Single Crystal Growth by Slow Cooling

This method relies on the principle that the solubility of Rochelle salt decreases as the temperature is lowered, leading to crystallization.

Materials and Equipment:

  • This compound

  • Distilled water

  • An insulated container (e.g., a Dewar flask or a styrofoam box) or a programmable water bath

  • Beaker or crystal growth vessel

  • Seed crystal and mounting equipment (as in Protocol 2)

Procedure:

  • Prepare a saturated solution at an elevated temperature: Prepare a saturated solution of Rochelle salt in distilled water at a temperature slightly above room temperature (e.g., 35-40°C). Ensure all the salt is dissolved. It is critical to keep the temperature below 40°C to prevent the deposition of sodium tartrate.

  • Introduce the seed crystal: Securely suspend a seed crystal in the warm, saturated solution.

  • Controlled Cooling: Place the crystal growth vessel inside an insulated container to ensure a very slow cooling rate. Alternatively, use a programmable water bath to lower the temperature at a controlled rate (e.g., 0.1-0.5°C per day). A slower cooling rate generally results in higher quality and larger single crystals.

  • Crystal Growth and Harvesting: As the solution slowly cools, the excess dissolved salt will deposit onto the seed crystal, causing it to grow. Once the solution has reached room temperature or the desired crystal size is achieved, the crystal can be harvested.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Potassium_Bitartrate Potassium Bitartrate (Cream of Tartar) Mix_Heat 1. Mix & Heat Slurry Potassium_Bitartrate->Mix_Heat Sodium_Carbonate Sodium Carbonate (Washing Soda) Neutralize 2. Neutralize with Sodium Carbonate Sodium_Carbonate->Neutralize Water Distilled Water Water->Mix_Heat Mix_Heat->Neutralize Fizzing stops Filter 3. Hot Filtration Neutralize->Filter Remove impurities Cool_Crystallize 4. Cool & Crystallize Filter->Cool_Crystallize Rochelle_Salt Potassium Sodium Tartrate Crystals Cool_Crystallize->Rochelle_Salt

Caption: Workflow for the synthesis of potassium sodium tartrate (Rochelle salt).

Crystal_Growth_Workflow cluster_methods Growth Methods start Start with Purified Rochelle Salt prep_solution 1. Prepare Saturated Aqueous Solution start->prep_solution suspend_seed 3. Suspend Seed Crystal in Solution prep_solution->suspend_seed seed_crystal 2. Obtain/Select a High-Quality Seed Crystal seed_crystal->suspend_seed slow_evap 4a. Slow Evaporation at Constant Temperature suspend_seed->slow_evap slow_cool 4b. Slow Cooling in Insulated System suspend_seed->slow_cool harvest 5. Harvest & Dry Single Crystal slow_evap->harvest slow_cool->harvest

Caption: General workflow for single crystal growth.

Factors_Affecting_Crystal_Growth cluster_factors Controllable Factors cluster_parameters Resulting Parameters center_node Single Crystal Quality (Size, Clarity, Perfection) factor_node factor_node parameter_node parameter_node Temp Temperature Control Stable_T Stable Temperature Temp->Stable_T Rate Cooling / Evaporation Rate Slow_Rate Slow & Steady Rate Rate->Slow_Rate Purity Solution Purity High_Purity High Purity Purity->High_Purity Saturation Supersaturation Level Optimal_Sat Optimal Saturation Saturation->Optimal_Sat Slow_Rate->center_node influences Stable_T->center_node influences High_Purity->center_node influences Optimal_Sat->center_node influences

Caption: Key factors influencing the quality of single crystals.

References

Application Notes and Protocols for X-ray Diffraction Studies of Potassium Sodium Tartrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, is a double salt of tartaric acid.[1] First prepared in approximately 1675 by apothecary Élie Seignette, it was one of the earliest materials discovered to exhibit piezoelectricity.[1] This property, along with its ferroelectric nature, makes it a significant compound for scientific investigation, particularly in X-ray diffraction (XRD) studies.[2] Its well-defined crystal structure and phase transitions at specific temperatures serve as a valuable model for crystallographic research. Furthermore, it is utilized in protein crystallization experiments to facilitate the growth of high-quality crystals for structural analysis.[3]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of this compound for X-ray diffraction studies.

Application Notes

  • Standard for Instrument Calibration: Due to its stable, well-characterized crystal structure and sharp diffraction peaks, Rochelle salt is an excellent standard for calibrating powder X-ray diffractometers.

  • Model for Phase Transition Studies: Rochelle salt exhibits a ferroelectric phase between 255 K and 297 K, which is bracketed by two paraelectric phases with identical orthorhombic symmetry (P2₁2₁2).[4][5][6] This behavior allows for multi-temperature XRD studies to investigate structural changes, disorder models, and the dynamics of phase transitions.[5][6]

  • Protein Crystallization: In the field of structural biology, this compound is employed as a precipitant in protein crystallization screening.[3] Its ability to promote the formation of well-ordered protein crystals is crucial for obtaining high-resolution diffraction data to determine protein structures.[3]

  • Piezoelectric and Ferroelectric Research: The significant piezoelectric and ferroelectric properties of Rochelle salt make it a subject of interest in materials science.[1][2] XRD is a fundamental tool for correlating its crystal structure with these electromechanical properties.

Experimental Protocols

Protocol 1: Single Crystal Growth of this compound

High-quality single crystals are essential for single-crystal X-ray diffraction. The slow evaporation or slow cooling of a saturated aqueous solution is a reliable method for growing Rochelle salt crystals.

Materials:

  • This compound powder

  • Distilled water

  • Beaker

  • Stirring rod

  • Hot plate or water bath

  • Filter paper (e.g., Whatman)

  • Crystallization dish or beaker

  • Nylon thread or fine fishing line (for seed crystals)

Procedure:

  • Prepare a Saturated Solution:

    • Gently heat distilled water in a beaker to approximately 40-50°C.

    • Gradually add this compound powder while stirring continuously until no more salt dissolves. A small amount of undissolved solid at the bottom indicates saturation.

  • Filter the Solution:

    • Filter the hot, saturated solution through filter paper into a clean crystallization vessel.[7][8] This removes any dust or impurities that could act as unwanted nucleation sites.[7][9]

  • Crystal Growth by Slow Evaporation:

    • Cover the vessel with perforated parafilm or a watch glass to allow for slow solvent evaporation.

    • Place the vessel in a location with a stable temperature and minimal vibrations to promote the growth of large, well-formed crystals.[7][9]

    • Small seed crystals should form within a few days.

  • Growing a Large Single Crystal (Optional):

    • Select a well-formed seed crystal from the initial growth.

    • Prepare a fresh saturated solution as described in steps 1 and 2. Allow it to cool to just above room temperature.

    • Suspend the seed crystal in the solution using a fine thread.

    • Allow the solvent to evaporate slowly over several days to weeks. The seed crystal will grow into a larger single crystal.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This protocol outlines the general steps for collecting diffraction data from a single crystal of Rochelle salt.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a Mo or Cu X-ray source, or access to a synchrotron source)

  • Goniometer head

  • Microscope

  • Cryo-cooling system (for temperature-dependent studies)

Procedure:

  • Crystal Mounting:

    • Under a microscope, select a suitable single crystal (ideally 0.2–0.4 mm in size with sharp edges).[9]

    • Mount the crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • Place the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • For temperature-dependent studies, cool the crystal to the desired temperature (e.g., 105 K for the low-temperature paraelectric phase or 308 K for the high-temperature paraelectric phase).[4][10]

    • Perform an initial set of exposures to determine the unit cell and crystal orientation.

    • Set up the full data collection strategy, defining parameters such as exposure time per frame, frame rotation width (e.g., 0.3° in ω), and the total number of frames.[10]

    • Initiate the data collection run. Note that Rochelle salt crystals can be sensitive to X-ray radiation damage and dehydration, so it is important to monitor the crystal during data collection.[4]

  • Data Processing and Structure Refinement:

    • Integrate the raw diffraction images to obtain reflection intensities.

    • Apply corrections for absorption, Lorentz factor, and polarization.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model against the experimental data using software such as SHELXTL.[10] The refinement can be performed using harmonic or anharmonic models, especially when studying phase transitions.[5][6]

Protocol 3: Powder X-ray Diffraction (PXRD) Analysis

PXRD is useful for phase identification and for studying the bulk material.

Equipment:

  • Powder X-ray diffractometer (e.g., X'pert PRO) with Cu-Kα radiation (λ = 1.5406 Å)[11]

  • Mortar and pestle

  • Sample holder

Procedure:

  • Sample Preparation:

    • Finely grind a small amount of this compound into a homogeneous powder using a mortar and pestle.[11]

    • Mount the powder onto the sample holder, ensuring a flat, level surface.

  • Instrument Setup and Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters, such as the 2θ scan range (e.g., 10-80°), step size, and scan speed.

    • Start the measurement.

  • Data Analysis:

    • The resulting diffractogram will show peaks at specific 2θ angles.

    • These peak positions can be compared to standard diffraction patterns (e.g., from the JCPDS database) to confirm the phase and purity of the sample. The Miller indices (hkl) can be assigned to the diffraction peaks.[11][12]

Data Presentation

The crystallographic data for this compound varies with temperature due to its phase transitions. The table below summarizes the unit cell parameters reported in different studies at various temperatures.

Phase Temperature (K) Crystal System Space Group a (Å) b (Å) c (Å) Volume (ų) Reference
Paraelectric308OrthorhombicP2₁2₁2----[4]
FerroelectricAmbientMonoclinicP2₁11----[4]
ParaelectricAmbientOrthorhombicP2₁2₁211.884(2)14.256(4)6.228(1)1055.1(4)[11]
Paraelectric105OrthorhombicP2₁2₁211.7859(6)14.1972(7)6.1875(3)1035.33(9)[10]

Visualizations

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_output Output start Start: KNaC₄H₄O₆·4H₂O Powder prep_solution Prepare Saturated Aqueous Solution start->prep_solution filter_solution Filter Hot Solution prep_solution->filter_solution grow_crystals Grow Single Crystals (Slow Evaporation/Cooling) filter_solution->grow_crystals grind_sample Grind Crystals for Powder XRD grow_crystals->grind_sample mount_crystal Mount Single Crystal grow_crystals->mount_crystal powder_xrd Powder XRD Data Collection grind_sample->powder_xrd sc_xrd Single-Crystal XRD Data Collection mount_crystal->sc_xrd process_data Process Raw Data (Integration, Scaling) sc_xrd->process_data analyze_powder Analyze Diffractogram (Phase ID, Peak Indexing) powder_xrd->analyze_powder solve_structure Solve Crystal Structure process_data->solve_structure refine_structure Refine Structural Model solve_structure->refine_structure final_structure Final Crystal Structure (CIF File) refine_structure->final_structure powder_pattern Identified Powder Pattern analyze_powder->powder_pattern

Caption: Experimental workflow for X-ray diffraction analysis of this compound.

Phase_Transitions cluster_phases Phases of Rochelle Salt Temp Temperature Scale PE1 Low-Temp Paraelectric (Orthorhombic, P2₁2₁2) T1 T₁ = 255 K PE1->T1 Heating FE Ferroelectric (Monoclinic, P2₁11) FE->T1 Cooling T2 T₂ = 297 K FE->T2 Heating PE2 High-Temp Paraelectric (Orthorhombic, P2₁2₁2) PE2->T2 Cooling T1->PE1 T1->FE T2->FE T2->PE2

Caption: Phase transitions of Rochelle salt as a function of temperature.

References

Application Notes and Protocols: Stabilization of Metal Ions in Solution with Potassium Sodium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, is a versatile double salt of tartaric acid.[1][2][3] Its ability to form stable, water-soluble complexes with a variety of metal ions makes it an invaluable reagent in numerous scientific and industrial applications.[4][5] As a chelating or sequestering agent, potassium sodium tartrate effectively prevents the precipitation of metal hydroxides in alkaline solutions, thereby maintaining the metal ions in a dissolved and reactive state.[1][6]

This document provides detailed application notes and experimental protocols for the use of potassium sodium tartrate in stabilizing metal ions across different fields, including analytical chemistry, electroplating, and biopharmaceutical research.

Physicochemical Properties and Chelation Mechanism

Potassium sodium tartrate is a colorless, crystalline solid that is highly soluble in water but practically insoluble in ethanol.[3] The tartrate ion (C₄H₄O₆²⁻) is the active chelating species. It contains two carboxylate groups and two hydroxyl groups, which can coordinate with a metal ion, forming a stable, five-membered ring structure. This chelation process sequesters the metal ion, preventing it from participating in unwanted side reactions such as precipitation.[7][8]

Chelation cluster_reactants Reactants cluster_product Product cluster_prevention Prevents M_ion Metal Ion (e.g., Cu²⁺) Complex Stable Metal-Tartrate Complex M_ion->Complex Chelation Tartrate Tartrate Ion Tartrate->Complex Precipitate Metal Hydroxide Precipitation (e.g., Cu(OH)₂) Complex->Precipitate Inhibits Formation

Figure 1: Chelation of a metal ion by tartrate to form a stable complex.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula KNaC₄H₄O₆·4H₂O[1][2]
Molar Mass 282.22 g/mol [2]
Appearance Colorless crystals or white crystalline powder[1][3]
Density 1.79 g/cm³[2]
Melting Point 70-80 °C[2][9]
Boiling Point Decomposes at 220 °C[2]
Solubility in Water 66 g / 100 mL (at 26 °C)[2]
pH of Solution 6.5 - 8.0 (10% solution)[10][11]

Application in Analytical Chemistry: Fehling's Test

One of the most classic applications of potassium sodium tartrate is in Fehling's solution, a reagent used to differentiate between water-soluble aldehyde and ketone functional groups and for the detection of reducing sugars.[12][13][14] In the alkaline environment of the test, cupric (Cu²⁺) ions would normally precipitate as copper(II) hydroxide. Potassium sodium tartrate acts as a chelating agent to stabilize the Cu²⁺ ions in solution, forming a deep blue bis(tartrato)cuprate(II) complex.[7][13][14] This complex then acts as the oxidizing agent in the reaction.

// Nodes prep [label="Prepare Fehling's A\n(CuSO₄ solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepb [label="Prepare Fehling's B\n(KNa-Tartrate + NaOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Mix Equal Volumes of\nFehling's A and B", fillcolor="#FBBC05", fontcolor="#202124"]; add_sample [label="Add Test Sample\n(e.g., Aldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat Mixture\nin Water Bath", fillcolor="#EA4335", fontcolor="#FFFFFF"]; observe [label="Observe for Precipitate", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; positive [label="Positive Result:\nRed Precipitate (Cu₂O)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; negative [label="Negative Result:\nSolution Remains Blue", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box];

// Edges prep -> mix; prepb -> mix; mix -> add_sample; add_sample -> heat; heat -> observe; observe -> positive [label="Reducing Sugar Present"]; observe -> negative [label="No Reducing Sugar"]; }

Figure 2: Experimental workflow for performing Fehling's test.
Protocol: Preparation of Fehling's Solution

Fehling's solution is prepared by combining two separate solutions, Fehling's A and Fehling's B, which are stable individually and mixed in equal volumes immediately before use.[12][13]

Table 2: Composition of Fehling's Solutions A and B

SolutionComponentConcentration / AmountReference(s)
Fehling's A Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)~7 g per 100 mL of distilled water[7]
Dilute Sulfuric AcidA few drops[12]
Fehling's B Potassium sodium tartrate (KNaC₄H₄O₆·4H₂O)~34.6 g per 100 mL of distilled water[7]
Sodium Hydroxide (NaOH)~10 g per 100 mL of distilled water[14]

Methodology:

  • Preparation of Fehling's A: Dissolve approximately 7 g of copper(II) sulfate pentahydrate in 100 mL of distilled water. Add a few drops of dilute sulfuric acid to prevent the hydrolysis of the copper salt.[12]

  • Preparation of Fehling's B: In a separate 100 mL of distilled water, dissolve approximately 35 g of potassium sodium tartrate and 10 g of sodium hydroxide.[7][14] This solution is colorless.

  • Storage: Store the two solutions separately in sealed containers.

  • Working Solution Preparation: Immediately before conducting a test, mix equal volumes of Fehling's A and Fehling's B.[15] The resulting mixture is the working Fehling's solution, which will have a characteristic deep blue color due to the formation of the bis(tartrato)cuprate(II) complex.[14]

Protocol: Fehling's Test for Reducing Sugars
  • Add 1 mL of the test sample to a clean test tube.

  • Prepare a control by adding 1 mL of distilled water to a separate test tube.

  • Add 2 mL of the freshly prepared working Fehling's solution to both test tubes.[15]

  • Place the test tubes in a boiling water bath for 2-5 minutes.[14][15]

  • Remove the tubes and observe for any color change.

  • Result: The formation of a reddish-brown precipitate of copper(I) oxide (Cu₂O) indicates a positive test for reducing sugars.[13][14] If the solution remains blue, the test is negative.

Application in Metal Finishing: Electroplating

In the electroplating industry, potassium sodium tartrate is used as a complexing agent in plating baths to stabilize metal ions such as copper (Cu²⁺), nickel (Ni²⁺), and silver (Ag⁺).[1] By chelating the metal ions, it prevents their precipitation as hydroxides or salts and ensures a smooth, uniform, and adherent metal coating on the substrate.[1] It is often used in combination with other complexing agents like EDTA.[16]

// Nodes prep_bath [label="Prepare Plating Bath with\nKNa-Tartrate & Metal Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stabilize [label="Tartrate Chelates Metal Ions,\nPreventing Precipitation", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_substrate [label="Prepare and Clean Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; immerse [label="Immerse Substrate in Bath", fillcolor="#FBBC05", fontcolor="#202124"]; apply_current [label="Apply Electrical Current\n(for Electroplating) or\nInitiate Chemical Reduction\n(for Electroless Plating)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deposition [label="Controlled Metal Deposition\nonto Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Smooth, Uniform\nMetal Coating", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges prep_bath -> stabilize; stabilize -> immerse; prep_substrate -> immerse; immerse -> apply_current; apply_current -> deposition; deposition -> result; }

Figure 3: Generalized workflow for metal plating using a tartrate-stabilized bath.
Protocol: Electroless Copper Plating Bath

The following protocol is based on an optimized system for electroless copper plating that utilizes potassium sodium tartrate and EDTA as dual complexing agents.[16]

Table 3: Optimized Composition for Electroless Copper Plating Bath

ComponentConcentrationPurposeReference
CuSO₄·5H₂O5.0 g/LSource of Copper Ions[16]
EDTA·2Na21.0 g/LPrimary Complexing Agent[16]
Potassium Sodium Tartrate5.0 g/LSecondary Complexing Agent/Stabilizer[16]
Formaldehyde (HCHO)16 mL/LReducing Agent[16]
α,α′-Dipyridyl8 mg/LStabilizer/Grain Refiner[16]
K₄[Fe(CN)₆]·3H₂O70 mg/LStabilizer[16]
PEG-10001 g/LSurfactant/Grain Refiner[16]
Parameter Value Purpose Reference
pH12.75Optimize Reaction Kinetics[16]
Temperature50 °CControl Deposition Rate[16]

Methodology:

  • Bath Preparation: Prepare an aqueous solution containing the components listed in Table 3. Dissolve each component sequentially in distilled water.

  • pH Adjustment: Carefully adjust the pH of the solution to 12.75 using a suitable base, such as sodium hydroxide.

  • Temperature Control: Heat the plating bath to a constant temperature of 50 °C.[16]

  • Substrate Preparation: Thoroughly clean and activate the substrate to be plated according to standard procedures for the specific material.

  • Plating Process: Immerse the prepared substrate into the temperature-controlled plating bath.

  • Duration: Maintain the substrate in the bath for the desired time to achieve the target coating thickness. A 30-minute duration in this specific bath yields a deposition rate of approximately 3.4 µm/h.[16]

  • Post-Treatment: After plating, remove the substrate, rinse thoroughly with distilled water, and dry.

Applications in Biopharmaceutical and Drug Development

In pharmaceutical formulations and research, potassium sodium tartrate serves multiple roles. It can act as a stabilizer to prevent the degradation of active pharmaceutical ingredients (APIs) that are catalyzed by trace metal ions.[17][18] By sequestering these metal ions, it enhances the shelf life and stability of the final product.[18]

Furthermore, it is a key component in the Biuret reagent, used for determining protein concentration.[2][19] Similar to its role in Fehling's solution, the tartrate maintains cupric ions in an alkaline solution, allowing them to form a coordination complex with the peptide bonds of proteins, which results in a characteristic color change that can be quantified spectrophotometrically.[2][20] Its ability to influence ionic strength and pH also makes it a common precipitant in protein crystallography, aiding in the formation of high-quality crystals for structural analysis.[4][20]

References

Application Notes and Protocols: Potassium Sodium Tartrate Tetrahydrate in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Potassium Sodium Tartrate Tetrahydrate in Buffer Preparation

This compound, commonly known as Rochelle salt, is a dual salt of tartaric acid. Its properties make it a valuable component in the preparation of buffer solutions for various scientific applications, including in the food and cosmetics industries, and as a laboratory reagent. In biochemical and pharmaceutical contexts, tartrate buffers are particularly useful for applications requiring a mildly acidic pH.

Tartaric acid is a diprotic acid, meaning it can donate two protons. The dissociation constants (pKa) for tartaric acid are approximately 2.9 and 4.4. This allows for the creation of effective buffer systems in the pH ranges of roughly 2.0 to 3.8 and 3.4 to 5.4. By adjusting the ratio of the acidic form (tartaric acid) to the basic form (tartrate salt), a stable pH can be maintained.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula KNaC₄H₄O₆·4H₂O
Molecular Weight 282.22 g/mol
Appearance Colorless to white crystalline solid
Solubility in Water Soluble
pH (of a 1 in 10 solution) Typically between 7.0 and 8.5
pKa1 of Tartaric Acid ~2.9
pKa2 of Tartaric Acid ~4.4
Buffering Range pH 2.0 - 3.8 and pH 3.4 - 5.4
Applications in Research and Drug Development

Tartrate buffers are utilized in a variety of applications due to their ability to maintain a stable pH in the acidic range.

  • Enzyme Assays: Many enzymes exhibit optimal activity within a specific pH range. Tartrate buffers can be used to maintain the required pH for studying enzyme kinetics and activity.

  • Drug Formulation: The stability and solubility of many pharmaceutical compounds are pH-dependent. Tartrate buffers can be employed as excipients in liquid dosage forms to maintain an optimal pH, thereby ensuring the drug's efficacy and shelf-life.

  • Chemical Analysis: In analytical procedures, such as the Fehling's test for reducing sugars, potassium sodium tartrate is a key component of the reagent solution, where it complexes with copper ions in an alkaline medium.

  • Cosmetics: It is also used as a buffering agent in the cosmetics industry.[1]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Tartrate Buffer Solution (pH 3.0)

This protocol describes the preparation of a 0.1 M tartrate buffer at pH 3.0 by combining solutions of tartaric acid and potassium sodium tartrate.

Materials:

  • Tartaric Acid (C₄H₆O₆, MW: 150.09 g/mol )

  • This compound (KNaC₄H₄O₆·4H₂O, MW: 282.22 g/mol )

  • Deionized Water

  • Volumetric flasks

  • Beakers

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Prepare a 0.1 M Tartaric Acid Solution:

    • Weigh out 15.01 g of tartaric acid.

    • Dissolve the tartaric acid in approximately 800 mL of deionized water in a 1 L beaker.

    • Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water. Mix thoroughly.

  • Prepare a 0.1 M Potassium Sodium Tartrate Solution:

    • Weigh out 28.22 g of this compound.

    • Dissolve the potassium sodium tartrate in approximately 800 mL of deionized water in a 1 L beaker.

    • Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water. Mix thoroughly.

  • Prepare the Tartrate Buffer (pH 3.0):

    • In a beaker, mix equal volumes of the 0.1 M tartaric acid solution and the 0.1 M potassium sodium tartrate solution. This will result in a solution with a pH of approximately 2.9.[2]

    • Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution.

    • While monitoring the pH, slowly add small volumes of the 0.1 M tartaric acid solution or a dilute HCl solution dropwise to adjust the pH to exactly 3.0.[2]

Note: The pH of a buffer is less dependent on its concentration than on the ratio of the acidic and basic components; however, more dilute buffers have a lower buffering capacity.[2]

Protocol 2: Preparation of Tartrate Buffer Solutions (pH 2.9 and 4.2)

The following table provides the quantities of tartaric acid and sodium tartrate dihydrate required to prepare 1 L of a 10 mM tartrate buffer at pH 2.9 and 4.2.

Target pHTartaric Acid (MW: 150.09 g/mol )Sodium Tartrate Dihydrate (MW: 230.08 g/mol )Final Volume
2.9 1.13 g (7.5 mmol)0.58 g (2.5 mmol)1 L
4.2 0.375 g (2.5 mmol)2.07 g (9.0 mmol)1 L

Procedure:

  • Weigh the indicated amounts of tartaric acid and sodium tartrate dihydrate.

  • Dissolve both components in approximately 900 mL of deionized water in a 1 L beaker.

  • Transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 1 L with deionized water and mix thoroughly.

  • Verify the final pH with a calibrated pH meter.

Protocol 3: Use of Potassium Sodium Tartrate in an α-Amylase Enzyme Assay

This protocol details an assay for determining the activity of α-amylase, where a solution containing potassium sodium tartrate is used in the colorimetric detection of the reaction product.

Principle:

α-Amylase catalyzes the hydrolysis of starch into reducing sugars (primarily maltose). The amount of reducing sugar produced is quantified by reacting it with 3,5-dinitrosalicylic acid (DNS). In an alkaline environment and upon heating, the DNS is reduced by the sugars, resulting in a color change from yellow to reddish-brown, which can be measured spectrophotometrically at 540 nm. The potassium sodium tartrate in the DNS reagent helps to stabilize the color complex.

Materials:

  • α-Amylase enzyme solution

  • 1% (w/v) Starch solution (substrate)

  • DNS Reagent:

  • Maltose standard solutions

  • Spectrophotometer

  • Water bath (100°C)

  • Test tubes

Experimental Workflow for α-Amylase Assay

G Workflow for α-Amylase Activity Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_std_curve Standard Curve prep_reagents Prepare Reagents: - Starch Solution (Substrate) - DNS Reagent with KNa Tartrate - Maltose Standards - α-Amylase Solution start Start Assay prep_reagents->start prep_standards Prepare Maltose Standard Dilutions prep_reagents->prep_standards add_substrate Add 1 mL Starch Solution to Test Tube start->add_substrate equilibrate Equilibrate at 20°C for 3-4 minutes add_substrate->equilibrate add_enzyme Add 0.5-1.0 mL α-Amylase Solution equilibrate->add_enzyme incubate Incubate at 20°C for exactly 3 minutes add_enzyme->incubate stop_reaction Stop Reaction: Add 1 mL DNS Reagent incubate->stop_reaction boil Boil for 15 minutes in Water Bath stop_reaction->boil cool Cool on Ice boil->cool dilute Dilute with 9 mL Purified Water cool->dilute measure_abs Measure Absorbance at 540 nm dilute->measure_abs end End measure_abs->end react_standards React Standards with DNS Reagent prep_standards->react_standards measure_standards Measure Absorbance of Standards at 540 nm react_standards->measure_standards plot_curve Plot Absorbance vs. Maltose Concentration measure_standards->plot_curve plot_curve->measure_abs Calculate Enzyme Activity

References

Application Notes: Rochelle Salt's Piezoelectric Properties in Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) is a crystalline solid that holds historical significance as one of the first materials in which piezoelectricity was discovered by the Curie brothers in 1880.[1] It exhibits a strong piezoelectric effect, meaning it generates an electrical charge in response to applied mechanical stress. This property, coupled with its non-toxic and biodegradable nature, has led to a resurgence of interest in its application for developing eco-friendly and biocompatible sensors.[2][3][4] These application notes provide an overview, quantitative data, and detailed protocols for leveraging Rochelle salt's piezoelectricity in sensor development, with a focus on applications relevant to research and drug development.

Principle of Operation: The Piezoelectric Effect in Rochelle Salt

The piezoelectric effect in Rochelle salt originates from its unique crystal structure. When mechanical stress is applied to the crystal, it deforms the crystal lattice, causing a displacement of positive and negative charges. This separation of charge centers creates an electric dipole, resulting in a measurable voltage across the crystal faces.[5][6] Conversely, applying an electric field to the crystal will cause it to deform, which is known as the converse piezoelectric effect.[3] Rochelle salt is also ferroelectric between its two Curie temperatures of -18°C and +24.9°C, meaning it exhibits a spontaneous electric polarization that can be reversed by an external electric field.[3][7]

Advantages and Limitations for Sensor Applications

Rochelle salt presents a unique set of characteristics for sensor development:

  • Advantages:

    • High Piezoelectric Coefficients: It can exhibit piezoelectric coefficients higher than many commonly used piezoelectric polymers, such as PVDF-TrFE.[2][3]

    • Biocompatibility and Non-Toxicity: As a food additive (E337), it is safe for biological applications.[2][3]

    • Eco-Friendly and Sustainable: It can be derived from agro-resources, is biodegradable, and its synthesis requires a low energy budget.[2][8]

    • Ease of Synthesis: Crystals can be grown with relative ease in a laboratory setting from inexpensive, readily available materials.[6][9]

  • Limitations:

    • Temperature and Humidity Sensitivity: Its piezoelectric properties are optimal only within its ferroelectric range (-18°C to +24.9°C).[3] Its performance is also sensitive to humidity due to its solubility in water.[2]

    • Mechanical Fragility: Single crystals of Rochelle salt can be brittle.

Recent research has focused on overcoming these limitations by creating composites, such as embedding Rochelle salt crystals within a polymer matrix like polylactic acid (PLA). This approach protects the crystals from environmental factors and improves mechanical robustness.[2][3][10]

Potential Applications in Research and Drug Development

The unique properties of Rochelle salt, particularly when integrated into composites, open up possibilities for novel sensor applications:

  • Biosensors: Its biocompatibility makes it an excellent candidate for developing disposable biosensors. These could be used for detecting biomarkers, monitoring cell culture conditions (e.g., as pressure or flow sensors in microfluidic devices), or studying cellular mechanical responses.

  • Drug Dissolution Monitoring: Sensors based on Rochelle salt could be developed to monitor the dissolution rates of pharmaceutical formulations in real-time, providing valuable data for drug development and quality control.[11]

  • Wearable Sensors: Flexible Rochelle salt composites could be integrated into wearable health monitoring devices for tracking physiological parameters.[7]

Quantitative Data Summary

The following tables summarize the piezoelectric and electrical properties of Rochelle salt and its composites as reported in the literature.

Table 1: Piezoelectric Coefficients of Rochelle Salt and Composites

MaterialPiezoelectric Coefficient (d₃₃)Measurement ConditionsReference
RS/PLA Composite (1.5 mm thick)119 pC/NPressure step of 0 to 1 bar[2][3]
RS/PLA Composite (2.5 mm thick)39 pC/NPressure step of 0 to 1 bar[2][3]
Commercial PVDF-TrFE22 pC/NPressure step of 0 to 1 bar[3]
Polyamide 11/NaNbO₃ Composite~110 pC/NNot specified[3]
Rochelle Salt (general)>100 pm/VNot specified[2][3]

Table 2: Other Reported Properties of Rochelle Salt Composites

PropertyValueMaterialMeasurement ConditionsReference
Coupling Factor (k)~0.25RS/PLA Composite (1.5 mm thick)Not specified[2]
Coupling Factor (k)~0.15RS/PLA Composite (2.5 mm thick)Not specified[2]
Capacitance Variation116 to 128 pFPLA/RS DiskBias voltage from -40V to +40V, near 10°C[2]
Relative Permittivity (ε₃₃)9.5Rochelle Salt (unstable)Not specified[10]

Experimental Protocols

Protocol 1: Synthesis of Rochelle Salt Crystals

This protocol describes a basic method for growing Rochelle salt crystals from common laboratory or household chemicals.

Materials:

  • Potassium bitartrate (B1229483) (Cream of Tartar)

  • Sodium carbonate (Washing Soda)

  • Distilled water

  • 600 ml and 250 ml beakers

  • Heating source (e.g., lab burner or hot plate)

  • Glass stirring rod

  • Funnel and filter paper

  • Spatulas

Methodology:

  • Prepare Potassium Bitartrate Solution: In the 600 ml beaker, add 10 heaping scoops of potassium bitartrate to approximately 25 ml of distilled water and stir.[9]

  • Heating: Gently heat the solution until it just begins to boil, stirring continuously to dissolve the solid.[9]

  • Reaction with Sodium Carbonate: Remove the beaker from the heat. Slowly add small, heaping scoops of sodium carbonate to the hot solution. The solution will fizz as carbon dioxide is released. Continue adding sodium carbonate and stirring until the fizzing stops, indicating the reaction is complete.[9]

  • Filtration: While the solution is still hot, pour it through a filter-paper-lined funnel into the 250 ml beaker. This step removes any impurities or unreacted solids. If crystals begin to form in the funnel, gently reheat the solution to redissolve them.[9]

  • Crystallization: Place the beaker with the clear, filtered solution in a refrigerator, uncovered. Crystals of Rochelle salt will begin to form within a few hours and will grow larger if left overnight.[9]

  • Harvesting: Carefully pour off the remaining solution. Use a spatula to transfer the crystals onto a piece of filter paper to dry.[9]

Protocol 2: Fabrication of a Rochelle Salt/PLA Composite Sensor

This protocol is based on the method described by Lemaire et al. for creating a robust, eco-friendly piezoelectric composite.[2][3][12]

Materials:

  • 3D Printer and Polylactic Acid (PLA) filament

  • Rochelle salt powder

  • Deionized water

  • Beaker

  • Temperature-controlled environment (e.g., a refrigerator or incubator set to 10°C)

  • A single, well-formed Rochelle salt crystal to use as a seed

  • Conductive ink or paint for electrodes

Methodology:

  • 3D Printing of PLA Matrix: Using a 3D printer, fabricate a PLA matrix with a desired geometry (e.g., a disk with a mesh-like internal structure).[2][12] The mesh structure will serve as a scaffold for crystal growth.

  • Preparation of Supersaturated Solution: Create a supersaturated solution of Rochelle salt by dissolving an excess amount of RS powder in deionized water at room temperature (e.g., 21°C).[2]

  • Seed Crystal Attachment: Attach a seed crystal to one side of the 3D-printed PLA matrix.[2][3]

  • Liquid Phase Epitaxial Growth: Submerge the PLA matrix with the attached seed crystal into the supersaturated Rochelle salt solution. Place the entire setup in a temperature-controlled environment at 10°C. This initiates the liquid phase crystal epitaxy, where the salt crystallizes within the PLA matrix, guided by the orientation of the seed crystal.[2]

  • Drying and Electrode Application: Once the matrix is filled with crystalline salt, carefully remove it from the solution and allow it to dry completely. Apply conductive ink to the top and bottom faces of the composite disk to serve as electrodes.[10]

  • Encapsulation (Optional but Recommended): To enhance stability, the entire sensor can be encased in a protective polymer to shield it from humidity.[10]

Protocol 3: Characterization of the Direct Piezoelectric Effect (d₃₃ Measurement)

This protocol outlines a method to quantify the piezoelectric response of a fabricated sensor.

Materials:

  • Fabricated Rochelle salt sensor

  • Force gauge or a setup to apply a known, controlled force (e.g., a pressure chamber)

  • Electrometer or a charge amplifier to measure the generated electrical charge

  • Oscilloscope to visualize the voltage response[13]

Methodology:

  • Setup: Connect the electrodes of the sensor to the input of the charge measurement instrument (electrometer).

  • Force Application: Apply a controlled force or pressure step to the sensor's surface (e.g., a step from 0 to 1 bar).[2][3] Ensure the force is applied perpendicular to the electrode faces.

  • Charge Measurement: Record the total electrical charge (Q) generated by the sensor in response to the applied force (F).

  • Calculation of d₃₃: The piezoelectric coefficient d₃₃ is calculated using the formula: d₃₃ = Q / F The units will be in Coulombs per Newton (C/N) or picocoulombs per Newton (pC/N).[2]

  • Repeatability: Repeat the measurement multiple times to ensure the results are reproducible. The polarity of the output voltage will reverse if the direction of the applied force (compression vs. tension) is changed.[13]

Visualizations

experimental_workflow cluster_matrix Matrix Fabrication cluster_crystal Crystal Growth cluster_sensor Sensor Assembly a Design PLA Matrix (CAD) b 3D Print PLA Matrix a->b d Attach Seed Crystal to PLA Matrix b->d c Prepare Supersaturated Rochelle Salt Solution c->d e Liquid Phase Epitaxy (Growth at 10°C) d->e f Dry Composite e->f g Apply Electrodes f->g h Encapsulate (Optional) g->h

Caption: Workflow for fabricating a Rochelle Salt/PLA composite sensor.

measurement_setup cluster_setup Direct Piezoelectric Effect Measurement cluster_calc Calculation force Applied Force (F) sensor Rochelle Salt Sensor (Electrodes Top/Bottom) force->sensor Mechanical Stress meter Charge Meter (Electrometer) sensor->meter Generated Charge (Q) formula d₃₃ = Q / F meter->formula

Caption: Experimental setup for measuring the d₃₃ piezoelectric coefficient.

logical_relationships cluster_pros Advantages cluster_cons Limitations cluster_solution Mitigation Strategy center Rochelle Salt for Sensors pro1 High Piezoelectric Coefficient center->pro1 pro2 Biocompatible & Non-Toxic center->pro2 pro3 Eco-Friendly & Sustainable center->pro3 con1 Temperature Sensitivity center->con1 con2 Humidity Sensitivity center->con2 con3 Mechanically Brittle center->con3 sol1 Composite Formation (e.g., with PLA) con1->sol1 Addressed by con2->sol1 Addressed by con3->sol1 Addressed by

Caption: Logical relationships of Rochelle salt's properties for sensors.

References

Troubleshooting & Optimization

How to differentiate between protein and salt crystals of potassium sodium tartrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in differentiating between protein crystals and salt crystals of potassium sodium tartrate during crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: I have obtained crystals in my protein crystallization experiment containing potassium sodium tartrate. How can I be sure they are protein crystals and not salt crystals?

Q2: What are the initial visual cues that might suggest my crystals are salt rather than protein?

A2: While not definitive, some visual characteristics can be indicative. Salt crystals, including potassium sodium tartrate, often appear as very sharp, well-defined geometric shapes and can be strongly birefringent under polarized light.[1] Protein crystals, on the other hand, can have softer edges and are often less birefringent.[1] However, many protein crystals also grow with sharp facets, so further tests are essential.

Q3: Can the location of the crystals in the drop provide any clues?

A3: Yes, observing the location can be helpful. If identical crystals are found in the reservoir solution (which contains the precipitant but no protein), it is highly likely that you have salt crystals.[2]

Q4: Is there a single, definitive test to confirm I have protein crystals?

A4: The most definitive method is X-ray diffraction. A protein crystal will produce a characteristic diffraction pattern with many spots, while a salt crystal will yield a much simpler pattern.[1] However, several less complex and more accessible laboratory tests can provide strong evidence.

Q5: How does the solvent content differ between protein and potassium sodium tartrate crystals?

A5: This is a key differentiator. Protein crystals have a high solvent content, typically ranging from 25% to 90%, with an average of around 50%.[3][4] In contrast, salt crystals like potassium sodium tartrate have a much lower solvent content.[1][2] This difference in solvent content is the basis for several of the differentiation tests.

Troubleshooting Guides

Issue: Unable to determine if crystals are protein or potassium sodium tartrate.

This guide provides a series of tests, from simple to more complex, to differentiate between protein and salt crystals.

Workflow for Crystal Identification

Caption: A stepwise workflow for differentiating protein and salt crystals.

Data Presentation: Comparative Properties

The following table summarizes the key quantitative differences between typical protein crystals and potassium sodium tartrate crystals.

PropertyProtein CrystalPotassium Sodium Tartrate CrystalReference
Solvent Content 25-90% (average ~50%)Low (tetrahydrate contains water of crystallization)[3][4]
Density ~1.22 g/cm³~1.79 g/cm³[5][6]
Hardness Soft, gel-like, easily crushed or smearedHard, brittle, cracks with a sound[1][2]
Birefringence Typically weak (unless cubic)Strong[1]
Solubility in Water Variable, dependent on pH, ionic strength, and temperatureHighly soluble (66 g/100 mL at 26°C)[7][8]
Melting Point Denatures and "melts" at elevated temperatures75°C[9]
UV Absorption Absorbs at ~280 nm (due to Trp, Tyr)No significant absorption at 280 nm
Refractive Index Variable~1.511 - 1.59[6][10]

Experimental Protocols

The Crush Test

Objective: To assess the mechanical properties of the crystal.

Methodology:

  • Place the crystallization drop under a microscope.

  • Using a fine needle or a micro-tool, gently apply pressure to a crystal.

  • Observation:

    • Protein Crystal: Will typically smear, crumble, or deform easily without a sound.[2]

    • Potassium Sodium Tartrate Crystal: Will resist the pressure initially and then crack or shatter, often with an audible "crunch".[1]

Solubility Test

Objective: To observe the crystal's behavior in a low ionic strength solution.

Methodology:

  • Carefully transfer a crystal from the crystallization drop to a drop of deionized water or a low ionic strength buffer.

  • Monitor the crystal under a microscope.

  • Observation:

    • Protein Crystal: May dissolve, swell, or crack due to the change in osmotic pressure.

    • Potassium Sodium Tartrate Crystal: Will readily dissolve in water.[8] A change in the surrounding solution may cause it to dissolve if the new solution is undersaturated.

Birefringence under Polarized Light

Objective: To observe the crystal's ability to rotate polarized light.

Methodology:

  • Place the crystallization plate on a microscope equipped with two polarizing filters.

  • Rotate one of the polarizers.

  • Observation:

    • Protein Crystal: Will typically appear weakly birefringent, meaning it will show faint changes in brightness and color as the polarizer is rotated.[1] Cubic protein crystals will not be birefringent.

    • Potassium Sodium Tartrate Crystal: Will be strongly birefringent, showing bright and vivid colors that change dramatically with the rotation of the polarizer.[1]

Dye Staining

Objective: To determine if the crystal has solvent channels large enough to accommodate a dye molecule.

Methodology:

  • Prepare a dilute solution of a small molecule dye (e.g., methylene (B1212753) blue or a commercially available crystal dye).

  • Carefully add a small amount of the dye solution to the drop containing the crystals.

  • Observe the crystals over time.

  • Observation:

    • Protein Crystal: The dye will penetrate the large solvent channels, and the crystal will become colored.[2]

    • Potassium Sodium Tartrate Crystal: The crystal will remain colorless as the dye molecules are too large to enter the tightly packed crystal lattice.[2]

Logical Relationship of Dye Staining Test

DyeStaining cluster_crystal Crystal Structure cluster_observation Observation Protein Protein Crystal (Large Solvent Channels) Stained Crystal Stains Protein->Stained Salt Salt Crystal (No Large Solvent Channels) NotStained Crystal Remains Clear Salt->NotStained Dye Dye Molecule Dye->Protein Penetrates Dye->Salt Blocked

Caption: Dye molecules penetrate protein crystals but not salt crystals.

UV Fluorescence Microscopy

Objective: To detect the intrinsic fluorescence of tryptophan residues in the protein.

Methodology:

  • Use a microscope equipped with a UV light source and appropriate filters for tryptophan excitation (around 280 nm) and emission (around 340 nm).

  • Expose the crystals to the UV light.

  • Observation:

    • Protein Crystal: Will fluoresce due to the presence of tryptophan residues.

    • Potassium Sodium Tartrate Crystal: Will not fluoresce under these conditions.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

Objective: To biochemically confirm the presence of protein in the crystals.

Methodology:

  • Carefully wash the crystals by transferring them through a series of drops of a solution that mimics the crystallization mother liquor but lacks the protein. This removes any non-crystalline protein adhering to the surface.

  • Transfer several washed crystals into a microcentrifuge tube.

  • Dissolve the crystals in SDS-PAGE sample buffer.

  • Run the sample on an SDS-PAGE gel.

  • Stain the gel (e.g., with Coomassie Brilliant Blue).

  • Observation:

    • Protein Crystal: A band corresponding to the molecular weight of your protein will be visible on the gel.

    • Potassium Sodium Tartrate Crystal: No protein band will be observed.

SDS-PAGE Experimental Workflow

SDSPAGE_Workflow A 1. Wash Crystals B 2. Dissolve in Sample Buffer A->B C 3. Load onto SDS-PAGE Gel B->C D 4. Electrophoresis C->D E 5. Stain Gel D->E F 6. Analyze for Protein Band E->F

Caption: The workflow for confirming protein presence using SDS-PAGE.

References

Technical Support Center: Optimizing Potassium Sodium Tartrate for Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein crystallization experiments using potassium sodium tartrate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium sodium tartrate in protein crystallization?

A1: Potassium sodium tartrate tetrahydrate, also known as Rochelle salt, is a commonly used precipitant in protein crystallization.[1][2] It functions by providing the necessary ionic strength and pH conditions to reduce the solubility of the protein in a controlled manner, thereby inducing the formation of well-ordered crystals.[1] Its ability to form complex structures and interact with protein molecules can aid in stabilizing the crystal lattice and promoting crystal growth.

Q2: What are typical concentration ranges of potassium sodium tartrate for initial screening?

A2: Initial screening for protein crystallization often employs a range of potassium sodium tartrate concentrations to explore a wide chemical space. Commercially available crystallization screens, as well as literature reports, utilize concentrations typically ranging from 0.1 M to 1.0 M. For a more detailed breakdown of concentrations found in common screening kits and successful experiments, please refer to the data presentation section below.

Q3: How does pH affect protein crystallization with potassium sodium tartrate?

A3: pH is a critical parameter in protein crystallization as it influences the surface charge of the protein, affecting its solubility and intermolecular interactions.[3][4] The final pH of the crystallization drop is a result of the combination of the protein solution's buffer and the crystallization reagent.[5] Therefore, systematically screening different pH values in conjunction with varying potassium sodium tartrate concentrations can be crucial for identifying optimal crystallization conditions. It is recommended to screen a range of pH conditions, for instance, from 4.5 to 9.0, to find the ideal pH for your specific protein.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during protein crystallization experiments using potassium sodium tartrate.

Problem 1: I am observing crystals, but I am unsure if they are protein or salt.

  • Possible Cause: The concentration of potassium sodium tartrate in the crystallization drop may have exceeded its solubility limit, leading to the formation of salt crystals. This is a common occurrence, especially when using higher concentrations of the salt in combination with other precipitants like PEGs.[6]

  • Troubleshooting Steps:

    • Control Experiment: Set up a control drop containing only the crystallization buffer and the reservoir solution (without the protein). If crystals still form, they are likely salt crystals.[6]

    • Visual Inspection: While not always definitive, salt crystals often have a different morphology (e.g., more needle-like or geometric) compared to protein crystals. Observe the crystals in the reservoir solution of your vapor diffusion setup; if similar crystals are present, they are likely salt.[6]

    • Staining: A simple method to differentiate is to add a small amount of a protein-specific dye, such as Coomassie Blue, to the drop. Protein crystals will absorb the dye and turn blue, while salt crystals will not.[6]

    • X-ray Diffraction: The most definitive method is to test the crystals using X-ray diffraction. Salt crystals will diffract very poorly or not at all, whereas protein crystals will produce a characteristic diffraction pattern.[6]

    • Optimization: If you confirm the presence of salt crystals, try reducing the concentration of potassium sodium tartrate in your optimization screen.

Problem 2: My crystallization drop shows a heavy, non-crystalline precipitate (amorphous precipitate).

  • Possible Cause: The supersaturation of the protein was reached too quickly, leading to disordered aggregation rather than ordered crystal lattice formation. This can be caused by a protein concentration that is too high for the given precipitant concentration.

  • Troubleshooting Steps:

    • Lower Protein Concentration: Reduce the initial protein concentration and repeat the experiment. A majority of drops showing amorphous precipitate can be an indicator of a too-high protein concentration.[7]

    • Lower Precipitant Concentration: Decrease the concentration of potassium sodium tartrate to slow down the precipitation process.

    • Vary Drop Ratios: In vapor diffusion experiments, altering the ratio of protein solution to reservoir solution in the drop can modulate the rate of equilibration and prevent rapid precipitation.

    • Temperature Variation: Incubate the crystallization plates at a different temperature. Lower temperatures can sometimes slow down the kinetics of precipitation and favor crystal growth.

Problem 3: The crystallization drop has separated into two distinct liquid phases (phase separation).

  • Possible Cause: Phase separation can occur when the concentrations of solutes (protein and precipitant) become critically high, leading to the formation of two immiscible liquid phases. This is more common when using potassium sodium tartrate in combination with polymers like PEG. While sometimes detrimental, crystals can occasionally grow at the interface of the two phases.[8][9]

  • Troubleshooting Steps:

    • Observe for Crystals: Carefully inspect the interface between the two phases, as this can be a site for nucleation.[8]

    • Modify Concentrations: Adjust the concentrations of both the protein and potassium sodium tartrate. Often, slightly lowering the concentration of one or both components can prevent phase separation while still maintaining a supersaturated state suitable for crystallization.

    • Additive Screens: Consider using additives that can modify the solvent properties and potentially prevent phase separation.

Problem 4: The crystallization drops remain clear with no signs of precipitation or crystals.

  • Possible Cause: The protein has not reached a sufficient level of supersaturation to induce nucleation. This could be due to a protein concentration that is too low or a precipitant concentration that is not high enough.

  • Troubleshooting Steps:

    • Increase Protein Concentration: If a majority of the drops in your screen are clear, it is a strong indication that the protein concentration is too low.[7] Concentrate your protein sample and repeat the screening.

    • Increase Precipitant Concentration: Use a higher concentration range of potassium sodium tartrate in your next screening experiment.

    • Consider a Different Crystallization Method: If vapor diffusion is not yielding results, methods that allow for a more controlled approach to supersaturation, such as microbatch or free-interface diffusion, could be beneficial.

Data Presentation

Table 1: Example Concentrations of Potassium Sodium Tartrate in Protein Crystallization

Concentration (M)Buffer ConditionOther PrecipitantsProtein ExampleReference
0.10.1 M Sodium Acetate, pH 4.535% PEG 1500Bacteriorhodopsin[10]
0.40.1 M HEPES-HCl, pH 7.5NoneLptA[11]
0.6100 mM Potassium Phosphate, pH 6.8NoneThaumatin[12]
0.80.1 M HEPES Sodium, pH 7.5NoneNot Specified[13]
1.00.1 M HEPES-HCl, pH 7.5NoneLptA[11]
1.0100 mM Potassium Phosphate, pH 6.8NoneThaumatin[12]

Experimental Protocols

Protocol 1: Initial Screening using the Hanging Drop Vapor Diffusion Method

This protocol outlines a general procedure for setting up an initial crystallization screen using potassium sodium tartrate.

  • Prepare Reagents:

    • Prepare a stock solution of potassium sodium tartrate (e.g., 2.0 M) in a suitable buffer (e.g., 0.1 M HEPES, pH 7.5).

    • Prepare a series of dilutions from the stock solution to create a range of screening concentrations (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).

    • Filter all solutions through a 0.22 µm filter.[14]

    • Prepare your purified protein sample to a suitable concentration (typically 5-25 mg/ml) in a low ionic strength buffer.[13][15]

  • Set up the Crystallization Plate:

    • Pipette 500 µl of each potassium sodium tartrate concentration into separate reservoirs of a 24-well crystallization plate.

    • Apply a thin bead of vacuum grease to the rim of each reservoir.

  • Prepare the Hanging Drop:

    • On a clean, siliconized coverslip, pipette 1 µl of your protein solution.

    • Pipette 1 µl of the reservoir solution from a specific well onto the protein drop. Avoid touching the protein drop with the pipette tip.

    • Gently mix the drop by aspirating and dispensing a few times, being careful not to introduce air bubbles.

  • Seal and Incubate:

    • Invert the coverslip and place it over the corresponding reservoir, ensuring a tight seal is formed with the vacuum grease.

    • Incubate the plate at a constant temperature (e.g., 20°C) in a vibration-free environment.

  • Monitor and Score:

    • Regularly observe the drops under a microscope over several days to weeks, looking for signs of crystal formation, precipitation, or other outcomes.

Protocol 2: Optimization of a Crystallization "Hit"

Once an initial condition (a "hit") that produces crystals is identified, this protocol can be used to optimize the crystal quality.

  • Grid Screen Setup:

    • Based on the initial hit (e.g., 0.8 M potassium sodium tartrate, pH 7.5), design a grid screen that varies the concentration of potassium sodium tartrate and the pH in finer increments around the initial condition.

    • For example, vary the potassium sodium tartrate concentration from 0.6 M to 1.0 M in 0.05 M steps, and the pH from 7.0 to 8.0 in 0.2 unit steps.

  • Vary Protein Concentration:

    • Set up the grid screen with different starting protein concentrations (e.g., half, the same as, and double the original concentration).

  • Additive Screening:

    • Consider the use of an additive screen to test the effect of small molecules, salts, or detergents on improving crystal quality.

  • Seeding:

    • If the initial crystals are small or of poor quality, consider micro- or macro-seeding. This involves transferring crushed crystals from the initial drop into new drops to encourage the growth of larger, more well-ordered crystals.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screen Initial Screening cluster_analysis Analysis & Optimization cluster_result Result prep_protein Prepare Protein (5-25 mg/ml) setup_plate Setup Hanging Drop Vapor Diffusion Plate prep_protein->setup_plate prep_reagent Prepare KNa Tartrate Stock & Dilutions prep_reagent->setup_plate monitor Incubate & Monitor setup_plate->monitor analyze Analyze Outcomes monitor->analyze optimize Optimize 'Hit' Conditions (Grid Screen, Additives) analyze->optimize Crystals ('Hit') no_crystals Troubleshoot Clear Drops / Precipitate analyze->no_crystals No Crystals / Precipitate diffraction Diffraction Quality Crystals optimize->diffraction no_crystals->setup_plate Re-screen

Caption: Experimental workflow for protein crystallization using potassium sodium tartrate.

Troubleshooting_Workflow cluster_outcomes Observed Outcomes cluster_actions Troubleshooting Actions cluster_results Optimized Result start Observe Crystallization Drop is_crystal Crystals Present? start->is_crystal is_precipitate Precipitate? is_crystal->is_precipitate No check_salt Differentiate Protein vs. Salt (Stain, Control Drop) is_crystal->check_salt Yes is_clear Drop Clear? is_precipitate->is_clear No optimize_precipitate Lower Protein/Precipitant Concentration is_precipitate->optimize_precipitate Yes is_phase_sep Phase Separation? is_clear->is_phase_sep No increase_conc Increase Protein/ Precipitant Concentration is_clear->increase_conc Yes is_phase_sep->start No, Re-evaluate adjust_phase_sep Adjust Concentrations, Observe Interface is_phase_sep->adjust_phase_sep Yes good_crystals Improved Crystals check_salt->good_crystals optimize_precipitate->good_crystals increase_conc->good_crystals adjust_phase_sep->good_crystals

Caption: Troubleshooting decision tree for common crystallization issues.

References

Troubleshooting potassium sodium tartrate precipitation issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during experiments involving potassium sodium tartrate, also known as Rochelle salt.

Frequently Asked Questions (FAQs)

Q1: My potassium sodium tartrate solution has unexpectedly formed a precipitate. What are the likely causes?

Unexpected precipitation of potassium sodium tartrate can be triggered by several factors:

  • Temperature Fluctuations: A decrease in temperature is a primary cause of precipitation, as the solubility of potassium sodium tartrate is highly dependent on temperature.[1][2][3][4] Even minor cooling of a saturated or near-saturated solution can induce crystallization.

  • pH Changes: The pH of the solution plays a critical role. A decrease in pH, for instance, due to the addition of an acid, can lead to the precipitation of potassium bitartrate, a related and less soluble salt.[3][5] The optimal pH range for maintaining potassium sodium tartrate in solution is typically between 7.0 and 8.5.[6][7]

  • Solvent Composition: Potassium sodium tartrate is highly soluble in water but is practically insoluble in alcohol.[1][5][6][8] The addition of a non-aqueous solvent like ethanol (B145695) to an aqueous solution of the salt will significantly reduce its solubility and cause it to precipitate.

  • High Concentration (Supersaturation): If the concentration of the salt in the solution exceeds its solubility limit at a given temperature, it is in a supersaturated state and prone to crystallization, especially if nucleation sites are present.[3][9]

  • Presence of Contaminants: Impurities or the presence of other salts can influence the solubility and stability of the potassium sodium tartrate solution.

Q2: I'm observing precipitate formation after adding other reagents to my potassium sodium tartrate solution. Why is this happening?

The addition of other chemical species can induce precipitation through several mechanisms:

  • Common Ion Effect: The introduction of a solution containing either potassium (K+) or sodium (Na+) ions can decrease the solubility of potassium sodium tartrate due to the common ion effect, leading to precipitation.[10][11][12]

  • Reaction with Other Salts: The presence of salts like calcium or magnesium sulfate (B86663) can lead to the formation of insoluble precipitates.[5] For instance, calcium salts can react to form calcium tartrate, which is less soluble than potassium sodium tartrate.[4]

  • pH Alteration: The added reagents might be acidic or basic, thus altering the pH of the solution and pushing it outside the optimal range for solubility, causing precipitation.[3][5]

Q3: How can I redissolve precipitated potassium sodium tartrate?

In many cases, precipitated potassium sodium tartrate can be redissolved by:

  • Heating the Solution: Gently warming the solution will increase the solubility of the salt and can help to bring the precipitate back into the solution.[2][5]

  • Adding More Solvent: If the precipitation is due to supersaturation, carefully adding more of the original solvent (typically water) can redissolve the precipitate by lowering the overall concentration.

  • Adjusting the pH: If the precipitation is due to a pH shift, carefully adjusting the pH back to the optimal range of 7.0-8.5 may help to redissolve the salt.[6][7]

It is important to address the root cause of the precipitation to prevent it from recurring.

Data Presentation

Table 1: Solubility of Potassium Sodium Tartrate in Water at Various Temperatures
Temperature (°C)Solubility ( g/100 mL)
026[1][2]
647.4[1][6]
2666[1][2]

Experimental Protocols

Protocol for Preparing a Stable Aqueous Solution of Potassium Sodium Tartrate

This protocol outlines the steps to prepare a stable aqueous solution of potassium sodium tartrate, minimizing the risk of unintended precipitation.

Materials:

  • Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

  • Distilled or deionized water

  • Heat-resistant beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH meter

Procedure:

  • Determine the Required Concentration: Based on the solubility data (Table 1), calculate the maximum amount of potassium sodium tartrate that can be dissolved at your intended working temperature. It is advisable to work with concentrations below the saturation point to avoid precipitation.

  • Heat the Solvent: Gently heat the required volume of distilled or deionized water in a beaker on a heating plate with stirring. Do not boil. Heating the water will facilitate the dissolution process.[2]

  • Gradual Addition of the Salt: Slowly add the pre-weighed potassium sodium tartrate to the warm water while continuously stirring. Adding the salt gradually ensures that it dissolves completely and prevents the formation of clumps.

  • Complete Dissolution: Continue stirring until all the salt has visibly dissolved, and the solution is clear.

  • Cool to Room Temperature: Turn off the heat and allow the solution to cool down slowly to room temperature with gentle stirring. Rapid cooling can lead to supersaturation and precipitation.

  • pH Measurement and Adjustment: Once the solution has reached room temperature, measure the pH using a calibrated pH meter. The pH should be between 7.0 and 8.5.[6][7] If necessary, adjust the pH with a dilute solution of a suitable acid or base.

  • Filtration (Optional): If any undissolved particles remain, filter the solution to ensure clarity.

  • Storage: Store the solution in a sealed container at a constant temperature to prevent evaporation and temperature-induced precipitation.

Mandatory Visualization

Below is a troubleshooting workflow for addressing potassium sodium tartrate precipitation issues.

G Troubleshooting Potassium Sodium Tartrate Precipitation start Precipitate Observed check_temp Check Solution Temperature start->check_temp check_ph Measure pH start->check_ph check_solvent Review Solvent Composition start->check_solvent check_conc Assess Concentration start->check_conc check_reagents Identify Added Reagents start->check_reagents temp_low Temperature too low? check_temp->temp_low ph_off pH outside 7.0-8.5 range? check_ph->ph_off solvent_issue Non-aqueous solvent present? check_solvent->solvent_issue conc_high Solution supersaturated? check_conc->conc_high reagent_issue Common ions or reactive salts added? check_reagents->reagent_issue temp_low->check_ph No heat Gently heat solution temp_low->heat Yes ph_off->check_solvent No adjust_ph Adjust pH to 7.0-8.5 ph_off->adjust_ph Yes solvent_issue->check_conc No reformulate Reformulate with aqueous solvent solvent_issue->reformulate Yes conc_high->check_reagents No dilute Dilute with more solvent conc_high->dilute Yes isolate_reagent Isolate and identify problematic reagent reagent_issue->isolate_reagent Yes end Precipitate Redissolved heat->end adjust_ph->end reformulate->end dilute->end isolate_reagent->end

References

Technical Support Center: Handling and Experimentation with Rochelle Salt Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the dehydration of Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) crystals during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Rochelle salt and why is it sensitive to environmental conditions?

A1: Rochelle salt is a double salt of tartaric acid that exhibits piezoelectricity, making it valuable in various scientific and technological applications.[1] It is a hydrated crystal, meaning it incorporates water molecules into its crystal structure. This makes it susceptible to dehydration (efflorescence) in dry environments and deliquescence (dissolving) in overly humid conditions.[2]

Q2: What are the primary environmental factors that cause Rochelle salt dehydration?

A2: The two main factors are low relative humidity and elevated temperatures.[3] Rochelle salt crystals begin to lose their water of hydration and form a white, powdery crust on their surface when the ambient relative humidity drops below 30-40%.[3] This process is accelerated in warm, dry conditions. The crystals can also decompose at moderately high temperatures, around 55°C (131°F).[1]

Q3: What are the visible signs of dehydration in Rochelle salt crystals?

A3: The most common sign of dehydration is the appearance of a white, opaque, and powdery crust on the crystal's surface.[3] This indicates that the crystal is losing its structural water, which can compromise its physical and piezoelectric properties. Over long periods, even in moderately stable conditions, white dehydrated spots can appear.[2]

Q4: Can a dehydrated Rochelle salt crystal be rehydrated?

A4: While it may be possible to dissolve the dehydrated salt and recrystallize it, the original single crystal's integrity and properties are often compromised once significant dehydration has occurred. Prevention is the most effective strategy.

Q5: What are the ideal storage conditions for Rochelle salt crystals?

A5: To prevent dehydration, Rochelle salt crystals should be stored in a tightly sealed container to protect them from ambient air. The recommended storage environment is a cool, dry place with a stable temperature, ideally around 25°C, and a relative humidity maintained above 40% but below 80% to prevent deliquescence.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with Rochelle salt crystals.

Problem: A white, powdery substance is forming on the surface of my crystal during an experiment.

  • Question: What is happening to my crystal?

    • Answer: Your crystal is dehydrating. This phenomenon, known as efflorescence, occurs when the relative humidity of the surrounding environment is too low, causing the crystal to lose its water of hydration.[3]

  • Question: What is the immediate course of action?

    • Answer: Immediately transfer the crystal to a controlled humidity environment with a relative humidity above 40%. A sealed chamber, such as a desiccator, containing a saturated salt solution that maintains a suitable humidity level is ideal.

  • Question: How can I prevent this from happening in the future?

    • Answer: Always handle and conduct experiments with Rochelle salt crystals in a controlled humidity environment. The experimental setup should be designed to maintain a relative humidity within the stable range for the crystal.

Problem: My experimental results (e.g., piezoelectric measurements) are inconsistent.

  • Question: Could crystal dehydration be the cause of my inconsistent results?

    • Answer: Yes, the piezoelectric properties of Rochelle salt are intrinsically linked to its crystal structure, which includes water molecules. Dehydration alters this structure and can lead to a significant degradation of its piezoelectric response, resulting in unreliable and inconsistent measurements.

  • Question: How can I ensure the stability of my crystal during measurements?

    • Answer: Use a gas-flow sample cell or a sealed experimental chamber where both temperature and relative humidity can be precisely controlled throughout the measurement process.[3] This will ensure the crystal remains in its stable hydrated form.

Experimental Protocols

Protocol 1: Creating a Controlled Humidity Environment for Experiments

This protocol describes how to create a stable humidity environment using saturated salt solutions in a sealed container (e.g., a desiccator) to prevent Rochelle salt dehydration.

Materials:

  • Airtight container (desiccator or sealed chamber)

  • Distilled water

  • Selected salt (see table below)

  • Beaker or dish for the salt solution

  • Hygrometer (to verify humidity)

  • Rochelle salt crystal

Methodology:

  • Select a Salt Solution: Choose a salt from the table below that will produce the desired relative humidity at your experimental temperature. For Rochelle salt, a relative humidity between 50% and 75% is generally safe.

  • Prepare the Saturated Solution: In a beaker, add the chosen salt to distilled water, stirring continuously until no more salt dissolves and a slushy mixture with excess solid salt is present.

  • Set Up the Chamber: Place the beaker with the saturated salt solution at the bottom of the airtight container.

  • Introduce the Crystal: Place your Rochelle salt crystal on a stable, non-reactive platform inside the container, ensuring it does not come into direct contact with the salt solution.

  • Seal and Equilibrate: Seal the container tightly. Allow the atmosphere inside to equilibrate for at least a few hours. You can monitor the relative humidity using a hygrometer placed inside the chamber.

  • Conduct Experiment: Once the desired humidity is stable, you can proceed with your experiment within the sealed chamber.

Data Presentation: Relative Humidity of Saturated Salt Solutions

The following table provides the equilibrium relative humidity (RH) generated by various saturated salt solutions at different temperatures. This data is crucial for selecting the appropriate salt to create a stable environment for your Rochelle salt experiments.

Temperature (°C)LiClMgCl₂K₂CO₃NaBrNaClKClKNO₃
20 11.333.143.259.175.585.194.6
25 11.332.843.257.775.384.393.6
30 11.332.443.156.275.183.692.5

This table summarizes data from various sources on humidity control using saturated salt solutions.

Visualizations

Experimental Workflow for Preventing Dehydration

experimental_workflow cluster_prep Preparation cluster_setup Chamber Setup cluster_exp Experimentation start Start select_salt Select Salt for Desired RH start->select_salt 1 prep_solution Prepare Saturated Salt Solution select_salt->prep_solution 2 place_solution Place Solution in Chamber prep_solution->place_solution 3 place_crystal Place Rochelle Salt Crystal in Chamber place_solution->place_crystal 4 seal_chamber Seal Chamber place_crystal->seal_chamber 5 equilibrate Allow Chamber to Equilibrate seal_chamber->equilibrate 6 conduct_exp Conduct Experiment equilibrate->conduct_exp 7 end End conduct_exp->end 8

Caption: Workflow for setting up a controlled humidity environment.

Troubleshooting Logic for Crystal Dehydration

troubleshooting_logic observe_crystal Observe White Powder on Crystal Surface? dehydration Dehydration (Efflorescence) is Occurring observe_crystal->dehydration Yes no_dehydration Crystal is Stable. Continue Monitoring. observe_crystal->no_dehydration No immediate_action Immediate Action: Transfer to >40% RH Controlled Environment dehydration->immediate_action prevention Future Prevention: - Use Controlled Humidity Chamber - Monitor RH During Experiments immediate_action->prevention

Caption: Troubleshooting steps for observed crystal dehydration.

References

Technical Support Center: Potassium Sodium Tartrate Tetrahydrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of potassium sodium tartrate tetrahydrate (also known as Rochelle salt).

Frequently Asked Questions (FAQs)

Q1: My potassium sodium tartrate solution is not producing any crystals. What are the potential causes and how can I fix this?

A: Failure to form crystals is a common issue, often related to insufficient supersaturation or the presence of inhibitors.

  • Supersaturation Issues: Crystallization is driven by supersaturation, a state where the solute concentration is higher than its equilibrium solubility.[1] If the solution is not supersaturated, crystals will not form.

    • Troubleshooting:

      • Increase Concentration: Slowly evaporate the solvent (water) to increase the concentration of the potassium sodium tartrate.[2] Be cautious not to evaporate too quickly, which can lead to rapid, uncontrolled nucleation.

      • Induce Supersaturation by Cooling: If you prepared the solution at an elevated temperature, ensure it has cooled sufficiently. The solubility of Rochelle salt decreases as the temperature drops, which induces supersaturation.[1]

      • Seeding: The solution might be in a metastable supersaturated state, requiring a nucleation site to initiate crystallization.[2] Introduce a "seed crystal"—a small, well-formed crystal of potassium sodium tartrate—into the solution to provide a template for growth.[3][4] Ensure the seed crystal is clean and of high quality.[5]

  • Presence of Impurities: Impurities from starting materials, such as those in baking-grade cream of tartar, can inhibit crystallization.[2] These impurities can interfere with the formation of the crystal lattice.

    • Troubleshooting:

      • Recrystallize Starting Materials: Purify your starting materials (e.g., potassium bitartrate) by recrystallizing them before the main synthesis.[4]

      • Filtration: Filter the hot, saturated solution before cooling to remove any insoluble impurities.[6] This ensures that only the desired compound remains for crystallization.

  • Formation of a Glassy Concentrate: In some cases, tartrate solutions can evaporate into a thick, glassy concentrate without crystallizing, which can be due to inhibitory impurities or the inherent properties of the salt mixture.[2] Seeding the solution is a highly recommended strategy to overcome this.[2]

Q2: The crystals I've grown are very small and numerous, not the large, single crystals I need. How can I increase the crystal size?

A: The formation of many small crystals indicates that the rate of nucleation is significantly higher than the rate of crystal growth.[1] To grow larger crystals, you need to create conditions that favor growth over nucleation.

  • Control the Cooling Rate: Rapid cooling of a saturated solution leads to high supersaturation, which promotes massive nucleation and results in many small crystals.[7][8]

    • Troubleshooting: Employ a slow and controlled cooling process. A slower cooling rate maintains a lower level of supersaturation, allowing existing crystals (or seeds) to grow larger rather than forming new nuclei.[9][10] Placing the crystallization container in a water bath can help moderate temperature fluctuations.[5]

  • Optimize Supersaturation:

    • At low supersaturation levels, crystal growth is faster than nucleation, leading to larger crystals.[1]

    • At high supersaturation levels, nucleation dominates, resulting in smaller crystals.[1]

    • Troubleshooting: Maintain a state of gentle supersaturation. This can be achieved by very slow evaporation of the solvent or a precisely controlled, gradual decrease in temperature.[11]

  • Use a Seed Crystal: Introducing a single, high-quality seed crystal into a solution that is only slightly supersaturated is the most effective method for growing a large single crystal.[5] The solute will preferentially deposit onto the existing seed crystal rather than forming new ones.

Table 1: Effect of Cooling Rate on Crystal Size
Cooling RateSupersaturation LevelPrimary MechanismResulting Crystal Size
Fast HighNucleation Dominates[1]Small, Numerous Crystals[7]
Slow LowGrowth Dominates[1][10]Large, Fewer Crystals[7]

Below is a diagram illustrating the relationship between cooling rate and the resulting crystal characteristics.

Caption: Relationship between cooling rate, supersaturation, and crystal size.

Q3: My crystals have an unusual shape or habit. What causes this and can it be controlled?

A: The crystal habit (external shape) is influenced by factors like impurities, additives, and crystallization conditions. While this compound typically forms orthorhombic crystals, deviations can occur.

  • Influence of Impurities/Additives: Even small amounts of impurities can alter the crystal habit.[12] Some ions or molecules in the solution can selectively adsorb to specific crystal faces, inhibiting their growth and causing other faces to grow more prominently, thus changing the overall shape.[12]

    • Troubleshooting: If a specific crystal habit is desired, ensure the highest purity of your reagents. Conversely, specific additives can be intentionally introduced to modify the crystal habit, though this requires empirical testing.

  • Environmental Stability: Rochelle salt is efflorescent, meaning it can lose its water of hydration in a warm, dry environment.[3] This leads to the formation of a white, dehydrated crust on the crystal surface, which damages its quality and appearance.

    • Troubleshooting: Store crystals in a controlled environment with stable temperature and humidity to prevent dehydration.[3]

Q4: I am using potassium sodium tartrate as a precipitant in protein crystallography and I'm getting salt crystals instead of protein crystals. How can I differentiate them and solve this issue?

A: It is common for the precipitant itself to crystallize under certain conditions. Differentiating between salt and protein crystals is a critical step.

  • Differentiation Methods:

    • Visual Inspection: Salt crystals often appear as sharp-edged, geometrically regular shapes and can form quickly. Protein crystals may have a softer appearance and take longer to grow. However, visual inspection can be misleading.

    • Control Experiment: Set up a crystallization drop containing only the buffer and precipitant (potassium sodium tartrate and PEG), without any protein.[13] If crystals form in this control drop, they are salt crystals.

    • Staining: A drop of Coomassie blue dye can be added to the crystal drop. Protein crystals will absorb the dye and turn blue, while salt crystals will not.[13]

    • X-ray Diffraction: The definitive method is to test the crystals with X-ray diffraction. Protein crystals will diffract to a certain resolution, while salt crystals will produce a different and typically simpler diffraction pattern.[13]

  • Troubleshooting:

    • Adjust Concentrations: If you are getting salt crystals, the concentration of potassium sodium tartrate might be too high. Try lowering its concentration in your screening conditions.

    • Dialysis: If your protein stock contains other salts (e.g., phosphates from purification buffers), they can contribute to unwanted salt crystal formation. Consider dialyzing your protein into a low-salt buffer before setting up crystallization trials.[13]

Experimental Protocols

Protocol 1: Synthesis and Crystallization of this compound

This protocol describes the synthesis from common laboratory reagents, followed by crystallization.

  • Materials:

    • Potassium bitartrate (B1229483) (Cream of Tartar)[6]

    • Sodium carbonate (Washing Soda)[6][14] or Sodium bicarbonate (Baking Soda)[11]

    • Distilled water[6]

    • Beakers, heating source (hot plate or alcohol lamp), stirring rod, filter paper, and funnel.[6][14]

  • Methodology:

    • Dissolve Reactants: In a beaker, dissolve potassium bitartrate in distilled water. A common ratio is 2.05g of potassium bitartrate and 1.16g of sodium carbonate in 25 mL of water.[6]

    • Heat the Mixture: Gently heat the solution to approximately 65-70°C while stirring continuously.[6]

    • Neutralization: Slowly add sodium carbonate (or bicarbonate) in small portions. The solution will fizz as carbon dioxide is released.[11][14] Continue adding until the fizzing stops, which indicates the reaction is complete and the solution should become clear.[6]

    • Hot Filtration: Quickly filter the hot solution through filter paper to remove any unreacted solids or impurities.[6] This step is crucial for obtaining clear crystals.

    • Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly and undisturbed to room temperature. For faster results, the container can be placed in a refrigerator.[14] Crystals should form as the solution cools.

    • Harvesting: Once a sufficient crop of crystals has formed, carefully pour off the remaining solution (mother liquor) and transfer the crystals to a dry filter paper to air dry.[14]

Below is a workflow diagram for the synthesis and crystallization process.

SynthesisWorkflow node_dissolve 1. Dissolve Reactants (Potassium Bitartrate + Water) node_heat 2. Heat Mixture (~65-70°C) node_dissolve->node_heat node_neutralize 3. Add Sodium Carbonate (Wait for fizzing to stop) node_heat->node_neutralize node_filter 4. Hot Filtration (Remove impurities) node_neutralize->node_filter node_cool 5. Slow Cooling (Induce crystallization) node_filter->node_cool node_harvest 6. Harvest & Dry Crystals node_cool->node_harvest

Caption: Experimental workflow for Rochelle salt synthesis and crystallization.

Troubleshooting Guide

This flowchart provides a logical path for troubleshooting common crystallization problems.

TroubleshootingFlowchart start Start: Crystallization Issue q1 Are crystals forming? start->q1 no_crystals Problem: No Crystals q1->no_crystals No yes_crystals Problem: Poor Crystal Quality q1->yes_crystals Yes check_ss Is solution supersaturated? (Evaporate solvent or cool further) no_crystals->check_ss add_seed Add a seed crystal check_ss->add_seed check_purity Are reagents pure? (Recrystallize starting materials) add_seed->check_purity end Goal: High-Quality Crystals check_purity->end q2 Are crystals too small? yes_crystals->q2 slow_cooling Slow down the cooling rate q2->slow_cooling Yes q3 Is crystal shape/clarity poor? q2->q3 No use_seed Use a single seed crystal slow_cooling->use_seed use_seed->end check_impurities Check for impurities (Filter hot solution) q3->check_impurities Yes q3->end No control_env Control environment (Prevent dehydration) check_impurities->control_env control_env->end

Caption: Troubleshooting flowchart for potassium sodium tartrate crystallization.

References

Technical Support Center: Optimizing Rochelle Salt Crystal Diffraction Quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the diffraction quality of crystals grown with Rochelle salt (Potassium Sodium Tartrate Tetrahydrate).

Troubleshooting Guide

This guide addresses common issues encountered during the growth of Rochelle salt crystals for diffraction studies.

Issue IDProblemPotential CausesSuggested Solutions
RS-C-01 No crystal formation or very slow growth. - Solution is not supersaturated. - Insufficient evaporation. - Temperature is too high, increasing solubility.- Increase the concentration of the Rochelle salt solution. A saturated solution at room temperature (20°C) is approximately 63 g/100 ml. For growth by cooling, a good starting point is dissolving 90-100 grams per 100 grams of water at a higher temperature. - Ensure the container is not sealed too tightly to allow for slow evaporation. - If using cooling crystallization, ensure the temperature is being lowered appropriately.
RS-C-02 Formation of many small, needle-like, or poor-quality crystals. - Supersaturation level is too high, leading to rapid nucleation. - Rapid cooling of the solution. - Presence of impurities or dust particles acting as nucleation sites. - Mechanical disturbances.- Reduce the initial supersaturation level. - Slow down the cooling rate. A gradual temperature decrease of around 0.5-1°C per day is often effective. - Filter the solution using a fine filter paper (e.g., 0.22 µm) to remove impurities. - Grow crystals in a vibration-free environment.
RS-C-03 Formation of opaque or cloudy crystals. - Inclusions of mother liquor within the crystal lattice due to rapid growth. - Presence of impurities that get incorporated into the crystal. - Spontaneous crystallization of impurities.- Decrease the supersaturation to slow down the growth rate. - Purify the starting materials (e.g., recrystallize the Rochelle salt). - Use highly purified water (e.g., deionized or distilled).
RS-C-04 Crystals exhibit cracking or fracturing. - Thermal shock from rapid temperature changes. - Mechanical stress during handling.- Avoid sudden changes in temperature when moving the crystallization setup. - Handle crystals with care, using soft tools like nylon loops.
RS-D-01 Broad or split diffraction peaks. - High mosaicity due to lattice defects. - Presence of multiple crystal domains. - Mechanical stress introduced during crystal mounting. - Crystal dehydration.- Optimize growth conditions to be as slow and stable as possible. - Use a well-formed single seed crystal for growth. - Mount the crystal carefully, ensuring it is not under mechanical stress. - Maintain a stable humidity environment during mounting and data collection. A relative humidity of 60-70% has been used successfully.[1]
RS-D-02 Weak diffraction intensity. - Small crystal size. - Poor crystal quality with a high degree of disorder. - X-ray damage to the crystal.- Aim for larger, well-formed single crystals by optimizing the growth process. - Improve crystal quality by slowing down the growth rate and ensuring solution purity. - Use appropriate X-ray exposure times and consider cryo-cooling to mitigate radiation damage.
RS-D-03 Anisotropic diffraction. - Preferential growth in certain crystallographic directions leading to an irregular shape. - Internal strain within the crystal.- Control the crystal morphology by adjusting growth parameters such as temperature and supersaturation. - Annealing the crystal by briefly warming it before re-cooling might help relieve strain.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for growing high-quality Rochelle salt crystals?

While the literature does not provide a definitive optimal pH value directly correlated with diffraction quality, a slightly alkaline solution is often recommended. A patent for growing large, clear crystals suggests making the solution slightly alkaline with sodium or potassium hydroxide (B78521) to a normality of about 0.1 to 0.15.[2] It is advisable to start with a neutral to slightly alkaline pH and optimize based on experimental results.

2. How critical is temperature control during crystal growth?

Temperature control is highly critical. The solubility of Rochelle salt is temperature-dependent, and stable temperatures are necessary for controlled, slow growth, which is essential for high-quality crystals. Fluctuations in temperature can lead to rapid changes in supersaturation, causing defects, inclusions, and poor diffraction. For cooling crystallization, a slow, programmed cooling rate is crucial.

3. What is the best method for preparing a supersaturated solution?

A common method is to dissolve Rochelle salt in distilled or deionized water at an elevated temperature (e.g., 50-60°C) until no more salt dissolves, ensuring a saturated solution at that temperature. The solution should then be filtered while hot to remove any undissolved particles and impurities. As this solution cools to room temperature, it will become supersaturated. For example, 19.5 g of Rochelle salt can be dissolved in 15 ml of distilled water at 60°C (333 K) to create a suitable supersaturated solution for seeding upon cooling.[1]

4. How do I select and use a seed crystal effectively?

Select a small, well-formed, transparent single crystal with clear facets. The seed crystal should be free of any visible defects. To use it, suspend it in a slightly supersaturated solution using a thin thread (e.g., a human hair or nylon). The seed should be positioned in the middle of the solution, away from the container walls and bottom, to allow for uniform growth.

5. How can I prevent my crystals from dehydrating during handling and mounting?

Rochelle salt crystals are efflorescent and can lose water of hydration in a dry environment, which degrades their quality. It is important to handle them in a controlled humidity environment. For X-ray diffraction experiments, a gas-flow sample cell that controls both temperature and relative humidity can be used to maintain crystal stability.[1] A relative humidity in the range of 60-70% at 308 K has been shown to be effective.[1]

Experimental Protocols

Protocol 1: Slow Evaporation Method for Rochelle Salt Crystal Growth

This protocol is suitable for growing high-quality single crystals at a constant temperature.

Materials:

  • Rochelle Salt (this compound)

  • Distilled or deionized water

  • Beaker

  • Stirring rod

  • Hot plate with magnetic stirrer

  • Filter paper (0.22 µm) and funnel

  • Crystallization dish or beaker

  • Thread (nylon or human hair)

  • Parafilm

Procedure:

  • Prepare a Saturated Solution:

    • At room temperature (e.g., 20°C), prepare a saturated solution by dissolving Rochelle salt in water until a small amount of undissolved solid remains. The solubility at 20°C is approximately 63 g per 100 ml of water.

    • Gently heat the solution while stirring to dissolve a slightly larger amount of salt, then allow it to cool back to room temperature.

  • Filter the Solution:

    • Filter the saturated solution through a 0.22 µm filter paper to remove any dust, impurities, and undissolved salt particles.

  • Prepare the Crystallization Vessel:

    • Pour the filtered solution into a clean crystallization dish or beaker.

    • Cover the vessel with parafilm and poke a few small holes in it to allow for slow evaporation.

  • Introduce a Seed Crystal (Optional but Recommended):

    • Select a small, high-quality seed crystal.

    • Tie the seed crystal to a thin thread and suspend it in the solution. Ensure the seed is fully submerged and not touching the sides or bottom of the container.

  • Incubation:

    • Place the crystallization vessel in a location with a stable temperature and minimal vibrations.

    • Allow the solvent to evaporate slowly over several days to weeks. Monitor the crystal growth periodically.

Protocol 2: Slow Cooling Method for Rochelle Salt Crystal Growth

This protocol is effective for growing larger crystals in a shorter period compared to slow evaporation.

Materials:

  • Rochelle Salt (this compound)

  • Distilled or deionized water

  • Beaker or flask

  • Hot plate with magnetic stirrer

  • Programmable water bath or a well-insulated container

  • Filter paper (0.22 µm) and funnel

  • Seed crystal and thread

Procedure:

  • Prepare a Supersaturated Solution:

    • Prepare a solution saturated at a temperature above room temperature. For example, dissolve approximately 90-100 g of Rochelle salt per 100 g of water at 50°C.[3]

    • Ensure all the salt is completely dissolved.

  • Filter the Hot Solution:

    • Quickly filter the hot solution through a 0.22 µm filter paper into a pre-warmed crystallization vessel to remove impurities.

  • Introduce a Seed Crystal:

    • Allow the solution to cool slightly below the saturation temperature.

    • Introduce a seed crystal suspended by a thread into the solution.

  • Controlled Cooling:

    • Place the crystallization vessel in a programmable water bath or a well-insulated container to ensure slow cooling.

    • A typical cooling rate is between 0.1°C and 1.0°C per day. A patent describes dropping the temperature from about 37°C to 22°C over 18 days.[2]

  • Crystal Harvesting:

    • Once the crystal has reached the desired size, carefully remove it from the solution.

    • Gently dry the crystal with a filter paper.

Quantitative Data

Solubility of Rochelle Salt in Water

The solubility of Rochelle salt increases with temperature. This data is crucial for preparing supersaturated solutions for crystal growth.

Temperature (°C)Solubility (g / 100 g H₂O)
026
1041
2063
3090
40125

Note: Data is approximate and compiled from various sources. It is recommended to experimentally verify the saturation point for your specific conditions.

Parameters for High-Quality Diffraction Data Collection

The following parameters were used in a study that yielded high-quality synchrotron X-ray diffraction data for a Rochelle salt crystal.[1]

ParameterValue
Crystal Growth Method Seeding and slow cooling of a supersaturated solution
Solution Composition 19.5 g Rochelle salt in 15 ml distilled water
Initial Temperature 60 °C (333 K)
Data Collection Temperature 34.85 °C (308 K)
Relative Humidity 60-70%
X-ray Wavelength 0.60097 Å
Refinement R(int) 0.0123
Final R₁(all) 0.0371

Visualizations

Experimental Workflow for Rochelle Salt Crystallization

experimental_workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_analysis Analysis dissolve Dissolve Rochelle Salt in Distilled Water heat Heat to Increase Solubility dissolve->heat filter Filter Hot Solution heat->filter seed Introduce Seed Crystal filter->seed evap Slow Evaporation filter->evap cool Controlled Cooling harvest Harvest Crystal cool->harvest seed->cool evap->harvest mount Mount for Diffraction harvest->mount diffract X-ray Diffraction mount->diffract

Caption: Workflow for Rochelle salt crystallization and analysis.

Troubleshooting Logic for Poor Crystal Quality

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Crystal Quality (e.g., small, cloudy, needle-like) supersaturation High Supersaturation start->supersaturation cooling Rapid Cooling start->cooling impurities Impurities Present start->impurities reduce_conc Lower Solution Concentration supersaturation->reduce_conc slow_cool Decrease Cooling Rate cooling->slow_cool filter_sol Filter Solution (0.22 µm) impurities->filter_sol recrystallize Recrystallize Starting Material impurities->recrystallize

Caption: Troubleshooting common causes of poor crystal quality.

References

Technical Support Center: Managing pH Stability with Potassium Sodium Tartrate Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium sodium tartrate buffer systems.

Frequently Asked Questions (FAQs)

1. How do I prepare a potassium sodium tartrate buffer to a specific pH?

To prepare a potassium sodium tartrate buffer, you will typically use tartaric acid and its salt, potassium sodium tartrate (also known as Rochelle salt). The final pH of the buffer is dependent on the ratio of the acid to its conjugate base.

A common method involves preparing stock solutions of tartaric acid and potassium sodium tartrate at the same molar concentration (e.g., 0.1 M) and then mixing them in appropriate volumes until the desired pH is achieved.[1] For example, mixing equal volumes of 0.1 M tartaric acid and 0.1 M potassium sodium tartrate will result in a pH close to the first pKa of tartaric acid, which is approximately 2.9.[1] You can then adjust the pH by adding small amounts of a strong acid (like HCl) or a strong base (like NaOH) as needed.[1]

2. What are the key factors that influence the stability and buffering capacity of my potassium sodium tartrate buffer?

Several factors can impact the performance of your buffer:

  • Concentration: The buffering capacity is directly proportional to the absolute concentrations of the conjugate acid and base.[2] Higher concentrations provide greater resistance to pH changes.

  • pH and pKa: A buffer is most effective at a pH close to its pKa. Tartaric acid is a diprotic acid with two pKa values (pKa1 ≈ 2.9 and pKa2 ≈ 4.4), meaning it has optimal buffering capacity in these pH ranges.[3]

  • Temperature: The pKa of an acid is temperature-dependent, which means the pH of your buffer can shift with temperature changes.[2] It is crucial to standardize the temperature at which you prepare and use the buffer.

  • Ionic Strength: The presence of other salts in your solution can affect the activity of the buffer components, potentially altering the pH.

3. My potassium sodium tartrate buffer shows precipitation upon storage, especially at low temperatures. What is causing this and how can I prevent it?

Precipitation, often in the form of crystalline deposits, is a common issue with tartrate buffers, particularly at colder temperatures.[4][5][6] This is due to the supersaturation of potassium bitartrate (B1229483) (KHT), which becomes less soluble as the temperature decreases.[6]

To prevent precipitation:

  • Cold Stabilization: One method is to intentionally chill the buffer solution to a low temperature (e.g., 0-4°C) for a period of time to force the precipitation of excess tartrates.[4][6] The precipitate can then be removed by filtration, resulting in a more stable solution at lower temperatures.

  • Use of Additives: In some applications, protective colloids or crystallization inhibitors can be added to prevent tartrate precipitation.[5][6]

  • Adjusting Concentration: Lowering the overall concentration of the buffer components can also help to prevent supersaturation.

4. I am observing microbial growth in my potassium sodium tartrate buffer. How can I avoid this contamination?

Potassium sodium tartrate can serve as a carbon source for microbial growth. To prevent contamination:

  • Sterilization: Whenever possible, sterilize the buffer solution after preparation, for example, by filtration through a 0.22 µm filter.

  • Proper Storage: Store the buffer in a sterile container at a low temperature (e.g., 4°C) to inhibit microbial growth.

  • Addition of Preservatives: For long-term storage, consider adding a suitable antimicrobial agent, ensuring it does not interfere with your downstream applications. For example, potassium sorbate (B1223678) is sometimes used as a preservative.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
pH Drift Over Time - Microbial contamination- Absorption of atmospheric CO2 (for alkaline buffers)- Temperature fluctuations- Sterilize the buffer and store it properly.- Keep the buffer container tightly sealed.- Prepare fresh buffer regularly.- Control the temperature during experiments.
Precipitate Formation - Supersaturation of tartrate salts, especially at low temperatures- Incompatibility with other solution components- Perform cold stabilization and filter the buffer.- Reduce the buffer concentration.- Ensure compatibility with all components of your experimental system.[8]
Poor Buffering Capacity - Buffer pH is far from the pKa values of tartaric acid- Insufficient buffer concentration- Adjust the buffer pH to be closer to 2.9 or 4.4.- Increase the molar concentration of the buffer components.[2]
Inconsistent Experimental Results - Inaccurate initial pH measurement- Buffer instability- Calibrate your pH meter with standard buffer solutions before use.- Prepare fresh buffer for critical experiments.- Follow the recommendations for preventing pH drift and precipitation.

Experimental Protocols

Protocol: Preparation of a 0.1 M Potassium Sodium Tartrate Buffer (pH ≈ 4.0)

Materials:

  • Tartaric Acid (M.W. 150.09 g/mol )

  • Potassium Sodium Tartrate Tetrahydrate (M.W. 282.22 g/mol )

  • Deionized Water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

Procedure:

  • Prepare a 0.1 M Tartaric Acid Stock Solution: Dissolve 15.01 g of tartaric acid in deionized water and bring the final volume to 1 L in a volumetric flask.

  • Prepare a 0.1 M Potassium Sodium Tartrate Stock Solution: Dissolve 28.22 g of this compound in deionized water and bring the final volume to 1 L in a volumetric flask.[9]

  • Mix the Stock Solutions: Start by mixing a volume of the potassium sodium tartrate solution with a smaller volume of the tartaric acid solution. The exact ratio will depend on the desired final pH. For a pH around 4.0, you will need a higher proportion of the potassium sodium tartrate solution.

  • Monitor and Adjust pH: Place the mixed solution on a stir plate and immerse a calibrated pH electrode. Slowly add the tartaric acid stock solution while monitoring the pH.

  • Fine-Tune the pH: Once you are close to the target pH, use 0.1 M NaOH or 0.1 M HCl to make fine adjustments until the desired pH of 4.0 is reached.

  • Final Volume: Bring the buffer to the final desired volume with deionized water.

  • Storage: Store the buffer in a clean, sealed container at 4°C.

Protocol: Cold Stability Test for Tartrate Buffers

This test helps to determine the likelihood of tartrate precipitation at low temperatures.

Materials:

  • Potassium sodium tartrate buffer solution

  • 0.45 µm syringe filter

  • Clear glass bottle with a cap

  • Refrigerator or cold bath capable of maintaining a constant temperature (e.g., 4°C or 0°C)

Procedure:

  • Filter approximately 100 mL of the buffer solution through a 0.45 µm syringe filter to remove any existing microcrystals.[4]

  • Pour the filtered sample into a clean, clear glass bottle and seal it.

  • Place the bottle in the coldest part of a refrigerator or in a temperature-controlled bath set to the desired test temperature (e.g., 4°C).[4]

  • Store the sample undisturbed for a set period, typically 3-7 days.[4]

  • After the incubation period, carefully remove the bottle without agitating the contents.

  • Invert the bottle and hold it up to a bright light source to visually inspect for any crystalline precipitate.[4]

  • The absence of crystals indicates that the buffer is stable at the tested temperature. The presence of crystals suggests that the buffer is prone to precipitation and may require further treatment like cold stabilization.[4]

Visualizations

Buffer_Preparation_Workflow cluster_preparation Stock Solution Preparation cluster_mixing Buffer Formulation cluster_final Finalization prep_acid Prepare 0.1 M Tartaric Acid mix Mix Stock Solutions prep_acid->mix prep_salt Prepare 0.1 M Potassium Sodium Tartrate prep_salt->mix measure_ph Measure pH mix->measure_ph adjust_ph Adjust pH with NaOH or HCl measure_ph->adjust_ph pH not at target final_vol Bring to Final Volume measure_ph->final_vol pH at target adjust_ph->measure_ph storage Store at 4°C final_vol->storage

Caption: Workflow for preparing a potassium sodium tartrate buffer.

Troubleshooting_Logic cluster_issues Identify the Problem cluster_solutions Implement Solutions start Issue with Buffer? ph_drift pH Instability start->ph_drift precipitate Precipitation start->precipitate poor_buffering Poor Buffering start->poor_buffering solution_ph Check for Contamination Verify Temperature Prepare Fresh Buffer ph_drift->solution_ph solution_precipitate Cold Stabilize & Filter Adjust Concentration precipitate->solution_precipitate solution_buffering Adjust pH closer to pKa Increase Concentration poor_buffering->solution_buffering

Caption: A logical flow for troubleshooting common buffer issues.

References

Avoiding emulsion formation in organic extractions with Rochelle salt

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Emulsion Formation

Persistent emulsions during organic extractions can be a significant challenge, leading to poor separation and loss of product. This guide provides a systematic approach to troubleshooting and resolving emulsions, with a particular focus on the application of Rochelle salt (potassium sodium tartrate).

Initial Assessment: Identifying the Cause of Emulsion

Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as microscopic droplets.[1] They are often stabilized by surfactants or fine solid particles at the interface between the two liquid phases.[2][3] Common causes in a laboratory setting include:

  • High-shear mixing: Vigorous shaking of the separatory funnel can readily lead to the formation of emulsions.[2]

  • Presence of surfactants: Phospholipids, fatty acids, and other amphiphilic molecules present in the reaction mixture can act as emulsifying agents.[2]

  • Insoluble byproducts: Finely divided solid byproducts, particularly metal salts, can stabilize emulsions. This is common in workups of reactions involving metal hydrides like Lithium Aluminum Hydride (LAH) or Diisobutylaluminum Hydride (DIBAL-H).

  • High concentration of dissolved substances: This can alter the physical properties of the phases, making them more prone to emulsification.

Troubleshooting Workflow

If an emulsion has formed, follow these steps to resolve it. If you are working with a reaction known to produce emulsions, proactive measures from the "Prevention" section are recommended.

G cluster_0 Emulsion Troubleshooting Workflow start Emulsion Formed patience Allow to Stand (15-30 min) start->patience First Step gentle_swirl Gentle Swirling patience->gentle_swirl If no separation success Phases Separated patience->success Separation occurs add_brine Add Saturated NaCl (Brine) gentle_swirl->add_brine If emulsion persists gentle_swirl->success Separation occurs add_rochelle Add Saturated Rochelle Salt Solution add_brine->add_rochelle If brine is ineffective (especially with metal salts) add_brine->success Separation occurs heating Gentle Heating add_rochelle->heating If still emulsified add_rochelle->success Separation occurs filtration Filter through Celite or Glass Wool heating->filtration For stubborn cases heating->success Separation occurs centrifugation Centrifugation filtration->centrifugation Last resort filtration->success Separation occurs centrifugation->success Separation occurs fail Consult Senior Chemist centrifugation->fail If all else fails G cluster_1 Mechanism of Rochelle Salt in Al-Hydride Workups cluster_2 Without Rochelle Salt cluster_3 With Rochelle Salt reaction Reaction Mixture (Product + Al-species) quench Add Saturated Rochelle Salt Solution reaction->quench al_hydroxide Formation of Al(OH)3 Gel quench->al_hydroxide Path A chelation Chelation of Al³⁺ by Tartrate quench->chelation Path B emulsion Stable Emulsion al_hydroxide->emulsion clean_separation Clean Phase Separation emulsion->clean_separation Difficult Separation soluble_complex Water-Soluble Al-Tartrate Complex chelation->soluble_complex soluble_complex->clean_separation

References

Technical Support Center: Potassium Sodium Tartrate in Analytical Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the purity of potassium sodium tartrate for its use in analytical reagents. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for analytical grade potassium sodium tartrate?

A1: Analytical grade potassium sodium tartrate, also known as Rochelle salt, must adhere to stringent purity standards set by organizations like the American Chemical Society (ACS) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7] Key specifications typically include a high assay value (usually between 99.0% and 102.0% on an anhydrous basis) and strict limits on various impurities.[1][8][9][10]

Q2: What are the common impurities found in potassium sodium tartrate and why are they a concern?

A2: Common impurities can include heavy metals (like lead), ammonia (B1221849), chloride, phosphate, and sulfate.[2][3][9] These impurities can interfere with analytical tests. For instance, heavy metals can act as catalysts or inhibitors in enzymatic reactions, while excess ammonia can affect pH-sensitive assays.

Q3: How does the purity of potassium sodium tartrate affect the performance of Fehling's solution?

A3: The purity of potassium sodium tartrate is crucial for the stability and reactivity of Fehling's solution, which is used to differentiate between reducing and non-reducing sugars.[11][12][13] The tartrate acts as a chelating agent for copper(II) ions, keeping them in solution under alkaline conditions.[14][15] If the tartrate is impure, the copper complex may not form correctly, leading to the precipitation of copper(II) hydroxide (B78521) and a loss of reagent activity.[11][14][15]

Q4: What is the role of potassium sodium tartrate in the Biuret test for proteins?

A4: In the Biuret test, potassium sodium tartrate is used to stabilize the copper(II) ions in an alkaline solution, preventing their precipitation as copper hydroxide.[16][17][18] This allows the copper ions to react with the peptide bonds in proteins, forming a characteristic purple-colored complex for quantification.[16][17] Impurities in the tartrate can interfere with this reaction, leading to inaccurate protein measurements.

Q5: How should analytical grade potassium sodium tartrate be stored?

A5: Potassium sodium tartrate should be stored in tightly sealed containers in a cool, dry place.[1] It is a tetrahydrate salt and can be susceptible to changes in humidity, which may affect its water content and overall purity.

Troubleshooting Guides

Issue 1: Inconsistent or incorrect results with Fehling's Test
Symptom Possible Cause Troubleshooting Step
Fehling's solution is cloudy or forms a precipitate before adding the sample. 1. Impure potassium sodium tartrate. 2. The two solutions (Fehling's A and B) were mixed prematurely and have decomposed.[11][14]1. Verify the purity of the potassium sodium tartrate used to prepare Fehling's B solution. 2. Always prepare the final Fehling's solution fresh by mixing equal volumes of Fehling's A and Fehling's B just before use.[12][14]
Negative or weak positive result with a known reducing sugar. 1. Degraded Fehling's solution due to impure tartrate. 2. Incorrect pH of the final solution.1. Prepare fresh Fehling's solution using high-purity reagents. 2. Ensure the sodium hydroxide in Fehling's B provides a sufficiently alkaline environment for the reaction.
False positive result. Contamination of the potassium sodium tartrate or other reagents with reducing substances.Test each reagent individually for reactivity with Fehling's solution.
Issue 2: Inaccurate protein quantification with the Biuret Test
Symptom Possible Cause Troubleshooting Step
The Biuret reagent is turbid or forms a precipitate. Impurities in the potassium sodium tartrate are interfering with the chelation of copper ions.[19]Prepare a fresh Biuret reagent using analytical grade potassium sodium tartrate and other high-purity components.
Low color development, leading to underestimation of protein concentration. 1. Insufficiently alkaline conditions. 2. Interference from substances in the sample or impurities in the tartrate.1. Check the concentration of sodium hydroxide in the reagent. 2. Run a blank with all reagent components to check for background color. Consider sample dialysis if interfering substances are suspected.
High background absorbance. Contamination of the potassium sodium tartrate with substances that absorb at the measurement wavelength (540 nm).Measure the absorbance of the Biuret reagent alone. If high, replace the potassium sodium tartrate.

Data Presentation

Table 1: Purity Specifications for Analytical Grade Potassium Sodium Tartrate

Parameter ACS Grade Specification [2][3][9]USP Grade Specification [1][4][8]
Assay (anhydrous basis) 99.0 - 102.0%99.0 - 102.0%
pH of 5% solution 7.0 - 8.5-
Insoluble Matter ≤ 0.005%-
Chloride (Cl) ≤ 0.001%-
Phosphate (PO₄) ≤ 0.002%-
Sulfate (SO₄) ≤ 0.005%-
Ammonium (NH₄) ≤ 0.002%No noticeable odor of ammonia
Heavy Metals (as Pb) ≤ 5 ppm≤ 0.001%
Iron (Fe) ≤ 0.001%-
Calcium (Ca) ≤ 0.005%-
Water Content -21.0 - 27.0%

Experimental Protocols

Protocol 1: Assay of Potassium Sodium Tartrate (based on USP)

This method determines the purity of potassium sodium tartrate by igniting the salt and then titrating the resulting alkaline residue.[1]

Materials:

  • Potassium Sodium Tartrate sample

  • Porcelain crucible

  • Muffle furnace or Bunsen burner

  • Glass beaker

  • Glass rod

  • 0.5 N Sulfuric acid VS (Volumetric Solution)

  • 0.5 N Sodium hydroxide VS

  • Methyl red-methylene blue TS (Test Solution)

  • Hot plate

  • Filter paper

Procedure:

  • Accurately weigh about 2 g of Potassium Sodium Tartrate in a tared porcelain crucible.

  • Gently ignite the sample until it is thoroughly carbonized.

  • Cool the crucible and place it in a glass beaker.

  • Break up the carbonized mass with a glass rod.

  • Add 50 mL of water and 50.0 mL of 0.5 N sulfuric acid VS.

  • Cover the beaker and boil the solution for 30 minutes.

  • Filter the solution and wash the filter paper with hot water until the last washing is neutral to litmus (B1172312) paper.

  • Cool the combined filtrate and washings.

  • Add methyl red-methylene blue TS as an indicator.

  • Titrate the excess acid with 0.5 N sodium hydroxide VS.

  • Perform a blank determination.

Calculation: Each mL of 0.5 N sulfuric acid is equivalent to 52.54 mg of C₄H₄KNaO₆.[1]

Protocol 2: Limit Test for Heavy Metals (based on USP Method II)

This test is to ensure that the level of heavy metal impurities is below the specified limit.[1]

Materials:

  • Potassium Sodium Tartrate sample

  • Standard lead solution (10 µg/mL Pb)

  • Acetic acid

  • Ammonia TS

  • Hydrochloric acid

  • Hydrogen sulfide (B99878) TS

  • Nessler tubes

Procedure:

  • Test Preparation: Dissolve 2 g of the potassium sodium tartrate in 25 mL of water.

  • Standard Preparation: Pipette 2.0 mL of the standard lead solution into a Nessler tube and dilute with water to 25 mL.

  • Monitor Preparation: Prepare a monitor solution as directed for the standard preparation, but add 2 g of the substance under test.

  • Adjust the pH of all three solutions to between 3.0 and 4.0 with acetic acid or ammonia TS.

  • Dilute with water to 40 mL and mix.

  • To each tube, add 10 mL of freshly prepared hydrogen sulfide TS, mix, and allow to stand for 5 minutes.

  • Observe the color of the solutions by looking down through the tubes against a white background.

Interpretation: The color of the Test Preparation is not darker than that of the Standard Preparation, and the color of the Monitor Preparation is equal to or darker than that of the Standard Preparation.[1]

Visualizations

Purity_Considerations_Workflow cluster_0 Start: New Batch of Potassium Sodium Tartrate cluster_1 Quality Control Testing cluster_2 Decision cluster_3 Disposition Receive_Batch Receive New Batch Assay Assay for Purity (99.0-102.0%) Receive_Batch->Assay Sample Impurities Test for Impurities (Heavy Metals, etc.) Receive_Batch->Impurities Sample Physical_Tests Physical Tests (pH, Insoluble Matter) Receive_Batch->Physical_Tests Sample Evaluation Evaluate Against Specifications Assay->Evaluation Impurities->Evaluation Physical_Tests->Evaluation Pass Release for Use in Analytical Reagents Evaluation->Pass Meets Specs Fail Reject Batch Evaluation->Fail Does Not Meet Specs

Caption: Workflow for qualifying a new batch of potassium sodium tartrate.

Fehling_Test_Troubleshooting Start Inconsistent Fehling's Test Results Check_Reagent_Appearance Is the freshly mixed Fehling's solution clear and deep blue? Start->Check_Reagent_Appearance Cloudy_Reagent Reagent is cloudy or has a precipitate. Check_Reagent_Appearance->Cloudy_Reagent No Clear_Reagent Reagent is clear. Check_Reagent_Appearance->Clear_Reagent Yes Decomposition Possible decomposition. Prepare fresh Fehling's A and B with high-purity reagents. Cloudy_Reagent->Decomposition Check_Control Does a positive control (e.g., glucose solution) give a red precipitate upon heating? Clear_Reagent->Check_Control Control_Fails Positive control fails. Check_Control->Control_Fails No Control_Passes Positive control passes. Check_Control->Control_Passes Yes Reagent_Inactive Reagent is likely inactive. Verify purity of all components, especially potassium sodium tartrate. Control_Fails->Reagent_Inactive Sample_Issue Issue is likely with the sample. Check for interfering substances or incorrect sample preparation. Control_Passes->Sample_Issue

Caption: Troubleshooting decision tree for Fehling's Test.

References

Temperature and humidity control for storing potassium sodium tartrate tetrahydrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper temperature and humidity control for storing potassium sodium tartrate tetrahydrate. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the integrity of the compound during their experiments.

Storage Condition Summary

Proper storage is critical to ensure the stability and purity of this compound. The following table summarizes the recommended storage conditions based on safety data sheets and technical documentation.

ParameterRecommended ConditionNotes
Temperature 15°C to 25°C (59°F to 77°F)[1]Some sources suggest a broader range of 5°C to 30°C (41°F to 86°F)[2][3]. Avoid excessive heat[4].
Relative Humidity Store in a dry place[1][5].Crystals may dehydrate at relative humidity below 30% and dissolve above 84%[6].
Container Tightly closed container[5][7][8][9][10].Protect from moisture and air contact[5].
Light Store away from direct sunlight[5][7].
Ventilation Store in a well-ventilated place[5][7][8].

Troubleshooting Guide

This guide addresses common issues that may arise from improper storage of this compound.

Issue Possible Cause Recommended Action
Caking or clumping of the crystalline powder. Exposure to high humidity.Transfer the product to a desiccator with a suitable drying agent to remove excess moisture. Ensure the storage container is sealed tightly.
Change in physical appearance (e.g., loss of crystallinity, becoming opaque). Dehydration due to low humidity or exposure to elevated temperatures.Verify storage temperature and humidity. If dehydration is suspected, the material may not be suitable for all applications. Consider requalifying the material.
Difficulty dissolving the salt or unexpected pH of the solution. Degradation of the compound or presence of impurities.Review storage history. If the material has been exposed to temperatures above 100°C, decomposition may have occurred[1]. The pH of a 5% solution should be between 6.5 and 8.5[11].
Inconsistent experimental results. Inconsistent water content of the hydrate.Ensure consistent storage conditions. For sensitive applications, consider performing a loss on drying test to determine the exact water content before use.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for storing this compound?

A1: The recommended storage temperature is between 15°C and 25°C (59°F to 77°F)[1]. While some sources indicate a wider acceptable range, maintaining this narrower range is optimal for long-term stability.

Q2: How critical is humidity control for this compound?

A2: Humidity control is very important. This compound crystals can lose water of hydration (dehydrate) when the relative humidity is below approximately 30% and can absorb moisture and dissolve at relative humidities above 84%[6]. Therefore, it is crucial to store it in a dry place within a tightly sealed container[1][5].

Q3: What are the signs of degradation or instability?

A3: Signs of degradation can include a change in the physical appearance of the crystals (e.g., from clear to opaque), caking or clumping, and a noticeable change in solubility or the pH of a prepared solution. The material is stable under normal storage conditions but can decompose at elevated temperatures[1].

Q4: Can I store this compound in a refrigerator?

A4: While refrigeration (typically 2°C to 8°C) is within the broader acceptable storage range mentioned by some sources, it is important to ensure the container is tightly sealed to prevent condensation when it is removed and brought to room temperature. The recommended range of 15°C to 25°C is generally preferred[1].

Q5: What happens if the compound is exposed to high temperatures?

A5: Exposure to high temperatures can lead to the loss of water of hydration. The first dehydration step, the loss of one water molecule, occurs between 29.41°C and 71.35°C[12]. Decomposition begins at temperatures above 100°C[1].

Q6: What materials are incompatible with this compound?

A6: It can react violently with strong oxidizing agents[1]. It is important to avoid storing it with such chemicals.

Experimental Protocols

1. Visual Inspection Protocol

  • Objective: To qualitatively assess the physical state of the stored this compound.

  • Methodology:

    • Before opening the primary container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation.

    • Carefully open the container in a controlled environment.

    • Visually inspect the contents for any signs of caking, clumping, discoloration, or change in crystallinity.

    • Record all observations in a laboratory notebook, referencing the lot number and date of inspection.

2. Loss on Drying (LOD) Test for Water Content

  • Objective: To quantitatively determine the water content of this compound, which is an indicator of its hydration state.

  • Methodology:

    • Accurately weigh a clean, dry weighing bottle.

    • Transfer approximately 2 g of the this compound sample to the weighing bottle and record the exact weight.

    • Dry the sample in an oven at 150°C for 3 hours[13].

    • After drying, transfer the weighing bottle to a desiccator to cool to room temperature.

    • Once cooled, reweigh the bottle with the dried sample.

    • Calculate the percentage of weight loss, which corresponds to the water content. The theoretical water content for the tetrahydrate is approximately 25.5%.

3. pH Measurement of an Aqueous Solution

  • Objective: To check for potential degradation that might alter the pH of a solution.

  • Methodology:

    • Prepare a 5% (w/v) solution of this compound in deionized water.

    • Calibrate a pH meter using standard buffer solutions.

    • Measure the pH of the prepared solution.

    • The pH should fall within the range of 6.5 to 8.5[11]. A significant deviation from this range may indicate contamination or degradation.

Logical Workflow for Storage and Handling

G start Receive Potassium Sodium Tartrate Tetrahydrate storage Store in Tightly Sealed Container (15-25°C, Dry Environment) start->storage pre_use Pre-Use Inspection (Visual Check) storage->pre_use pass Material Passes Inspection pre_use->pass fail Material Fails Inspection pre_use->fail use Use in Experiment issue Observe Anomaly (e.g., Caking, Discoloration) troubleshoot Troubleshooting (Refer to Guide) issue->troubleshoot quarantine Quarantine Material for Further Testing troubleshoot->quarantine pass->use fail->issue

Caption: Workflow for proper storage and handling of this compound.

References

Validation & Comparative

A Head-to-Head Battle of Precipitants: Potassium Sodium Tartrate vs. Ammonium Sulfate in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a purified protein to a high-resolution crystal structure is paved with critical choices. Among the most pivotal is the selection of a precipitating agent. This guide provides an objective, data-driven comparison of two commonly used salt precipitants: potassium sodium tartrate and ammonium (B1175870) sulfate (B86663), to inform and guide your crystallization strategies.

The ultimate goal of protein crystallization is to produce well-ordered, single crystals that diffract X-rays to high resolution, enabling the determination of the protein's three-dimensional structure. The choice of precipitant is a key variable that significantly influences crystal nucleation, growth, size, and overall quality. While ammonium sulfate has long been a workhorse in crystallography, organic salts like potassium sodium tartrate (also known as Rochelle salt) offer a valuable alternative.

Performance Comparison: A Look at the Numbers

A key measure of a precipitant's effectiveness is its success rate across a diverse range of proteins. A study that subjected 23 different macromolecules to a crystallization screen using 12 different salts provides valuable comparative data.[1][2][3] The results for sodium tartrate (a close relative of potassium sodium tartrate) and ammonium sulfate are summarized below.

PrecipitantNumber of Proteins Crystallized (out of 23)Success Rate (%)
Sodium Tartrate1147.8
Ammonium Sulfate1147.8

Table 1: Comparative Success Rates of Tartrate and Sulfate Salts in Protein Crystallization. This table is based on data from a broad screening of 23 different macromolecules.[1][2][3]

Interestingly, in this comprehensive screen, both sodium tartrate and ammonium sulfate exhibited an identical success rate, each successfully crystallizing 11 out of the 23 macromolecules tested.[1][2][3] This suggests that both are effective precipitants with broad applicability.

Physicochemical Properties: Understanding the Mechanism

The crystallization of proteins from salt solutions is primarily driven by the "salting-out" effect.[4][5] High concentrations of salt reduce the solubility of the protein by competing for water molecules, thereby promoting protein-protein interactions that can lead to the formation of a crystal lattice. The efficiency of a salt in this process is related to its position in the Hofmeister series, with salts that are good salting-out agents generally being more effective at inducing crystallization.[5]

PropertyPotassium Sodium TartrateAmmonium Sulfate
Molecular Formula KNaC₄H₄O₆·4H₂O(NH₄)₂SO₄
Molecular Weight 282.22 g/mol 132.14 g/mol [6]
Solubility in Water HighHigh (approx. 4.1 M at 25°C)[5][6]
Mechanism of Action Salting-outSalting-out[4][5]
Typical Concentration Range 0.2 M - 1.0 M1.0 M - 3.5 M[7]
Advantages Can act as a cryoprotectant at high concentrations.[1]Extensive historical data and proven track record.[5]
Disadvantages Can sometimes form salt crystals.[8]Can be less effective than some organic salts for certain proteins.[1][2]

Table 2: Physicochemical Properties of Potassium Sodium Tartrate and Ammonium Sulfate.

Experimental Protocols: A Guide to Your Screening Experiments

The following are generalized protocols for performing a comparative crystallization screen using the hanging drop vapor diffusion method. These should be optimized for your specific protein of interest.

General Protein Preparation

For successful crystallization, the protein sample should be of high purity (>95%), homogeneous, and free of amorphous material. The protein should be in a suitable buffer at a concentration typically between 5 and 20 mg/mL.[9]

Protocol 1: Crystallization with Potassium Sodium Tartrate

Materials:

  • Purified protein solution (5-20 mg/mL)

  • Potassium sodium tartrate stock solution (e.g., 2.0 M, pH adjusted and filtered)

  • Appropriate buffer solution (e.g., Tris, HEPES)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Coverslips or sealing tape

Procedure:

  • Prepare Reservoir Solutions: Prepare a range of potassium sodium tartrate concentrations (e.g., 0.2 M to 1.0 M in 0.1 M increments) in your chosen buffer. Pipette 500 µL of each concentration into the reservoirs of the crystallization plate.

  • Set up the Drop: On a coverslip, mix 1 µL of the protein solution with 1 µL of the corresponding reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the reservoir, sealing the well.

  • Incubate: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Protocol 2: Crystallization with Ammonium Sulfate

Materials:

  • Purified protein solution (5-20 mg/mL)

  • Saturated ammonium sulfate solution (approx. 4.1 M at 25°C), filtered[6]

  • Appropriate buffer solution (e.g., Tris, HEPES)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Coverslips or sealing tape

Procedure:

  • Prepare Reservoir Solutions: Prepare a range of ammonium sulfate concentrations (e.g., 1.0 M to 3.0 M in 0.2 M increments) in your chosen buffer. Pipette 500 µL of each concentration into the reservoirs of the crystallization plate.

  • Set up the Drop: On a coverslip, mix 1 µL of the protein solution with 1 µL of the corresponding reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the reservoir, sealing the well.

  • Incubate: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates a generalized workflow for a comparative protein crystallization screen.

G Comparative Protein Crystallization Workflow cluster_prep Preparation cluster_screening Crystallization Screening cluster_analysis Analysis & Optimization Protein_Purification High Purity Protein Sample (>95%) Buffer_Exchange Buffer Exchange & Concentration (5-20 mg/mL) Protein_Purification->Buffer_Exchange Prepare_Reservoirs Prepare Reservoir Solutions (Tartrate & Sulfate Gradients) Buffer_Exchange->Prepare_Reservoirs Setup_Drops Set up Hanging Drops (Protein + Reservoir) Prepare_Reservoirs->Setup_Drops Incubate Incubate Plates (Constant Temperature) Setup_Drops->Incubate Monitor_Growth Monitor for Crystal Growth Incubate->Monitor_Growth Characterize_Crystals Characterize Hits (Size, Morphology) Monitor_Growth->Characterize_Crystals Optimize_Conditions Optimize Promising Conditions Characterize_Crystals->Optimize_Conditions XRay_Diffraction X-ray Diffraction Analysis Optimize_Conditions->XRay_Diffraction

Caption: A generalized workflow for a comparative protein crystallization screening experiment.

Logical Comparison of Precipitants

The decision to use potassium sodium tartrate versus ammonium sulfate often depends on the specific protein and the goals of the crystallization experiment. The following diagram illustrates a logical decision-making process.

G Precipitant Selection Logic Start Start with Purified Protein Initial_Screen Initial Screen with Both Potassium Sodium Tartrate & Ammonium Sulfate Start->Initial_Screen Crystals_Tartrate Crystals with Potassium Sodium Tartrate? Initial_Screen->Crystals_Tartrate Evaluate Tartrate Crystals_Sulfate Crystals with Ammonium Sulfate? Initial_Screen->Crystals_Sulfate Evaluate Sulfate Optimize_Tartrate Optimize Tartrate Conditions Crystals_Tartrate->Optimize_Tartrate Yes No_Crystals No Crystals with Either. Consider Alternative Precipitants (e.g., PEGs, other organic salts) Crystals_Tartrate->No_Crystals No Optimize_Sulfate Optimize Sulfate Conditions Crystals_Sulfate->Optimize_Sulfate Yes Crystals_Sulfate->No_Crystals No Compare_Optimize Compare & Optimize Best Condition for Diffraction Optimize_Tartrate->Compare_Optimize Optimize_Sulfate->Compare_Optimize

Caption: A logical flowchart for selecting and optimizing between potassium sodium tartrate and ammonium sulfate.

References

A Comparative Guide to the Efficacy of Tartrate Salts in Macromolecular Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effectiveness of various tartrate salts used in the crystallization of proteins, nucleic acids, and other macromolecules. By presenting quantitative data from a seminal comparative study alongside detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in designing crystallization experiments.

Introduction

Tartrate salts have long been utilized as precipitants in macromolecular crystallography. The tartrate anion, with its two carboxyl groups and two hydroxyl groups, can interact with macromolecules in various ways, influencing their solubility and promoting the ordered arrangement required for crystal formation. While numerous tartrate salts are available, their relative effectiveness in promoting crystallization can vary significantly depending on the specific macromolecule and the crystallization conditions. This guide focuses on a comparison of commonly used tartrate salts, providing a framework for their rational selection in crystallization screening.

Quantitative Comparison of Crystallization Success Rates

A key study by McPherson (2001) systematically evaluated the effectiveness of twelve different salts, including sodium tartrate, in the crystallization of 23 different macromolecules. The results of this study provide a valuable quantitative benchmark for comparing the success rates of various precipitants.

The table below summarizes the crystallization success rates of the salts tested in the aforementioned study.

SaltNumber of Macromolecules CrystallizedSuccess Rate (%)
Sodium Malonate1982.6%
Sodium Tartrate 11 47.8%
Sodium Acetate (B1210297)1147.8%
Sodium Formate1147.8%
Ammonium (B1175870) Sulfate1147.8%
Sodium Citrate1043.5%
Magnesium Sulfate730.4%
Ammonium Phosphate626.1%
Sodium Phosphate521.7%
Lithium Sulfate417.4%
Sodium Chloride313.0%
Lithium Chloride14.3%

Data sourced from McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules.[1][2]

As the data indicates, sodium tartrate demonstrated a respectable success rate, proving effective in crystallizing nearly half of the macromolecules tested.[1][2] It performed on par with other commonly used organic acid salts like sodium acetate and sodium formate, as well as the traditional precipitant, ammonium sulfate.[1][2]

While this study did not include a direct comparison with other tartrate salts such as sodium potassium tartrate (Rochelle salt) or ammonium tartrate, the data for sodium tartrate provides a valuable reference point. The choice of cation (e.g., sodium, potassium, ammonium) can influence the solubility and crystal packing of the macromolecule, suggesting that screening a variety of tartrate salts could be beneficial. For instance, in some cases, specific ions are obligatory components for crystal lattice formation, as seen with the protein thaumatin (B217287) which requires tartrate ions.[1]

Experimental Protocols

The following are generalized protocols for macromolecular crystallization using tartrate salts via the vapor diffusion method (hanging and sitting drop). These protocols should be adapted and optimized for the specific macromolecule and tartrate salt being used.

1. Stock Solution Preparation:

  • Tartrate Salt Stock Solution: Prepare a 1.0 M stock solution of the desired tartrate salt (e.g., sodium tartrate, sodium potassium tartrate, or ammonium tartrate) in high-purity water. The pH of the solution should be adjusted to the desired value (typically between 5.0 and 8.5) using a suitable buffer.

  • Buffer Stock Solution: Prepare a 1.0 M stock solution of a suitable buffer (e.g., Tris-HCl, HEPES, MES) at the desired pH.

  • Macromolecule Sample: The macromolecule should be purified to homogeneity (>95%) and dissolved in a suitable buffer at a concentration typically ranging from 5 to 20 mg/mL. The sample should be centrifuged or filtered (0.22 µm) to remove any precipitate before use.

2. Crystallization Screening (Vapor Diffusion):

  • Hanging Drop Method:

    • Pipette 500 µL of the reservoir solution (containing the tartrate salt at a specific concentration and buffer) into a well of a 24-well crystallization plate.

    • On a siliconized glass coverslip, mix 1-2 µL of the macromolecule solution with 1-2 µL of the reservoir solution.

    • Invert the coverslip and seal the well with vacuum grease.

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe regularly for crystal growth over several days to weeks.

  • Sitting Drop Method:

    • Pipette 80 µL of the reservoir solution into the reservoir of a 96-well sitting drop plate.

    • In a dedicated drop post, mix 100-400 nL of the macromolecule solution with an equal volume of the reservoir solution.

    • Seal the plate with clear sealing tape.

    • Incubate and observe as with the hanging drop method.

3. Optimization:

Once initial crystals or promising "hits" are identified, further optimization is required to obtain diffraction-quality crystals. This involves systematically varying the parameters of the successful condition, including:

  • Tartrate salt concentration

  • pH

  • Macromolecule concentration

  • Temperature

  • Presence of additives or co-solvents

Logical Workflow for Crystallization Screening

The following diagram illustrates a logical workflow for screening and optimizing crystallization conditions using tartrate salts.

Crystallization_Workflow cluster_prep Preparation cluster_screen Screening cluster_observe Observation & Analysis cluster_outcomes Outcomes cluster_optimization Optimization Purified_Protein Purified Macromolecule (>95% purity, 5-20 mg/mL) Initial_Screen Initial Crystallization Screen (Vapor Diffusion: Hanging/Sitting Drop) Purified_Protein->Initial_Screen Tartrate_Stock Tartrate Salt Stock Solutions (e.g., Na, K-Na, NH4) Tartrate_Stock->Initial_Screen Observe Observe Drops (Microscopy) Initial_Screen->Observe Analyze Analyze Results Observe->Analyze Crystals Crystals Analyze->Crystals Success Precipitate Precipitate Analyze->Precipitate Adjust Conditions Clear Clear Drop Analyze->Clear Adjust Conditions Optimize Optimize Conditions (Vary Salt Conc., pH, Temp.) Crystals->Optimize Precipitate->Initial_Screen Re-screen with modified conditions Clear->Initial_Screen Re-screen with modified conditions Diffraction Diffraction Quality Crystals Optimize->Diffraction

References

A Comparative Guide to Validating Protein Structures from Rochelle Salt-Grown Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a purified protein to a high-resolution three-dimensional structure is pivotal. The choice of crystallization agent is a critical determinant of crystal quality and, consequently, the reliability of the final structural model. While historically significant, Rochelle salt (potassium sodium tartrate) is a less common precipitant in modern protein crystallography compared to alternatives like ammonium (B1175870) sulfate (B86663) and polyethylene (B3416737) glycols (PEGs). This guide provides an objective comparison of protein structure validation metrics derived from crystals grown in the presence of potassium sodium tartrate (as a proxy for Rochelle salt) versus the widely used precipitant, ammonium sulfate. The data presented is for Hen Egg-White Lysozyme (B549824) (HEWL), a model protein for crystallization studies.

Data Presentation: Precipitant Performance Comparison

The quality of a final protein structure is assessed using several key metrics. Below is a comparison of these metrics for lysozyme structures obtained from crystals grown with potassium sodium tartrate and ammonium sulfate.

Validation MetricLysozyme with K-Na Tartrate (PDB: 6FRQ)[1]Lysozyme with Ammonium Sulfate (PDB: 6FA0)
Resolution (Å) 1.691.45
R-Value Work 0.2010.186
R-Value Free 0.2390.218
Ramachandran Plot: Favored 97.67%98.44%
Ramachandran Plot: Allowed 2.33%1.56%
Ramachandran Plot: Outliers 0.00%0.00%
Clashscore 4.993.12
MolProbity Score 1.451.23

Note: The data for the ammonium sulfate condition is from a representative high-resolution structure of lysozyme crystallized in the presence of ammonium sulfate[2]. The PDB entry 6FA0 specifically mentions crystallization in the presence of ammonium sulphate at pH 4.5[2].

Experimental Protocols

Reproducibility in protein crystallography is paramount. The following sections detail the methodologies for protein crystallization with the compared precipitants and the subsequent structure validation workflow.

Protocol 1: Crystallization of Hen Egg-White Lysozyme

This protocol outlines the hanging-drop vapor diffusion method, a common technique for protein crystallization.

Materials:

  • Lyophilized Hen Egg-White Lysozyme (HEWL)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.6)

  • Precipitant A (Rochelle Salt analogue): 1.0 M Potassium sodium tartrate tetrahydrate

  • Precipitant B (Alternative): 2.0 M Ammonium sulfate

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Microscope

Procedure:

  • Protein Preparation: Prepare a 50 mg/mL stock solution of HEWL in 0.1 M sodium acetate buffer (pH 4.6). Centrifuge the solution at 14,000 rpm for 10 minutes to remove any precipitate.

  • Plate Setup:

    • Pipette 500 µL of the desired precipitant solution (either A or B) into the reservoir of a well in the 24-well plate.

    • Repeat for the desired number of wells.

  • Hanging Drop Preparation:

    • On a clean, siliconized cover slip, pipette 1 µL of the HEWL stock solution.

    • Pipette 1 µL of the corresponding precipitant solution from the reservoir into the protein drop.

    • Gently mix by pipetting up and down, being careful not to introduce air bubbles.

  • Sealing and Incubation:

    • Invert the cover slip and place it over the reservoir, ensuring a complete seal with vacuum grease.

    • Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks using a microscope.

Protocol 2: Protein Structure Validation Workflow

Once suitable crystals are obtained and X-ray diffraction data is collected, the following workflow is used to solve, refine, and validate the protein structure.

1. Data Collection and Processing:

  • Crystal Mounting and Cryo-protection: Crystals are looped from the drop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol) is often added to the crystallization drop before freezing.

  • X-ray Diffraction: Data is collected at a synchrotron source. The crystal is rotated in the X-ray beam, and diffraction patterns are recorded on a detector.

  • Data Processing: Software such as XDS or HKL2000 is used to integrate the diffraction spots, scale the data, and merge multiple images to create a final reflection file containing the structure factor amplitudes.

2. Structure Solution and Refinement:

  • Phasing: The phase problem is solved using methods like Molecular Replacement (if a homologous structure is available) or experimental phasing techniques.

  • Model Building: An initial atomic model is built into the resulting electron density map using software like Coot.

  • Refinement: The initial model is refined using software packages like PHENIX or CCP4. This process iteratively improves the fit of the atomic coordinates to the experimental data, guided by stereochemical restraints. The R-work and R-free values are monitored to assess the progress of refinement.

3. Structure Validation:

  • Geometric Analysis: The stereochemical quality of the final model is assessed.

    • Ramachandran Plot: Tools like MolProbity or PROCHECK are used to analyze the phi-psi torsion angles of the protein backbone. The percentage of residues in favored, allowed, and outlier regions is calculated.

    • Bond Lengths and Angles: The deviation of bond lengths and angles from ideal values is checked.

  • Clashscore and MolProbity Score: These metrics, provided by MolProbity, assess the severity of steric clashes between atoms and provide an overall quality score for the structure.

  • Electron Density Fit: The fit of the model to the electron density map is visually inspected for all residues to ensure accuracy.

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the crystallization agents.

G cluster_prep Protein Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement cluster_valid Structure Validation p1 Protein Expression & Purification p2 Purity & Homogeneity Check (SDS-PAGE, SEC) p1->p2 p3 Concentration Determination p2->p3 c1 Prepare Precipitant & Buffer Solutions p3->c1 c2 Set up Crystallization Plates (e.g., Hanging Drop) c1->c2 c3 Incubate & Monitor for Crystal Growth c2->c3 d1 Crystal Harvesting & Cryo-protection c3->d1 d2 X-ray Diffraction Data Collection (Synchrotron) d1->d2 d3 Data Processing (Indexing, Integration, Scaling) d2->d3 s1 Phase Determination (e.g., Molecular Replacement) d3->s1 s2 Initial Model Building (e.g., Coot) s1->s2 s3 Iterative Refinement (e.g., PHENIX, CCP4) s2->s3 v1 Check R-work / R-free s3->v1 v2 Ramachandran Plot Analysis (MolProbity, PROCHECK) v1->v2 v3 Geometry & Clashscore Analysis v2->v3 v4 Deposition to PDB v3->v4

Caption: Experimental workflow for protein structure determination.

G cluster_rochelle Rochelle Salt / Tartrate cluster_ammonium_sulfate Ammonium Sulfate start Select Protein for Crystallization rs1 Mechanism: Salting-out, potential specific ion interactions. start->rs1 as1 Mechanism: Primarily 'salting-out' by dehydrating the protein. start->as1 rs2 Considerations: - Can form specific salt bridges with protein surface. - May lead to unique crystal packing. - Less commonly screened. rs1->rs2 outcome High-Quality Crystal for X-ray Diffraction rs2->outcome as2 Considerations: - High solubility allows for a wide concentration range. - Well-established and highly successful precipitant. - Follows the Hofmeister series. as1->as2 as2->outcome

Caption: Comparison of Rochelle Salt vs. Ammonium Sulfate.

References

Efficacy of sodium malonate compared to potassium sodium tartrate as a precipitant.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the selection of an appropriate precipitant is a critical step in the purification and crystallization of proteins and other macromolecules. This guide provides a detailed comparison of two commonly used salt precipitants: sodium malonate and potassium sodium tartrate (also known as Rochelle salt). This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions for their experimental designs.

Overview of Precipitants

Precipitation is a fundamental technique used to isolate and concentrate macromolecules from a solution. The addition of a precipitating agent reduces the solubility of the macromolecule, leading to its aggregation and separation from the bulk solution. The choice of precipitant can significantly impact the yield, purity, and crystalline quality of the final product.

Sodium Malonate has emerged as a versatile precipitant in macromolecular crystallography.[1] It is recognized for its ability to enhance the crystallizability of proteins and to act as a cryoprotectant, protecting crystals from damage during cryo-cooling.[1] Studies have also highlighted its role in improving the morphology and filterability of protein precipitates, as well as increasing the selectivity of precipitation by minimizing the co-precipitation of contaminants such as DNA.[2][3][4]

Potassium Sodium Tartrate , a double salt of tartaric acid, has a long-standing history as a precipitant in protein crystallization.[5][6][7][8][9][10] It is a common component in many commercially available crystallization screens and is also an ingredient in biochemical reagents like Fehling's solution and the Biuret reagent.[5][6][9][11] Its high solubility in water and ability to modulate ionic strength and pH make it a widely used precipitant.[7]

Quantitative Comparison of Efficacy

While direct, head-to-head comparative studies with extensive quantitative data are not abundant in publicly available literature, the known properties and reported effects of each precipitant can be summarized for a qualitative and functional comparison. The following table outlines the key characteristics and reported performance of sodium malonate and potassium sodium tartrate based on existing research.

FeatureSodium MalonatePotassium Sodium Tartrate
Primary Application Protein crystallization, precipitationProtein crystallization, general chemical reagent
Known Advantages Enhances protein crystallizability[2][3], acts as a cryoprotectant[1], improves precipitate morphology and filterability[2][4], increases precipitation selectivity (e.g., reduces DNA co-precipitation)[2][3][4]Well-established and widely used, high solubility in water[7], effective in modulating ionic strength and pH[7]
Reported Effects on Precipitate Can lead to more ordered and stable precipitate particles with a greater packing density[2][3]Induces precipitation by providing necessary ionic strength and pH conditions for crystal formation[7]
Biochemical Roles Known inhibitor of succinate (B1194679) dehydrogenase[12][13][14][15]Component of Fehling's solution and Biuret reagent[5][6][9][11]

Experimental Protocols

To provide a framework for comparing the efficacy of these two precipitants in a laboratory setting, a generalized experimental protocol for protein precipitation is detailed below. This protocol can be adapted for specific proteins and research objectives.

Objective: To compare the precipitation efficiency and purity of a target protein using sodium malonate and potassium sodium tartrate.
Materials:
  • Purified target protein solution of known concentration

  • Sodium malonate stock solution (e.g., 2.0 M, pH 7.0)

  • Potassium sodium tartrate stock solution (e.g., 2.0 M, pH 7.0)

  • Precipitation buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Centrifuge

  • Spectrophotometer

  • SDS-PAGE equipment and reagents

  • Densitometry software

Methodology:
  • Sample Preparation: Prepare multiple identical aliquots of the target protein solution.

  • Precipitant Addition: To separate aliquots, add varying concentrations of either sodium malonate or potassium sodium tartrate stock solutions to final concentrations ranging from 0.2 M to 1.8 M. Ensure the final volume is consistent across all samples by adding precipitation buffer.

  • Incubation: Incubate the samples at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 1-24 hours) to allow for precipitate formation.

  • Pelleting: Centrifuge the samples at a specified speed and duration (e.g., 10,000 x g for 15 minutes) to pellet the precipitated protein.

  • Supernatant Analysis: Carefully collect the supernatant from each sample. Measure the protein concentration in the supernatant using a spectrophotometer (e.g., at 280 nm) to determine the amount of protein that remained in solution.

  • Pellet Analysis: Wash the pellets with an appropriate buffer to remove any residual supernatant. Resuspend the pellets in a denaturing buffer.

  • Quantification and Purity Assessment:

    • Analyze the resuspended pellets and the corresponding supernatant fractions by SDS-PAGE to visualize the protein profile.

    • Quantify the amount of precipitated protein in the pellet lanes using densitometry.

    • Assess the purity of the precipitated protein by comparing the intensity of the target protein band to any contaminant bands.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative experimental protocol described above.

G cluster_prep Preparation cluster_precip Precipitation cluster_analysis Analysis cluster_comparison Comparison start Start with Purified Protein Solution aliquot Create Identical Aliquots start->aliquot add_sm Add Sodium Malonate (Varying Concentrations) aliquot->add_sm add_pst Add Potassium Sodium Tartrate (Varying Concentrations) aliquot->add_pst incubate_sm Incubate add_sm->incubate_sm incubate_pst Incubate add_pst->incubate_pst centrifuge_sm Centrifuge incubate_sm->centrifuge_sm centrifuge_pst Centrifuge incubate_pst->centrifuge_pst supernatant_sm Analyze Supernatant (Spectrophotometry, SDS-PAGE) centrifuge_sm->supernatant_sm pellet_sm Analyze Pellet (SDS-PAGE, Densitometry) centrifuge_sm->pellet_sm supernatant_pst Analyze Supernatant (Spectrophotometry, SDS-PAGE) centrifuge_pst->supernatant_pst pellet_pst Analyze Pellet (SDS-PAGE, Densitometry) centrifuge_pst->pellet_pst compare Compare Precipitation Efficiency and Purity pellet_sm->compare pellet_pst->compare G cluster_goals Desired Outcomes cluster_properties Precipitant Properties cluster_choice Precipitant Choice goal Experimental Goal high_purity High Purity goal->high_purity crystallization Crystallization goal->crystallization high_yield High Yield goal->high_yield selectivity High Selectivity high_purity->selectivity cryoprotection Cryoprotectant Properties crystallization->cryoprotection efficiency High Precipitation Efficiency high_yield->efficiency sm Sodium Malonate selectivity->sm Favors cryoprotection->sm Favors efficiency->sm pst Potassium Sodium Tartrate efficiency->pst

References

A Comparative Analysis of Potassium Sodium Tartrate and Alternative Salts in Fehling's Test for Reducing Sugars

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, Fehling's test has long been a cornerstone for the detection of reducing sugars and aldehydes. The efficacy of this test is critically dependent on the composition of Fehling's solution, a two-part reagent, with the choice of chelating agent in Fehling's solution B playing a pivotal role. This guide provides a detailed comparison of potassium sodium tartrate (Rochelle salt), the traditional chelating agent in Fehling's solution, with its primary alternative, sodium citrate (B86180), utilized in the closely related Benedict's test. This analysis is intended for researchers, scientists, and drug development professionals who rely on accurate and reliable quantification of reducing sugars.

The Role of the Chelating Agent

In the alkaline environment of Fehling's test, copper(II) ions (from Fehling's solution A) would readily precipitate as copper(II) hydroxide, rendering them unavailable for the redox reaction with reducing sugars. The function of the chelating agent in Fehling's solution B is to form a stable, soluble complex with the Cu(II) ions, keeping them in solution. Potassium sodium tartrate has historically been the chelating agent of choice for this purpose.

Potassium Sodium Tartrate vs. Sodium Citrate: A Head-to-Head Comparison

While potassium sodium tartrate is effective, its limitations have led to the adoption of alternatives, most notably sodium citrate in Benedict's solution. The following tables provide a comparative overview of these two salts based on available data.

Table 1: Comparison of Reagent Composition and Preparation
FeatureFehling's Solution (Potassium Sodium Tartrate)Benedict's Solution (Sodium Citrate)
Chelating Agent Potassium Sodium Tartrate (Rochelle Salt)Sodium Citrate
Alkali Sodium Hydroxide (Strong)Sodium Carbonate (Mild)
Reagent Form Two separate solutions (A and B) that must be mixed immediately before use.[1][2]A single, stable solution.[2]
Preparation Requires fresh preparation for each use due to the instability of the copper-tartrate complex.[2][3]The reagent is stable for an extended period.[3]
Table 2: Performance Characteristics
FeatureFehling's Test (Potassium Sodium Tartrate)Benedict's Test (Sodium Citrate)
Reagent Stability The copper-tartrate complex is unstable and the mixed reagent deteriorates over time, necessitating fresh preparation.[2][3]The copper-citrate complex is significantly more stable, allowing the reagent to be stored and used as a single solution.[4][5]
Sensitivity Generally considered less sensitive than Benedict's test.[2]Often cited as being more sensitive than Fehling's test, capable of detecting smaller quantities of reducing sugars.[6] The color change is also more gradual, allowing for a semi-quantitative estimation of the reducing sugar concentration.[6][7]
Qualitative Result Forms a brick-red precipitate of copper(I) oxide.[1][2]Produces a color change from blue to green, yellow, orange, or brick-red, depending on the concentration of the reducing sugar.[6][7]
Quantitative Analysis Can be used for quantitative analysis through titration.[8][9]A quantitative version of the reagent is available for titrimetric analysis.[10]

Experimental Protocols

Detailed methodologies for both qualitative and quantitative analyses using Fehling's and Benedict's solutions are provided below.

Experimental Protocol 1: Qualitative Fehling's Test

Objective: To detect the presence of reducing sugars in a sample.

Materials:

  • Fehling's Solution A (7 g CuSO₄·5H₂O in 100 mL distilled water)[1]

  • Fehling's Solution B (34.6 g potassium sodium tartrate and 12 g NaOH in 100 mL distilled water)[11]

  • Test sample

  • Distilled water (for control)

  • Test tubes

  • Water bath

Procedure:

  • In a clean test tube, add 1 mL of the test sample.

  • In a separate test tube, add 1 mL of distilled water to serve as a negative control.

  • Just before use, mix equal volumes of Fehling's solution A and Fehling's solution B.

  • Add approximately 2 mL of the freshly prepared Fehling's reagent to both test tubes.[12]

  • Place the test tubes in a boiling water bath for 2-5 minutes.[1]

  • Observe for the formation of a reddish-brown precipitate.

Result Interpretation:

  • Positive: Formation of a green, yellow, orange, or brick-red precipitate indicates the presence of reducing sugars.[11]

  • Negative: The solution remains blue, indicating the absence of reducing sugars.[1]

Experimental Protocol 2: Quantitative Fehling's Test (Titration)

Objective: To quantify the concentration of a reducing sugar in a sample.

Materials:

  • Standardized Fehling's solution (A and B)

  • Standard solution of the reducing sugar (e.g., glucose)

  • Sample solution with unknown concentration

  • Methylene (B1212753) blue indicator

  • Burette, pipette, conical flask

  • Hot plate

Procedure:

  • Pipette a known volume (e.g., 10 mL) of the mixed Fehling's solution into a conical flask.

  • Heat the solution to boiling.

  • Fill the burette with the sugar solution and titrate it against the boiling Fehling's solution until the blue color almost disappears.

  • Add a few drops of methylene blue indicator and continue the titration dropwise until the blue color of the indicator disappears, leaving a brick-red precipitate.

  • Record the volume of the sugar solution used.

  • Repeat the titration with the standard reducing sugar solution to standardize the Fehling's solution.

Experimental Protocol 3: Qualitative Benedict's Test

Objective: To detect the presence of reducing sugars in a sample.

Materials:

  • Benedict's reagent (173 g sodium citrate, 100 g anhydrous sodium carbonate, and 17.3 g CuSO₄·5H₂O per 1 L of distilled water)[13]

  • Test sample

  • Distilled water (for control)

  • Test tubes

  • Water bath

Procedure:

  • Add 1 mL of the test sample to a test tube.

  • Add 2 mL of Benedict's reagent to the test tube.[6]

  • Place the test tube in a boiling water bath for 3-5 minutes.[6][14]

  • Remove the test tube and allow it to cool.

  • Observe any color change.

Result Interpretation:

  • Positive: A color change from blue to green, yellow, orange, or brick-red indicates the presence of reducing sugars. The final color is indicative of the concentration.[6][7]

  • Negative: The solution remains blue.

Experimental Protocol 4: Quantitative Benedict's Test (Titration)

Objective: To quantify the concentration of a reducing sugar in a sample.

Materials:

  • Benedict's quantitative reagent (contains potassium thiocyanate)

  • Standard solution of the reducing sugar

  • Sample solution with unknown concentration

  • Anhydrous sodium carbonate

  • Burette, pipette, conical flask

  • Hot plate

Procedure:

  • Pipette 10 mL of Benedict's quantitative solution into a 125-mL Erlenmeyer flask.

  • Add approximately 2 g of anhydrous sodium carbonate to the flask.

  • Heat the mixture to boiling.

  • Titrate the hot Benedict's solution with the sugar solution from a burette until the blue color disappears and a white precipitate of copper(I) thiocyanate (B1210189) forms.[10]

  • Record the volume of the sugar solution used.

  • Standardize the procedure using a known concentration of the reducing sugar.

Visualizing the Chemical Pathways and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the chemical principle of the Fehling's test and the experimental workflow.

Fehling_Test_Principle cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Reducing_Sugar Reducing Sugar (Aldehyde Group) Carboxylic_Acid Carboxylic Acid (Oxidized Sugar) Reducing_Sugar->Carboxylic_Acid is oxidized to Fehlings_Reagent Fehling's Reagent (Cu(II)-Tartrate Complex) Copper_I_Oxide Copper(I) Oxide (Cu₂O) (Red Precipitate) Fehlings_Reagent->Copper_I_Oxide is reduced to Heat Heat Alkaline_Medium Alkaline Medium

Caption: Chemical principle of Fehling's test.

Experimental_Workflow start Start prepare_reagent Prepare Fehling's Reagent (Mix equal volumes of A and B) start->prepare_reagent add_sample Add Sample and Control to Test Tubes prepare_reagent->add_sample add_reagent Add Fehling's Reagent to Test Tubes add_sample->add_reagent heat Heat in Boiling Water Bath add_reagent->heat observe Observe for Precipitate Formation heat->observe end End observe->end

Caption: Experimental workflow for the qualitative Fehling's test.

Conclusion: Advantages of Potassium Sodium Tartrate and its Alternatives

Potassium sodium tartrate remains a historically significant and effective chelating agent for the qualitative and quantitative determination of reducing sugars via the Fehling's test. Its primary advantage lies in its ability to form a soluble complex with copper(II) ions in a strongly alkaline medium, enabling the characteristic redox reaction to occur.

However, for many applications, the use of sodium citrate as a chelating agent in Benedict's solution offers distinct advantages. The superior stability of the copper-citrate complex allows for the preparation of a single, stable reagent, simplifying laboratory workflows and improving reproducibility.[4][5] Furthermore, the semi-quantitative nature of the color change in Benedict's test provides a more informative initial assessment of reducing sugar concentration.

The choice between potassium sodium tartrate and sodium citrate ultimately depends on the specific requirements of the analysis. For traditional, well-established protocols and when fresh reagent preparation is feasible, Fehling's solution with potassium sodium tartrate is a reliable choice. For applications demanding greater convenience, reagent stability, and potentially higher sensitivity, Benedict's solution with sodium citrate presents a compelling alternative. Researchers should consider these factors when selecting the most appropriate method for their studies in drug development and other scientific endeavors.

References

Cross-validation of protein concentration assays: Biuret method with Rochelle salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the realm of drug development and life sciences, the accurate quantification of protein concentration is a foundational step for a multitude of downstream applications. The choice of assay can significantly influence experimental outcomes, making a thorough understanding of the available methods crucial. This guide provides an objective comparison of the Biuret method, featuring Rochelle salt, with other prevalent protein concentration assays, supported by experimental data to inform method selection.

Performance Comparison of Protein Concentration Assays

The selection of an appropriate protein assay hinges on factors such as the required sensitivity, the concentration range of the samples, and the presence of potentially interfering substances. The following table summarizes the key performance characteristics of the Biuret, Bradford, Lowry, and BCA assays.

FeatureBiuret AssayBradford AssayLowry AssayBCA Assay
Principle Formation of a copper-protein complex in an alkaline environment.[1]Binding of Coomassie Brilliant Blue G-250 dye to proteins.[2][3]A two-step reaction involving a Biuret reaction followed by the reduction of the Folin-Ciocalteu reagent by the copper-protein complex and specific amino acids.[4][5]A two-step reaction where copper ions are reduced by protein (Biuret reaction), followed by the chelation of the reduced copper by bicinchoninic acid (BCA).[6]
Wavelength 540 nm[7]595 nm[2]750 nm[8]562 nm[6]
Linear Range 1–10 mg/mL[9]20–2000 µg/mL[10]10–1000 µg/mL[4]20–2000 µg/mL
Sensitivity Low (mg/mL range)[7]High (µg/mL range)[2]High (µg/mL range)[4]Very High (µg/mL range)[6]
Common Interfering Substances Ammonium salts, Tris buffer.[7][11]Detergents (e.g., SDS), strong alkaline buffers.[12]Reducing agents (e.g., DTT, β-mercaptoethanol), detergents, EDTA, Tris buffer.[4][5]Reducing agents, copper chelating agents (e.g., EDTA), lipids, and phospholipids.[13]

Experimental Protocols

Detailed methodologies for each of the compared protein assays are provided below. It is important to note that these are generalized protocols, and specific concentrations and incubation times may need to be optimized depending on the nature of the protein and the sample matrix.

Biuret Assay Protocol

The Biuret method relies on the reaction of cupric ions with peptide bonds in an alkaline solution to form a purple-colored complex.[1] Rochelle salt (sodium potassium tartrate) is included in the Biuret reagent to chelate the copper ions and prevent their precipitation in the alkaline solution.[14]

Reagent Preparation:

  • Biuret Reagent: Dissolve 1.5 g of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (Rochelle salt) in 500 mL of deionized water. While stirring, add 300 mL of 10% sodium hydroxide (B78521) (NaOH) solution. Dilute to a final volume of 1 L with deionized water.[15] Add 1 g of potassium iodide to inhibit the reduction of copper.[9] Store in a plastic bottle.

Procedure:

  • Prepare Protein Standards: Create a series of protein standards (e.g., using Bovine Serum Albumin - BSA) with concentrations ranging from 1 to 10 mg/mL.

  • Sample Preparation: Dilute unknown samples to a concentration expected to fall within the linear range of the assay.

  • Reaction: In separate test tubes, add 1.0 mL of each standard and unknown sample.

  • Add 4.0 mL of the Biuret reagent to each tube.

  • Incubation: Mix the contents of each tube thoroughly and incubate at room temperature for 30 minutes.[15]

  • Measurement: Measure the absorbance of each sample at 540 nm using a spectrophotometer, using a reagent blank (1.0 mL of buffer and 4.0 mL of Biuret reagent) to zero the instrument.

  • Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Bradford Assay Protocol

The Bradford assay is a rapid and sensitive method based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.[2]

Reagent Preparation:

  • Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute to 1 L with deionized water.[2]

Procedure:

  • Prepare Protein Standards: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 125 to 1500 µg/mL.

  • Sample Preparation: Dilute unknown samples to a concentration expected to fall within the linear range of the assay.

  • Reaction: In a 96-well microplate, add 10 µL of each standard and unknown sample to separate wells.

  • Add 200 µL of the Bradford reagent to each well.

  • Incubation: Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.[10]

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Quantification: Create a standard curve and determine the concentration of the unknown samples as described for the Biuret assay.

Lowry Assay Protocol

The Lowry method is a sensitive assay that combines the Biuret reaction with the reduction of the Folin-Ciocalteu reagent by tyrosine and tryptophan residues in the protein.[4]

Reagent Preparation:

  • Reagent A: 2% (w/v) sodium carbonate in 0.1 N NaOH.

  • Reagent B: 1% (w/v) copper sulfate pentahydrate in deionized water.

  • Reagent C: 2% (w/v) sodium potassium tartrate in deionized water.

  • Lowry Reagent (Reagent D): Mix 50 parts of Reagent A with 1 part of Reagent B and 1 part of Reagent C. Prepare fresh daily.

  • Folin-Ciocalteu Reagent (1N): Dilute the commercially available 2N reagent with an equal volume of deionized water.

Procedure:

  • Prepare Protein Standards: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 25 to 500 µg/mL.

  • Sample Preparation: Dilute unknown samples to a concentration expected to fall within the linear range of the assay.

  • Reaction Step 1: To 0.5 mL of each standard and unknown sample, add 5.0 mL of the Lowry Reagent (Reagent D). Mix well and let stand at room temperature for 10 minutes.

  • Reaction Step 2: Add 0.5 mL of the 1N Folin-Ciocalteu reagent to each tube and mix immediately and thoroughly.

  • Incubation: Incubate at room temperature in the dark for 30 minutes.[4]

  • Measurement: Measure the absorbance at 750 nm.

  • Quantification: Generate a standard curve and determine the concentration of the unknown samples.

BCA (Bicinchoninic Acid) Assay Protocol

The BCA assay is a highly sensitive and detergent-compatible method that involves the reduction of copper ions by protein, followed by the colorimetric detection of the reduced copper using BCA.[6]

Reagent Preparation:

  • BCA Reagent A: Commercially available solution containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution.

  • BCA Reagent B: Commercially available solution containing 4% (w/v) copper (II) sulfate pentahydrate.

  • Working Reagent: Mix 50 parts of Reagent A with 1 part of Reagent B. This working solution is stable for several hours.

Procedure:

  • Prepare Protein Standards: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 20 to 2000 µg/mL.

  • Sample Preparation: Dilute unknown samples to a concentration expected to fall within the linear range of the assay.

  • Reaction: In a 96-well microplate, add 25 µL of each standard and unknown sample to separate wells.

  • Add 200 µL of the BCA Working Reagent to each well.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes or at room temperature for 2 hours.

  • Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Quantification: Create a standard curve and determine the concentration of the unknown samples.

Visualizing the Methodologies

To further elucidate the experimental processes and underlying principles, the following diagrams are provided.

Biuret_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Quantification Standards Prepare Protein Standards (1-10 mg/mL) Mix Add 4.0 mL Biuret Reagent to 1.0 mL of Sample/Standard Standards->Mix Samples Prepare/Dilute Unknown Samples Samples->Mix Incubate Incubate at Room Temp for 30 minutes Mix->Incubate Measure Measure Absorbance at 540 nm Incubate->Measure Quantify Generate Standard Curve & Determine Concentration Measure->Quantify

Caption: Workflow of the Biuret Protein Concentration Assay.

Assay_Principles cluster_biuret Biuret Assay cluster_bradford Bradford Assay cluster_lowry Lowry Assay cluster_bca BCA Assay B_Protein Protein (Peptide Bonds) B_Complex Purple Complex (Abs @ 540 nm) B_Protein->B_Complex B_Cu2 Cu²⁺ (alkaline) B_Cu2->B_Complex Br_Protein Protein (Basic/Aromatic AAs) Br_Complex Blue Complex (Abs @ 595 nm) Br_Protein->Br_Complex Br_Dye Coomassie Dye (Acidic) Br_Dye->Br_Complex L_Step1 Step 1: Biuret Reaction (Protein + Cu²⁺ → Cu⁺) L_Step2 Step 2: Folin-Ciocalteu Reagent Reduction L_Step1->L_Step2 L_Complex Deep Blue Complex (Abs @ 750 nm) L_Step2->L_Complex L_TyrTrp Tyr, Trp Residues L_TyrTrp->L_Step2 BCA_Step1 Step 1: Biuret Reaction (Protein + Cu²⁺ → Cu⁺) BCA_Step2 Step 2: BCA Chelation BCA_Step1->BCA_Step2 BCA_Complex Purple Complex (Abs @ 562 nm) BCA_Step2->BCA_Complex BCA_Reagent BCA Reagent BCA_Reagent->BCA_Step2

Caption: Chemical Principles of Protein Concentration Assays.

References

A Comparative Guide to the Structural and Piezoelectric Properties of Rochelle Salt at Varying Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of Rochelle salt's structural changes under different temperature regimes and a comparative assessment against common piezoelectric alternatives.

Rochelle salt, or potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), holds a significant place in the history of materials science as the first discovered ferroelectric crystal. Its unique piezoelectric and ferroelectric properties, which are highly dependent on temperature, have made it a subject of extensive research. This guide provides a detailed structural analysis of Rochelle salt at various temperatures, compares its performance with other piezoelectric materials, and offers comprehensive experimental protocols for characterization.

Structural Analysis of Rochelle Salt: Phase Transitions and Lattice Parameters

Rochelle salt exhibits a fascinating series of phase transitions as a function of temperature. It is ferroelectric only within a narrow temperature range, bracketed by two Curie points. Outside this range, it exists in a paraelectric state. The crystal structure changes accordingly between orthorhombic and monoclinic systems.

Phase Transitions:

  • High-Temperature Paraelectric (PE) Phase: Above approximately 297 K (24 °C), Rochelle salt is in a paraelectric phase with an orthorhombic crystal structure (space group P2₁2₁2).

  • Ferroelectric (FE) Phase: Between approximately 255 K (-18 °C) and 297 K (24 °C), it transitions to a ferroelectric phase with a monoclinic crystal structure (space group P2₁).[1] In this phase, the material exhibits spontaneous electric polarization.

  • Low-Temperature Paraelectric (PE) Phase: Below approximately 255 K (-18 °C), it re-enters a paraelectric phase, also with an orthorhombic crystal structure (space group P2₁2₁2).[1]

The structural changes are subtle, involving the ordering of water molecules and slight shifts in the positions of other atoms within the crystal lattice.

Below is a table summarizing the lattice parameters of Rochelle salt at different temperatures, illustrating the structural changes across its phase transitions.

Temperature (K)PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
323ParaelectricOrthorhombicP2₁2₁2₁11.92414.2986.230909090
308ParaelectricOrthorhombicP2₁2₁2---909090
296(Upper Curie Point)--------
274FerroelectricMonoclinicP2₁11.86914.3166.2239089.2690
255(Lower Curie Point)--------
213ParaelectricOrthorhombicP2₁2₁2₁11.88014.2986.216909090
105ParaelectricOrthorhombicP2₁2₁211.785914.19726.1875909090

Note: Dashes indicate where specific data points were not available in the cited literature. The transition temperatures are approximate and can vary slightly based on experimental conditions.

Performance Comparison with Piezoelectric Alternatives

While Rochelle salt is historically significant, a variety of other materials with different piezoelectric properties are now more commonly used in modern applications. The following table compares key properties of Rochelle salt with lead zirconate titanate (PZT), barium titanate (BTO), and ammonium (B1175870) dihydrogen phosphate (B84403) (ADP).

PropertyRochelle SaltPZT (Lead Zirconate Titanate)BTO (Barium Titanate)ADP (Ammonium Dihydrogen Phosphate)
Piezoelectric Coefficient (d₃₃, pC/N) 30 - 120[2][3][4]225 - 59096 - 190[5]~23
Dielectric Constant (εr) 100 - 18,000 (highly temperature dependent)[6][7]900 - 25001700 - 7000[8]~14
Curie Temperature (°C) -18 and 24190 - 390~130-25 (Antiferroelectric)
Crystal Structure Orthorhombic/MonoclinicPerovskite (Tetragonal/Rhombohedral)Perovskite (Tetragonal)Tetragonal
Toxicity Non-toxicContains lead (toxic)Non-toxicNon-toxic

Key Observations:

  • Piezoelectric Effect: PZT exhibits a significantly higher piezoelectric coefficient, making it suitable for applications requiring a strong electromechanical response. Rochelle salt's piezoelectricity is notable but highly sensitive to temperature.

  • Dielectric Properties: Rochelle salt shows an exceptionally high dielectric constant within its ferroelectric range, which can be advantageous in capacitor applications, but this property is also very unstable with temperature.[6] PZT and BTO offer high and more stable dielectric constants.

  • Operating Temperature: The narrow ferroelectric range of Rochelle salt limits its practical applications. PZT and BTO have much higher Curie temperatures, allowing them to be used in a wider range of environments.

  • Environmental Concerns: A major drawback of PZT is the toxicity of lead. Rochelle salt, BTO, and ADP are non-toxic alternatives.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are outlines of the key experimental protocols used in the structural and property analysis of piezoelectric materials.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is fundamental for determining the crystal structure, including lattice parameters and atomic positions.

Methodology:

  • Crystal Growth and Selection: High-quality single crystals of the material are grown from a saturated solution. A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to different orientations. The diffracted X-rays are collected by a detector. For temperature-dependent studies, a cryostat or heating stage is used to control the crystal's temperature.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the diffracted beams are integrated.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain precise atomic coordinates and displacement parameters.

Neutron Diffraction

Neutron diffraction is complementary to X-ray diffraction and is particularly useful for locating light atoms, such as hydrogen, which are important in the structure of Rochelle salt.

Methodology:

  • Crystal Preparation: A larger single crystal is typically required for neutron diffraction compared to SC-XRD.

  • Data Collection: The crystal is mounted in a neutron diffractometer at a research reactor or spallation source. A beam of neutrons is directed at the crystal, and the scattered neutrons are detected.

  • Data Analysis: The data analysis process is similar to that of SC-XRD, involving indexing, integration, structure solution, and refinement.

Measurement of Piezoelectric Coefficient (d₃₃)

The direct piezoelectric effect can be measured using a Berlincourt-type d₃₃ meter.

Methodology:

  • Sample Preparation: A sample of the material is prepared with parallel, electroded faces.

  • Measurement: The sample is placed in the d₃₃ meter. A known, low-frequency alternating force is applied to the sample, and the resulting charge generated on the electrodes is measured. The d₃₃ coefficient is then calculated as the ratio of the charge to the applied force.

Measurement of Dielectric Constant

The dielectric constant is determined by measuring the capacitance of a sample.

Methodology:

  • Sample Preparation: A thin, flat sample with parallel, electroded faces is prepared to form a capacitor.

  • Capacitance Measurement: The capacitance of the sample is measured using an LCR meter at a specific frequency (e.g., 1 kHz).

  • Calculation: The dielectric constant (εr) is calculated from the measured capacitance (C), the electrode area (A), and the sample thickness (d) using the formula: C = εr * ε₀ * (A/d), where ε₀ is the permittivity of free space.

Visualizations

Phase Transitions of Rochelle Salt

Rochelle_Salt_Phase_Transitions T_low < 255 K (-18 °C) T_ferro 255 K to 297 K (-18 °C to 24 °C) T_high > 297 K (24 °C) PE_low Low-Temperature Paraelectric (PE) FE Ferroelectric (FE) PE_low->FE Heating Orthorhombic_low Orthorhombic P2₁2₁2 PE_low->Orthorhombic_low FE->PE_low Cooling PE_high High-Temperature Paraelectric (PE) FE->PE_high Heating Monoclinic Monoclinic P2₁ FE->Monoclinic PE_high->FE Cooling Orthorhombic_high Orthorhombic P2₁2₁2 PE_high->Orthorhombic_high

Caption: Phase transitions of Rochelle salt with temperature.

Experimental Workflow for Piezoelectric Material Analysis

Piezoelectric_Analysis_Workflow start Start: Material Synthesis/ Crystal Growth sample_prep Sample Preparation (Cutting, Polishing, Electroding) start->sample_prep structural_analysis Structural Analysis sample_prep->structural_analysis property_measurement Property Measurement sample_prep->property_measurement sc_xrd Single-Crystal XRD structural_analysis->sc_xrd neutron_diff Neutron Diffraction structural_analysis->neutron_diff piezo_meas Piezoelectric Measurement (d₃₃ meter) property_measurement->piezo_meas diel_meas Dielectric Measurement (LCR meter) property_measurement->diel_meas data_analysis Data Analysis and Interpretation comparison Comparison with Alternative Materials data_analysis->comparison end End: Comprehensive Report comparison->end sc_xrd->data_analysis neutron_diff->data_analysis piezo_meas->data_analysis diel_meas->data_analysis

Caption: Workflow for piezoelectric material analysis.

References

Comparison of conventional vs. unidirectional growth methods for PST crystals.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of lead scandium tantalate (PST) crystals is paramount for applications leveraging their unique ferroelectric and piezoelectric properties. The method of crystal growth plays a pivotal role in determining the final material characteristics. This guide provides an objective comparison between conventional growth methods, primarily the flux method, and unidirectional growth techniques, such as the Bridgman method, for producing PST single crystals. The information is supported by experimental data and detailed methodologies to aid in the selection of the most suitable synthesis route for specific research and development needs.

Performance Comparison: Conventional vs. Unidirectional Growth

The choice between conventional and unidirectional growth methods for PST crystals involves a trade-off between crystal size, quality, and the complexity of the process. Unidirectional methods generally offer better control over the crystallization process, leading to larger crystals with fewer defects.

PropertyConventional Growth (Flux Method)Unidirectional Growth (Bridgman Method)
Typical Crystal Size Smaller, often in the millimeter rangeLarger, centimeter-scale boules
Crystal Quality Prone to flux inclusions and spontaneous nucleationHigher crystalline perfection, lower dislocation density
Compositional Uniformity Can exhibit compositional gradientsGenerally good, but can be affected by segregation
Dielectric Constant (ε_max) ~18,000 (for flux-grown Pb(Sc₀.₅Ta₀.₅)O₃)[1]Potentially higher and more uniform due to better stoichiometry
Defect Density Higher, includes flux inclusions, voidsLower, but can have dislocations and striations[2]
Process Complexity Moderately complex, requires careful flux selection and temperature controlHigh, requires specialized furnace with precise temperature gradient and pulling/lowering mechanism
Cost-Effectiveness Generally lower equipment costHigher initial investment for specialized furnaces

Experimental Methodologies

Conventional Growth: Flux Method

The flux method involves dissolving the constituent oxides of PST in a suitable molten salt (flux) and then slowly cooling the solution to allow for crystallization.

Experimental Protocol:

  • Precursor Preparation: High-purity powders of PbO, Sc₂O₃, and Ta₂O₅ are weighed in stoichiometric amounts for Pb(Sc₀.₅Ta₀.₅)O₃.

  • Flux Selection: A low melting point flux, such as a mixture of PbO and B₂O₃, is chosen. The ratio of PST to flux can range from 1:10 to 1:100 to ensure complete dissolution.[3]

  • Mixing and Melting: The PST precursors and the flux are intimately mixed and placed in a platinum crucible. The crucible is heated in a programmable furnace to a temperature above the melting point of the flux but below the decomposition temperature of the PST, and held at this temperature to ensure homogenization.[3]

  • Crystal Growth: The furnace is then slowly cooled at a controlled rate (e.g., 0.1-10 °C/hour) to induce nucleation and crystal growth.[3]

  • Crystal Harvesting: Once the temperature is well below the solidification point of the PST, the furnace is cooled to room temperature. The solidified flux is then separated from the PST crystals, either mechanically or by dissolving the flux in a suitable solvent that does not affect the crystals.[3][4]

Unidirectional Growth: Vertical Bridgman Method

The Bridgman method is a widely used technique for growing large single crystals from a melt by directional solidification.

Experimental Protocol:

  • Polycrystalline Synthesis: A polycrystalline PST charge is first prepared using the solid-state reaction method. Stoichiometric amounts of PbO, Sc₂O₃, and Ta₂O₅ powders are mixed, calcined at high temperatures (e.g., 1200°C for 4 hours), and pressed into a dense charge.

  • Crucible Loading: The polycrystalline PST charge is loaded into a crucible, often made of platinum or iridium, with a conical or pointed bottom to promote the growth of a single nucleus. A seed crystal can be placed at the bottom to ensure a specific crystallographic orientation.

  • Melting and Soaking: The crucible is placed in a multi-zone vertical Bridgman furnace. The upper zone is maintained at a temperature above the melting point of PST, while the lower zone is kept below the melting point. The crucible is initially positioned in the hot zone to completely melt the charge and is held there for a period to ensure homogeneity.[5][6]

  • Directional Solidification: The crucible is then slowly lowered through the temperature gradient (or the furnace is moved upwards) at a controlled rate (e.g., a few mm/hour). Crystallization begins at the cool tip of the crucible and proceeds upwards, forming a single crystal boule.[5][6][7]

  • Cooling: After the entire charge has solidified, the furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the grown crystal.

Visualizing the Processes and Comparison

To better understand the workflows and the logical relationship between the growth methods and the resulting crystal properties, the following diagrams are provided.

Conventional_Growth_Workflow cluster_prep Precursor Preparation PbO PbO Powder Mix Weighing and Mixing PbO->Mix Sc2O3 Sc₂O₃ Powder Sc2O3->Mix Ta2O5 Ta₂O₅ Powder Ta2O5->Mix Flux Add Flux (e.g., PbO/B₂O₃) Mix->Flux Crucible Place in Pt Crucible Flux->Crucible Furnace Heat in Furnace (Homogenization) Crucible->Furnace Cooling Slow Cooling (Crystallization) Furnace->Cooling Harvest Harvest Crystals Cooling->Harvest Result PST Single Crystals Harvest->Result

Conventional (Flux) Growth Workflow

Unidirectional_Growth_Workflow cluster_prep Polycrystalline Preparation Raw_Materials PbO, Sc₂O₃, Ta₂O₅ Powders Calcination Calcination Raw_Materials->Calcination Pressing Pressing Calcination->Pressing Charge Polycrystalline PST Charge Pressing->Charge Crucible Load into Bridgman Crucible Charge->Crucible Furnace Position in Multi-Zone Furnace Crucible->Furnace Melting Melt in Hot Zone Furnace->Melting Lowering Slowly Lower through Gradient Melting->Lowering Solidification Directional Solidification Lowering->Solidification Cooling Controlled Cooling Solidification->Cooling Result PST Single Crystal Boule Cooling->Result

Unidirectional (Bridgman) Growth Workflow

Logical_Comparison cluster_methods Growth Methods cluster_attributes Resulting Crystal Attributes Conventional Conventional (Flux) Size Crystal Size Conventional->Size Smaller Quality Crystal Quality Conventional->Quality Lower Uniformity Compositional Uniformity Conventional->Uniformity Variable Defects Defect Density Conventional->Defects Higher (Inclusions) Unidirectional Unidirectional (Bridgman) Unidirectional->Size Larger Unidirectional->Quality Higher Unidirectional->Uniformity Higher Unidirectional->Defects Lower (Dislocations)

Logical Comparison of Growth Methods

References

Safety Operating Guide

Safe Disposal of Potassium Sodium Tartrate Tetrahydrate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of potassium sodium tartrate tetrahydrate, a common laboratory reagent also known as Rochelle salt.

This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3][4] However, adherence to proper disposal procedures is crucial to maintain a safe laboratory environment and comply with regulatory standards.

Key Safety and Handling Information

Before disposal, it is important to handle the chemical appropriately. Always wear personal protective equipment, including safety glasses with side shields or goggles and protective gloves (e.g., nitrile rubber).[5] Handle in a well-ventilated area to avoid dust generation and inhalation.[6] In case of accidental spills, the material should be carefully swept or shoveled into a suitable and labeled container for disposal.[5][6][7] Avoid letting the product enter drains.[1][3][4]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound:

PropertyValue
CAS Number 6381-59-5
Molecular Formula C₄H₄KNaO₆·4H₂O
Appearance Colorless, transparent crystals or white powder
Odor Odorless
Decomposition Temperature >100 °C (loses water of crystallization)
Solubility Insoluble in alcohol

Disposal Protocol

The primary method for the disposal of this compound is to follow local, state, and federal regulations. As it is not considered hazardous waste, the procedures are generally straightforward.

Step-by-Step Disposal Procedure:

  • Collection: Collect waste this compound in a clearly labeled, sealed container.

  • Consult Regulations: Refer to your institution's specific waste disposal guidelines and local environmental regulations. Disposal must be done according to official regulations.[7]

  • Waste Vendor: Contact your institution's designated chemical waste disposal vendor for pickup and proper disposal.

  • Packaging: Ensure the waste container is securely sealed and properly labeled before collection.

  • Documentation: Maintain records of the disposal in accordance with your laboratory's safety protocols and regulatory requirements.

It is imperative not to discharge the chemical into sewers or public waters.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_disposal_path Disposal Path cluster_end End start Potassium Sodium Tartrate Tetrahydrate Waste is_hazardous Is the waste mixed with hazardous substances? start->is_hazardous non_hazardous_disposal Dispose as non-hazardous chemical waste a. Place in a labeled, sealed container b. Follow institutional guidelines c. Contact waste disposal vendor is_hazardous->non_hazardous_disposal No hazardous_disposal Follow hazardous waste disposal protocol a. Segregate and label appropriately b. Follow specific institutional procedures for hazardous waste is_hazardous->hazardous_disposal Yes end_point Proper Disposal non_hazardous_disposal->end_point hazardous_disposal->end_point

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Potassium Sodium Tartrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Potassium sodium tartrate tetrahydrate, also known as Rochelle salt. While this compound is not classified as hazardous, adherence to proper laboratory protocols is crucial to maintain a safe workspace.[1][2][3][4]

Personal Protective Equipment (PPE) at a Glance

The following table summarizes the recommended personal protective equipment when handling this compound.

Protection Type Equipment Specification/Standard Purpose
Eye/Face Protection Safety glasses with side shields or gogglesOSHA 29 CFR 1910.133 or European Standard EN166To prevent eye contact with dust particles.[5]
Skin Protection Protective glovesNitrile rubber recommendedTo prevent skin contact.[3]
Body Protection Lab coat, apron, or coverallsStandard laboratory attireTo prevent contamination of personal clothing.[3][5]
Respiratory Protection Generally not required with adequate ventilation. A dust respirator or particulate filter may be necessary if dust is generated.[1][3]EN 143 (for particulate filter)To prevent inhalation of dust particles.[1]

Operational Workflow for Handling and Disposal

The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.

Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Spill & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Well-Ventilated Area B->C D Handle Carefully to Minimize Dust Generation C->D E Wash Hands Thoroughly After Handling D->E F Spill Cleanup: Mechanically collect (sweep or scoop) D->F In case of spill G Place waste in a suitable, labeled container E->G After use F->G H Dispose of according to local/national regulations G->H

Workflow for handling this compound.

Experimental Protocols: Step-by-Step Guidance

1. Pre-Handling Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for this compound.[1][2][3][4]

  • Ensure Adequate Ventilation: Work in a well-ventilated area. General laboratory ventilation is typically sufficient.[1][2]

  • Assemble Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above. This includes safety glasses, gloves, and a lab coat.[6][7][8][9]

2. Handling the Chemical:

  • Minimize Dust: When transferring the solid, do so carefully to avoid creating dust.[5] The enrichment of fine dust can lead to the danger of a dust explosion.[1][2]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[5]

  • General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the substance.[1]

3. Spill and Emergency Procedures:

  • Spills:

    • Avoid generating dust.[5]

    • Mechanically take up the spilled material (e.g., sweep or scoop).[1][10]

    • Place the spilled material into a suitable, clean, dry, and closed container for disposal.[5]

    • Ventilate the affected area.[1]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention.[11]

    • Skin Contact: Wash with soap and water.[10]

    • Inhalation: Move the person to fresh air.[10]

    • Ingestion: Rinse mouth. Call a doctor if you feel unwell.[2] Do NOT induce vomiting.[1][10]

4. Storage and Disposal Plan:

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[2][3][5]

    • Recommended storage temperature is between 15–25 °C.[2]

  • Disposal:

    • Dispose of the chemical and any contaminated packaging in accordance with local, regional, and national regulations.[1][12]

    • Do not empty into drains or release into the environment.[1]

    • Completely emptied packages can be recycled.[1] Contaminated packages should be handled in the same way as the substance itself.[1]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Potassium sodium tartrate tetrahydrate
Reactant of Route 2
Potassium sodium tartrate tetrahydrate

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